Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUFQSUPDWXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with a Knoevenagel condensation to form an unsaturated intermediate, followed by a selective reduction to yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and purification strategies to enable researchers to confidently and efficiently synthesize this important molecule.
Introduction and Significance
Substituted cyanoacetates are versatile precursors in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2] The title compound, this compound, incorporates a bulky, lipophilic naphthalene ring, a reactive nitrile group, and an ester functionality, making it an attractive starting material for the development of novel therapeutic agents. Its structural motifs are found in compounds with diverse biological activities, and its strategic synthesis is therefore of significant interest to the drug discovery and development community.
Synthetic Strategy Overview
The most logical and efficient synthetic route to this compound involves a two-step sequence:
-
Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of 1-naphthaldehyde with ethyl cyanoacetate. This reaction forms the α,β-unsaturated intermediate, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate.
-
Selective Reduction: The subsequent step is the selective reduction of the carbon-carbon double bond of the acrylate intermediate to afford the desired saturated product, this compound.
This strategy is favored due to the high yields typically associated with the Knoevenagel condensation and the availability of mild and selective methods for the reduction of electron-deficient alkenes.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Knoevenagel Condensation of 1-Naphthaldehyde and Ethyl Cyanoacetate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In this synthesis, the acidic α-proton of ethyl cyanoacetate is abstracted by a weak base, typically piperidine, to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of 1-naphthaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.
Mechanistic Rationale
Figure 2: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Naphthaldehyde | 156.18 | 10.0 g | 0.064 |
| Ethyl Cyanoacetate | 113.12 | 7.9 g | 0.070 |
| Piperidine | 85.15 | 0.5 mL | ~0.005 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthaldehyde (10.0 g, 0.064 mol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the aldehyde has completely dissolved.
-
Add ethyl cyanoacetate (7.9 g, 0.070 mol) to the solution, followed by the catalytic amount of piperidine (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, in a vacuum oven. The product is typically a pale yellow solid.
Step 2: Selective Reduction of Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate
The reduction of the α,β-unsaturated ester intermediate to the desired saturated product requires a reagent that will selectively reduce the carbon-carbon double bond without affecting the ester or nitrile functionalities. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is a mild and effective reagent for this transformation. The reaction proceeds via a 1,4-conjugate addition of a hydride ion to the electron-deficient alkene.
Mechanistic Considerations
The hydride from sodium borohydride acts as a nucleophile and attacks the β-carbon of the conjugated system, which is electron-deficient due to the electron-withdrawing effects of both the ester and nitrile groups. The resulting enolate is then protonated by the solvent (ethanol) to give the saturated product.
Figure 3: Mechanism of the selective reduction with sodium borohydride.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate | 251.28 | 10.0 g | 0.040 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.8 g | 0.048 |
| Ethanol | 46.07 | 150 mL | - |
| 1M Hydrochloric Acid | - | ~50 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (10.0 g, 0.040 mol) in ethanol (150 mL) with stirring at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.8 g, 0.048 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.[4]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid at 0 °C until the solution is neutral to slightly acidic (pH 6-7).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two additional portions of ethyl acetate (50 mL each).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification and Characterization
The crude this compound can be purified by either recrystallization or column chromatography.
Purification
-
Recrystallization: A mixture of ethyl acetate and hexane is a good starting point for recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[6]
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methine proton adjacent to the cyano and naphthalene groups, and the aromatic protons of the naphthalene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the methine carbon, and the carbons of the naphthalene ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹, a medium intensity band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹, and C-H stretching frequencies for the aromatic and aliphatic protons.[7][8]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (239.27 g/mol ).
Safety and Handling
-
1-Naphthaldehyde: Harmful if swallowed and causes skin, eye, and respiratory irritation.[9][10]
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. It is a lachrymator.[3][11][12]
-
Piperidine: Highly flammable and toxic. Causes severe skin burns and eye damage.[13]
-
Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This guide provides a robust and detailed methodology for the synthesis of this compound. The two-step approach, involving a Knoevenagel condensation followed by a selective reduction, is an efficient and reliable route to this valuable synthetic intermediate. The provided protocols, mechanistic insights, and purification strategies should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Naphthaldehyde, 95%. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Reduction using sodium borohydride?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
PubMed Central. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Retrieved from [Link]
-
ResearchGate. (2023). Cyanoacrylamides as Versatile Scaffolds in Medicinal Chemistry: From Synthetic Strategies to Therapeutic Applications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 2-cyano-2-ethylbutyrate on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): A sensitive, selective fluorescence 'Turn-off' chemodosimeteric probe for detection of poisonous hydrazine hydrate and its vapours. Retrieved from [Link]
-
ResearchGate. (n.d.). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]
-
PubMed. (2013). Synthesis and pharmacological evaluation of 2-aryloxy/arylamino-5-cyanobenzenesulfonylureas as novel thromboxane A₂ receptor antagonists. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Table. Retrieved from [Link]
-
University of Idaho. (n.d.). One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubMed Central. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
USDA ARS. (n.d.). Facile New Synthesis of Coniferyl and Sinapyl Alcohols. Retrieved from [Link]
-
MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Retrieved from [Link]
-
PubMed Central. (n.d.). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Retrieved from [Link]
-
PubMed. (n.d.). (E)-2-Cyano-N'-(1,2,3,4-tetra-hydro-naphthalen-1-yl-idene)acetohydrazide. Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Transfer hydrogenation with Hantzsch esters and related organic hydride donors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the NMR Spectroscopic Data of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate (CAS No. 13234-71-4). Due to the absence of publicly available experimental spectra, this guide leverages high-quality predicted ¹H and ¹³C NMR data to serve as a valuable reference for researchers working with this compound. The guide offers a comprehensive interpretation of the predicted chemical shifts, multiplicities, and integration, grounded in the fundamental principles of NMR spectroscopy. Furthermore, it includes a standardized protocol for NMR data acquisition and a discussion on the structural features influencing the spectral data.
Introduction
This compound is a molecule of interest in organic synthesis and potentially in medicinal chemistry, incorporating a bulky naphthalene ring, a cyano group, and an ethyl ester moiety. These features make it a versatile building block. A thorough understanding of its structure is paramount for its application, and NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide aims to provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectroscopic Data
The following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms. It is crucial to note that these are in silico predictions and should be confirmed by experimental data. The predictions were performed for a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the naphthalene ring system.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~5.20 | Singlet (s) | 1H | CH (CN)COOEt |
| ~7.50 - 8.20 | Multiplet (m) | 7H | Naphthalene-H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum reveals the carbon skeleton of the molecule, including the distinct signals for the carbonyl, cyano, and naphthalene carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~14.2 | -O-CH₂-CH₃ |
| ~45.0 | C H(CN)COOEt |
| ~63.0 | -O-CH₂ -CH₃ |
| ~117.0 | -C N |
| ~122.0 - 135.0 | Naphthalene-C |
| ~167.0 | C =O |
Interpretation and Causality
The predicted chemical shifts can be rationalized based on the electronic environment of the nuclei.
-
Ethyl Group: The methylene protons (-O-CH₂ -CH₃) at ~4.35 ppm are deshielded due to the adjacent electronegative oxygen atom of the ester group. They appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-O-CH₂-CH₃ ) at ~1.35 ppm are further from the oxygen and thus appear more upfield as a triplet, split by the methylene protons.
-
Methine Proton: The single proton on the alpha-carbon (CH (CN)COOEt) at ~5.20 ppm is significantly deshielded. This is due to the combined electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOEt) groups, as well as the naphthalene ring. It is predicted to be a singlet as it has no adjacent protons.
-
Naphthalene Ring: The seven protons of the naphthalene ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The complex multiplet structure arises from the various electronic environments and spin-spin coupling between the protons on the fused ring system.
-
Carbonyl and Cyano Carbons: In the ¹³C spectrum, the carbonyl carbon (C =O) of the ester is found significantly downfield at ~167.0 ppm, a characteristic chemical shift for this functional group. The nitrile carbon (-C N) appears around ~117.0 ppm.
-
Naphthalene Carbons: The carbons of the naphthalene ring produce a series of signals in the aromatic region of the ¹³C NMR spectrum, from approximately 122.0 to 135.0 ppm.
Experimental Protocol for NMR Spectroscopy
For the acquisition of experimental NMR data, the following protocol is recommended for achieving high-resolution spectra.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0 to 220 ppm.
-
Use proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Visualization of Key Structural Relationships
The following diagram illustrates the key functional groups and their expected influence on the NMR spectrum.
Figure 1. A diagram illustrating the key structural features of this compound and their influence on the predicted NMR chemical shifts.
Conclusion
This technical guide provides a foundational understanding of the NMR spectroscopic characteristics of this compound based on predicted data. The detailed interpretation of the ¹H and ¹³C NMR spectra, along with the provided experimental protocol, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While the predicted data offers significant insights, it is imperative to validate these findings with experimentally acquired spectra for unambiguous structural confirmation.
References
IR spectrum of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. As a complex molecule incorporating nitrile, ester, and naphthalene functionalities, its IR spectrum presents a rich source of structural information. This document serves as a reference for researchers, scientists, and drug development professionals, offering a predictive interpretation of its key vibrational modes. We will delve into the theoretical underpinnings of the spectral features, correlate them to the specific molecular structure, and provide a robust experimental protocol for acquiring high-quality data. The guide is structured to build from fundamental principles to detailed analysis, ensuring both educational value and practical utility in a laboratory setting.
Introduction: The Molecule and the Method
This compound (CAS: 13234-71-4) is an aromatic compound featuring a stereocenter alpha to three distinct functional groups: an ethyl ester, a nitrile, and a naphthalen-1-yl group[1][2][3]. The confluence of these groups—the electron-withdrawing nitrile, the carbonyl-containing ester, and the extensive π-system of the naphthalene ring—creates a unique electronic and vibrational profile.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies corresponding to the energy of infrared radiation[4]. By measuring the absorption of IR radiation, we can identify the functional groups present in a sample, making it an indispensable tool for structural elucidation and chemical identification. For a molecule like this compound, IR spectroscopy allows for the unambiguous confirmation of its core structural motifs.
This guide will predict and analyze the IR spectrum by dissecting the molecule into its constituent parts and examining the expected vibrational frequencies for each, paying special attention to the electronic effects of conjugation and substitution.
Predicted Spectral Analysis: From Functional Groups to Peaks
The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of its primary functional groups.
The Nitrile (C≡N) Stretching Vibration
The carbon-nitrogen triple bond of a nitrile group gives rise to a sharp, distinct absorption band.
-
Saturated Aliphatic Nitriles: Typically absorb in the 2260-2240 cm⁻¹ range[5].
-
Aromatic & Conjugated Nitriles: When the nitrile group is conjugated with an aromatic ring or another π-system, the absorption frequency is lowered due to resonance effects, which slightly weaken the C≡N bond. This shift places the peak in the 2240-2220 cm⁻¹ region[5][6].
For this compound, the nitrile group is directly attached to a carbon that is, in turn, bonded to the naphthalene ring. This conjugation will cause the C≡N stretching vibration to appear as a sharp, medium-intensity peak expected around 2230-2220 cm⁻¹ .
The Ester (C=O and C-O) Vibrations
Esters are characterized by two prominent stretching vibrations: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) single bond stretches.
-
Carbonyl (C=O) Stretch: This is one of the most intense and recognizable bands in an IR spectrum.
-
Saturated Aliphatic Esters: Absorb strongly in the 1750-1735 cm⁻¹ range[7][8].
-
α,β-Unsaturated/Aromatic Esters: Conjugation with a double bond or aromatic ring delocalizes the π-electrons of the carbonyl group, reducing its double-bond character and lowering the vibrational frequency to the 1730-1715 cm⁻¹ range[7].
In the target molecule, the ester carbonyl is conjugated with the naphthalene ring. Therefore, a strong, sharp C=O stretching absorption is predicted between 1725 and 1715 cm⁻¹ .
-
-
Carbon-Oxygen (C-O) Stretches: Esters display two distinct C-O single bond stretches, often referred to as the asymmetric and symmetric vibrations, which appear in the fingerprint region. These absorptions are typically strong and broad. For saturated esters, these bands are found between 1300-1000 cm⁻¹[7][8]. The asymmetric C-C-O stretch (involving the carbonyl carbon) for acetate esters is found around 1240 cm⁻¹[8]. We expect to see at least two strong C-O stretching bands in the 1300-1150 cm⁻¹ region .
The Naphthalene Ring Vibrations
The aromatic naphthalene system produces several characteristic bands.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to sharp, weak-to-medium bands appearing just above 3000 cm⁻¹. We predict these to be in the 3100-3050 cm⁻¹ range [5][9].
-
Aromatic C=C "Ring Mode" Stretches: The stretching of the carbon-carbon bonds within the naphthalene ring results in a series of sharp, medium-intensity absorptions. These typically occur in the 1620-1450 cm⁻¹ region [5][10]. One would expect to see multiple peaks in this area, characteristic of a polycyclic aromatic system.
-
C-H Out-of-Plane (OOP) Bending: These vibrations are highly characteristic of the substitution pattern on an aromatic ring and appear at lower wavenumbers. For naphthalene itself, a very strong band associated with the collective out-of-plane bending of C-H groups is seen around 785 cm⁻¹[11]. The substitution pattern will influence the exact position, but a strong absorption in the 850-750 cm⁻¹ range is expected.
Aliphatic C-H Vibrations
The ethyl group and the alpha-carbon will contribute standard aliphatic C-H signals.
-
C-H Stretching: The sp³-hybridized C-H bonds of the ethyl group (CH₃ and CH₂) will produce medium-to-strong absorptions in the region just below 3000 cm⁻¹. These are expected between 2980 and 2870 cm⁻¹ .
-
C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups will appear in the 1470-1375 cm⁻¹ range .
Summary of Predicted IR Absorptions
The following table consolidates the predicted key vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Causality |
| 3100 - 3050 | Aromatic C-H Stretch (Naphthalene) | Medium to Weak | sp² C-H bond vibrations are at higher frequency than sp³ C-H bonds[5]. |
| 2980 - 2870 | Aliphatic C-H Stretch (Ethyl Group) | Medium to Strong | sp³ C-H bond vibrations from the methyl and methylene groups. |
| 2230 - 2220 | Nitrile C≡N Stretch | Medium, Sharp | Conjugation with the naphthalene ring lowers the frequency from the typical saturated range (2260-2240 cm⁻¹)[5][6]. |
| 1725 - 1715 | Ester C=O Stretch | Strong, Sharp | Conjugation with the naphthalene ring lowers the frequency from the typical saturated ester range (1750-1735 cm⁻¹)[7][12]. |
| 1620 - 1450 | Aromatic C=C Ring Stretches | Medium, Sharp (multiple bands) | Characteristic "ring modes" of the naphthalene aromatic system[5][10]. |
| 1470 - 1375 | Aliphatic C-H Bending | Medium | Scissoring and rocking vibrations of the CH₂ and CH₃ groups. |
| 1300 - 1150 | Ester C-O Stretches | Strong (multiple bands) | Asymmetric and symmetric stretching modes of the C-O-C linkage of the ester[7][8]. |
| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong | Bending vibrations of C-H bonds perpendicular to the plane of the aromatic ring; position is sensitive to substitution pattern[11]. |
Experimental Protocol: Acquiring the Spectrum
This protocol describes the acquisition of a high-fidelity IR spectrum for a solid sample like this compound using the KBr pellet method with a Fourier Transform Infrared (FT-IR) spectrometer.
Methodology: Potassium Bromide (KBr) Pellet
-
Preparation of Materials:
-
Ensure the sample is pure and thoroughly dry. Moisture will introduce a broad O-H absorption band around 3400 cm⁻¹.
-
Use high-purity, spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for at least 2 hours and store it in a desiccator.
-
Clean and dry an agate mortar and pestle.
-
-
Background Spectrum Acquisition:
-
Ensure the FT-IR spectrometer's sample compartment is empty and closed.
-
Purge the instrument with dry air or nitrogen if available to minimize atmospheric CO₂ and H₂O interference.
-
Collect a background spectrum. This is a critical step that measures the instrument's baseline and atmospheric conditions, which will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr powder. The ratio should be roughly 1:100.
-
Place the KBr and sample into the agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pelletizing die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
-
Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates poor grinding or moisture contamination.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis:
-
Process the spectrum by identifying the peak positions (in cm⁻¹) and their relative intensities.
-
Compare the observed peaks with the predicted values in the table above to confirm the structure of this compound.
-
Visualization of Workflow and Concepts
The following diagrams illustrate the key workflows and principles discussed in this guide.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Sources
- 1. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 13234-71-4 [chemicalbook.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Wetting of a Hydrophobic Surface: Far-IR Action Spectroscopy and Dynamics of Microhydrated Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
This technical guide provides a comprehensive framework for the analysis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate using high-resolution mass spectrometry (HRMS). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, ensuring a robust, self-validating approach to structural elucidation and characterization.
Foundational Understanding of the Analyte
Before any analysis, a thorough understanding of the target molecule is paramount. This compound possesses a unique combination of functional groups that dictate its behavior in a mass spectrometer: a bulky, aromatic naphthalene ring, a polar cyano group, and an ester functional group.
These features inform our initial hypothesis: the molecule is well-suited for soft ionization techniques, particularly Electrospray Ionization (ESI), which is ideal for producing ions from moderately polar molecules without inducing significant fragmentation.[1] The presence of nitrogen in the cyano group and oxygen atoms in the ester provide potential sites for protonation, making positive-ion mode a logical starting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | [2][3] |
| Molecular Weight (Average) | 239.27 g/mol | [2][3] |
| Exact Mass (Monoisotopic) | 239.09463 Da | Calculated |
| Synonyms | α-Cyano-ethyl Ester 1-Naphthaleneacetic Acid, Ethyl Cyano(1-naphthyl)acetate | [2] |
| CAS Number | 13234-71-4 | [2] |
The exact mass is the cornerstone of high-resolution mass spectrometry, allowing for the confident determination of elemental composition.[4][5]
Strategic Workflow for Analysis
A successful analysis relies on a systematic and logical workflow. Each step is designed to isolate the analyte, ionize it efficiently, and extract maximum structural information. Mass spectrometry is a powerful tool for structural elucidation, capable of providing precise mass measurements and detailed fragment analysis from very small amounts of sample.[6]
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
Physical and chemical properties of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
An In-Depth Technical Guide to Ethyl 2-cyano-2-(naphthalen-1-yl)acetate: Properties, Synthesis, and Applications
Introduction
This compound is a specialized organic compound characterized by a core ethyl cyanoacetate structure substituted with a bulky naphthalen-1-yl group at the alpha-position. This unique architecture, combining an active methylene group, a nitrile, an ester, and a large aromatic system, makes it a molecule of significant interest for synthetic chemists. The electron-withdrawing properties of the adjacent cyano and ester functionalities render the alpha-proton acidic, establishing this compound as a versatile C-H acid and a valuable nucleophilic building block in organic synthesis.
This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It delves into its chemical reactivity, proposes a logical synthetic pathway with a detailed experimental protocol, and explores its applications in materials science and as a precursor for complex molecular architectures relevant to drug discovery and chemical sensor development. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Physicochemical Properties
The fundamental properties of this compound are summarized below. While extensive experimental data on this specific derivative is not widely published, its core characteristics can be defined, and others can be inferred from its structure and comparison to the parent compound, ethyl cyanoacetate.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13234-71-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 239.27 g/mol | [1][2] |
| Appearance | Neat (form not specified, likely a high-boiling liquid or low-melting solid) | [1] |
| IUPAC Name | This compound | |
| Synonyms | Ethyl cyano(1-naphthyl)acetate, α-Cyano-ethyl Ester 1-Naphthaleneacetic Acid, Ethyl α-cyano-1-naphthaleneacetate | [1][2] |
| InChI | InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 | [1] |
Solubility and Thermal Properties: Specific melting and boiling points for this compound are not readily available in the literature.[4] However, based on its molecular weight and the presence of the large, rigid naphthalene ring, it is expected to be a high-boiling liquid or a low-melting solid at standard conditions. Its structure suggests poor solubility in water but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran (THF), ethyl acetate, and acetone.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the active methylene group, a feature it shares with its parent compound, ethyl cyanoacetate.[5]
The Active Methylene Group: A Versatile Nucleophile
The single proton on the carbon alpha to the naphthalene ring is significantly acidic. This is a direct consequence of the powerful inductive and resonance effects of the adjacent nitrile (-C≡N) and ester (-COOEt) groups, which stabilize the resulting carbanion.
This acidity allows for easy deprotonation by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized carbanion. This carbanion is an excellent nucleophile, serving as the cornerstone for a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation and Related Reactions
While the substituted alpha-carbon prevents direct participation in a standard Knoevenagel condensation, the parent compound, ethyl cyanoacetate, is a classic reagent for this reaction.[5] A structurally related compound, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (ECNA), is synthesized via a Knoevenagel condensation between 1-naphthaldehyde and ethyl cyanoacetate.[6] This highlights that our title compound can be seen as an alkylated derivative, and its own synthesis relies on the reactivity of the ethyl cyanoacetate precursor.
Functional Group Transformations
The ester and nitrile groups can undergo various chemical transformations, providing pathways to other classes of compounds:
-
Ester Hydrolysis: Treatment with acid or base can hydrolyze the ethyl ester to the corresponding carboxylic acid, 2-cyano-2-(naphthalen-1-yl)acetic acid.
-
Nitrile Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding a β-amino ester derivative.
Synthesis and Experimental Protocol
A direct, published synthesis for this compound is not readily found. However, a highly plausible and standard synthetic route involves the nucleophilic substitution of a 1-(halomethyl)naphthalene with the enolate of ethyl cyanoacetate.
Proposed Retrosynthetic Pathway
The most logical disconnection is at the Cα-naphthalene bond. This leads to two readily available starting materials: ethyl cyanoacetate and 1-(bromomethyl)naphthalene (or a related halide). The synthesis involves the formation of the ethyl cyanoacetate enolate followed by an Sₙ2 reaction.
Representative Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry methodology. A thorough risk assessment must be conducted before any laboratory work.
Objective: To synthesize this compound via alkylation of ethyl cyanoacetate.
Reagents & Materials:
-
Ethyl cyanoacetate
-
1-(Bromomethyl)naphthalene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents). The mineral oil is washed away with anhydrous hexanes, and the NaH is dried under a stream of nitrogen. Anhydrous THF is then added to the flask.
-
Causality: Sodium hydride is a strong, non-nucleophilic base, ideal for completely deprotonating the active methylene compound without competing in the subsequent Sₙ2 reaction. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Enolate Formation: The flask is cooled to 0 °C in an ice bath. Ethyl cyanoacetate (1.0 equivalent) dissolved in a small amount of anhydrous THF is added dropwise via the dropping funnel over 15-20 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Causality: Slow, cold addition controls the exothermic deprotonation and hydrogen gas evolution. Allowing the reaction to proceed ensures complete formation of the enolate.
-
-
Alkylation: A solution of 1-(bromomethyl)naphthalene (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at room temperature. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting ethyl cyanoacetate is consumed.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the valuable enolate. Refluxing provides the necessary activation energy for the Sₙ2 reaction.
-
-
Workup: After cooling to room temperature, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Causality: The NH₄Cl quench neutralizes any remaining base and protonates any unreacted enolate. Extraction with an organic solvent isolates the desired product from the aqueous phase containing inorganic salts.
-
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product. This crude material is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Causality: The brine wash removes residual water. Drying with MgSO₄ removes all traces of water before solvent evaporation. Column chromatography separates the target compound from unreacted starting material, byproducts, and impurities.
-
Applications in Research and Development
Intermediate for Complex Molecule Synthesis
The primary value of this compound is as a synthetic intermediate. It provides a straightforward method to introduce the cyanoacetate moiety attached to a naphthalene scaffold. The naphthalene ring is a common feature in many biologically active molecules and pharmaceutical agents due to its rigid, lipophilic nature, which facilitates interactions with biological targets.
Polymer and Materials Science
This compound has been specifically cited for its use as a catalyst in the crosslinking of polyesters with styrene.[2] This suggests a role in modifying polymer properties, potentially acting as a reactive diluent or chain-transfer agent in radical polymerizations.
Precursor for Bioactive Molecules and Probes
As previously mentioned, the related compound ECNA, derived from the same core structure, has been developed as a selective fluorescent "turn-off" probe for the detection of highly toxic hydrazine hydrate.[6] This demonstrates the potential of the naphthalenyl-cyanoacetate framework in the design of chemosensors. The inherent fluorescence of the naphthalene group can be modulated by chemical reactions involving the reactive side chain, making it an attractive platform for developing new analytical tools.
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound. Therefore, safety precautions should be based on the properties of its parent compound, ethyl cyanoacetate, and the general principles for handling substituted aromatic compounds.
-
Hazard Profile (based on ethyl cyanoacetate): Harmful if swallowed, inhaled, or in contact with skin.[7] Causes skin and eye irritation.[8]
-
Engineering Controls: Work should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these are incompatible.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
Disclaimer: The addition of the naphthalene moiety may alter the toxicological properties. A comprehensive, compound-specific risk assessment is mandatory before use.
Conclusion
This compound is a multifunctional organic compound whose value lies in its versatility as a synthetic intermediate. The combination of an active methylene group with a bulky aromatic system makes it a strategic building block for creating complex molecular architectures. While detailed physicochemical data remains sparse, its reactivity is well-understood from fundamental chemical principles. Its documented use in materials science and its potential as a precursor for advanced chemical probes underscore its relevance to both academic and industrial research.
References
- Wikipedia. Ethyl cyanoacetate. [Link]
- ChemSynthesis. ethyl (4a-methyldecahydro-1-naphthalenyl)(cyano)acetate. [Link]
- Royal Society of Chemistry. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]
- 3. 13234-71-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. manavchem.com [manavchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
CAS number for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
An In-depth Technical Guide to Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized cyanoacrylate ester. The document delineates its chemical identity, physicochemical properties, and plausible synthetic pathways derived from established organic chemistry principles. A core focus is placed on the compound's underlying chemical reactivity, particularly the anionic polymerization mechanism characteristic of cyanoacrylates. Furthermore, this guide explores its current and potential applications, ranging from polymer science to its prospective role as a versatile building block in medicinal chemistry and as a candidate for the development of advanced fluorescent probes. The synthesis and application protocols are presented with an emphasis on the causal reasoning behind methodological choices, ensuring a blend of theoretical knowledge and practical insight for the intended scientific audience.
Introduction
This compound is an aromatic cyanoacrylate derivative distinguished by the presence of a bulky naphthalene moiety. This structural feature imparts unique electronic and steric properties compared to simpler alkyl cyanoacetates, suggesting a range of specialized applications. Like other α-cyanoacrylates, it possesses an electron-deficient carbon-carbon double bond, making it highly susceptible to nucleophilic attack and a valuable precursor in organic synthesis. Its reactivity is centered around the active methylene group, flanked by both a nitrile (-CN) and an ester (-COOEt) group, which provides the resonance stabilization necessary for carbanion formation. This guide serves as a technical resource for professionals engaged in chemical synthesis, materials science, and drug discovery, offering insights into the synthesis, reactivity, and application landscape of this specific molecule.
Chemical Identity and Properties
The fundamental identification and physicochemical properties of this compound are summarized below. These data are critical for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 13234-71-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1][3] |
| Molecular Weight | 239.27 g/mol | [1][3] |
| Synonyms | α-Cyano-ethyl Ester 1-Naphthaleneacetic Acid, Ethyl cyano(1-naphthyl)acetate | [1][3] |
| Physical Form | Neat (liquid) | [1] |
| InChI | InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 | [1] |
Synthesis and Mechanistic Considerations
The logical synthetic approach involves the condensation of a naphthalene-based aldehyde with an active methylene compound, namely ethyl cyanoacetate.
Proposed Synthetic Pathway: Naphthalene-1-carbaldehyde and ethyl cyanoacetate would be reacted in the presence of a weak base catalyst, such as piperidine or an amine salt. The base facilitates the deprotonation of ethyl cyanoacetate, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final product. The choice of a weak base is critical; strong bases could lead to unwanted side reactions, such as the self-polymerization of the cyanoacrylate product.
Caption: Initiation step of anionic polymerization of a cyanoacrylate.
This inherent reactivity means the compound must be stored under anhydrous conditions and potentially with a stabilizer (a radical scavenger like hydroquinone or a strong acid) to prevent premature polymerization. [5]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable intermediate and functional material in several scientific domains.
As a Monomer and Crosslinking Agent
The compound has been identified as a catalyst for the crosslinking of polyesters with styrene. [3]Its ability to polymerize or co-polymerize under specific conditions allows for the creation of specialty polymers. The bulky naphthalene group can be expected to increase the polymer's glass transition temperature (Tg) and modify its refractive index and mechanical properties compared to polymers made from simpler cyanoacrylates.
Progenitor for Bioactive Heterocycles
Ethyl cyanoacetate, the parent compound, is a well-known and versatile building block for synthesizing a wide array of heterocyclic compounds that form the core of many pharmaceuticals. [6]These include purine derivatives (e.g., caffeine, theophylline), pyrimidines (e.g., trimethoprim), and pyrazoles (e.g., allopurinol). [6]By analogy, this compound serves as a more complex starting material, enabling the direct incorporation of a naphthalene scaffold into novel heterocyclic drug candidates. The naphthalene ring is a common motif in medicinal chemistry, known to interact with biological targets through π-stacking and hydrophobic interactions.
Potential as a Fluorescent Probe
A structurally related compound, Ethyl 2-cyano-3-(naphthalen-1-yl) acrylate (ECNA), has been successfully demonstrated as a selective "turn-off" fluorescent chemodosimeter for the sensitive detection of hydrazine. [7]Hydrazine is an environmentally significant and highly toxic compound. [7]The detection mechanism relies on the reaction of hydrazine with the probe, which disrupts the fluorophore's conjugation and quenches its fluorescence. Given the shared naphthalene fluorophore and the reactive cyanoacrylate system in this compound, it stands as a strong candidate for similar applications. Researchers could explore its reactivity with various analytes to develop new sensitive and selective detection methods.
Experimental Protocol: Hypothetical Synthesis via Knoevenagel Condensation
This section provides a detailed, self-validating protocol for the synthesis of this compound based on the Knoevenagel condensation.
Objective: To synthesize this compound from naphthalene-1-carbaldehyde and ethyl cyanoacetate.
Materials:
-
Naphthalene-1-carbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add naphthalene-1-carbaldehyde (1.0 eq) and anhydrous toluene.
-
Causality: Anhydrous solvent is used to prevent unwanted side reactions and to allow for the azeotropic removal of water, which drives the reaction equilibrium towards the product.
-
-
Addition of Reagents: Add ethyl cyanoacetate (1.1 eq) to the flask, followed by the catalytic amount of piperidine (0.1 eq).
-
Causality: A slight excess of ethyl cyanoacetate ensures the complete consumption of the aldehyde. Piperidine is a sufficiently weak base to catalyze the reaction without inducing polymerization of the product.
-
-
Reflux and Water Removal: Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-4 hours).
-
Causality: The removal of the water byproduct is essential for achieving a high yield, as the Knoevenagel condensation is a reversible reaction.
-
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Causality: The aqueous washes remove the catalyst and any water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Causality: Removal of all residual water is crucial before purification to prevent hydrolysis or polymerization.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Causality: Purification is necessary to remove unreacted starting materials and any minor byproducts, yielding the pure target compound.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Safety and Handling
-
Toxicity: Like other cyanoacrylates, this compound can bond to skin and tissues instantly. [5]Avoid direct contact with skin and eyes.
-
Reactivity: The monomeric liquid can polymerize rapidly in the presence of moisture or basic substances. [8]Store in a cool, dry place, away from light, and preferably with a stabilizer.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a molecule with significant untapped potential. While its immediate application in polymer crosslinking is noted, its true value may lie in its utility as a sophisticated building block for medicinal chemistry and as a platform for developing novel fluorescent sensors. The synthetic accessibility via the robust Knoevenagel condensation allows for its production in research and industrial settings. Understanding its core reactivity, particularly its propensity for anionic polymerization, is paramount for its effective handling and application. This guide provides the foundational knowledge for researchers to confidently explore and exploit the unique chemical properties of this versatile compound.
References
-
Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]
-
Organic Syntheses. ethyl cyanoacetate. [Link]
-
Wikipedia. Ethyl cyanoacetate. [Link]
-
LookChem. Synthesis of Ethyl cyanoacetate. [Link]
-
Wikipedia. Cyanoacrylate. [Link]
-
PrepChem.com. Preparation of ethyl cyanoacetate. [Link]
-
National Institute of Standards and Technology. Ethyl cyanoacetate. [Link]
-
mzCloud. Ethyl 2-cyano-2-[4-(hydroxymethyl)-5-phenyl-1,3-oxazolan-2-yliden]acetate. [Link]
-
ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]
-
RSC Publishing. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 13234-71-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]
- 4. This compound | 13234-71-4 [chemicalbook.com]
- 5. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 7. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pcbiochemres.com [pcbiochemres.com]
An In-Depth Technical Guide to Ethyl 2-cyano-2-(naphthalen-1-yl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is an organic compound featuring a naphthalene ring, a cyano group, and an ethyl ester functional group. Its molecular structure, possessing both electron-withdrawing groups (cyano and ester) and a large aromatic system, imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of an activated methylene group allows for its participation in a variety of carbon-carbon bond-forming reactions, rendering it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential applications in the field of drug discovery and materials science.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source(s) |
| Molecular Weight | 239.27 g/mol | [1] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1][2] |
| CAS Number | 13234-71-4 | [2] |
| IUPAC Name | This compound | |
| Synonyms | α-Cyano-ethyl Ester 1-Naphthaleneacetic Acid, Ethyl Cyano(1-naphthyl)acetate | [2] |
| Appearance | Neat (liquid or solid, not specified in available sources) | [2][3] |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone, here 1-naphthaldehyde.[4][5]
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of this compound.
Mechanistic Insight
The Knoevenagel condensation is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a mild base.[6] The electron-withdrawing nature of both the adjacent cyano and ester groups increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the α,β-unsaturated product, this compound. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[6]
Detailed Experimental Protocol (Adapted from General Knoevenagel Condensation Procedures)
This protocol is a representative procedure for a Knoevenagel condensation and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
1-Naphthaldehyde
-
Ethyl cyanoacetate
-
Piperidine (or another suitable base like DBU)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde (1 equivalent) in ethanol.
-
To this solution, add ethyl cyanoacetate (1.2 equivalents) and a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methine proton, and a complex multiplet pattern in the aromatic region corresponding to the protons of the naphthalene ring.
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the cyano carbon, the carbons of the ethyl group, the methine carbon, and the characteristic signals for the carbons of the naphthalene ring system.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C≡N (nitrile) stretch, a strong absorption for the C=O (ester) stretch, and characteristic bands for the C=C and C-H bonds of the aromatic naphthalene ring.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (239.27 m/z). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily centered around its activated methylene group and the cyano and ester functionalities. This reactivity profile makes it a valuable intermediate in the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications.
Intermediate in Drug Synthesis
Ethyl cyanoacetate, the precursor to the title compound, is a well-established building block in the synthesis of numerous pharmaceuticals.[4] It is used in the preparation of heterocyclic compounds such as purines (e.g., theophylline, caffeine), pyrimidines (e.g., trimethoprim), and pyridines. Given this precedent, this compound can be envisioned as a key intermediate for the synthesis of novel drug candidates incorporating a naphthalene moiety. The naphthalene group is a common scaffold in medicinal chemistry, and its combination with the reactive functionalities of the cyanoacetate core could lead to the development of compounds with diverse biological activities.
Potential as a Fluorescent Probe
A structurally related compound, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, has been investigated as a fluorescent chemosensor. This suggests that this compound, with its extended aromatic system, may also possess interesting photophysical properties and could be explored for applications in fluorescence-based detection and imaging.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the known hazards of its precursor, ethyl cyanoacetate, appropriate safety precautions should be taken. Ethyl cyanoacetate is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system. Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile organic compound with significant potential as an intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its synthesis via the Knoevenagel condensation is a straightforward and efficient process. While further research is needed to fully elucidate its specific applications and biological activities, its structural features and chemical reactivity make it a compound of considerable interest for researchers and scientists in both academic and industrial settings.
References
-
Wikipedia. Ethyl cyanoacetate. [Link]
-
ChemSynthesis. ethyl (4a-methyldecahydro-1-naphthalenyl)(cyano)acetate. [Link]
-
OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]
-
Nature. Metal-free enaminone C-N bond cyanation for stereoselective synthesis of (E)- and (Z)-β-cyano enones. [Link]
-
Bulletin of the Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
-
PubChem. 2-Cyanoethyl acetate. [Link]
-
International Journal of Nano Dimension. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]
-
E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]
-
ResearchGate. An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. [Link]
-
IOSR Journal of Applied Chemistry. Route of Knoevenagel Reaction from Conventional method to Greener methods. [Link]
-
NIST WebBook. Ethyl cyanoacetate. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
CyberLeninka. SYNTHESIS BASED ON ETHYL CYANOACETATE. [Link]
-
PubChem. Ethyl 2-naphthylacetate. [Link]
-
PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
Sources
Structure of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Authored by a Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds is paramount. The naphthalene moiety, a bicyclic aromatic hydrocarbon, has consistently demonstrated its versatility as a pharmacophore, contributing to a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] This guide focuses on a specific, yet promising, member of this family: this compound.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule. We will delve into its synthesis, structural elucidation through modern spectroscopic techniques, and explore its potential as a valuable building block in medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from closely related structural analogs, providing a robust framework for future research and development.
Molecular Structure and Physicochemical Properties
This compound is a molecule that combines the lipophilic, aromatic system of naphthalene with the reactive functionalities of a cyanoacetate group. This unique combination of a bulky, aromatic substituent and an electron-withdrawing cyano group at the α-carbon makes it an intriguing candidate for further chemical modification and biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | [5] |
| Molecular Weight | 239.27 g/mol | [5] |
| CAS Number | 13234-71-4 | [5] |
| Appearance | Neat (expected to be a solid or oil) | [6] |
| Synonyms | Ethyl cyano(1-naphthyl)acetate, α-Cyano-1-naphthaleneacetic acid ethyl ester | [5][6] |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 1-naphthaldehyde, typically under basic catalysis.[7] The initial product of this condensation is the α,β-unsaturated compound, ethyl 2-cyano-3-(naphthalen-1-yl)acrylate. A subsequent reduction of the double bond would yield the target molecule.
Causality Behind Experimental Choices
The choice of a basic catalyst is crucial for the deprotonation of the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-naphthaldehyde. The subsequent dehydration of the aldol adduct is often spontaneous or acid-catalyzed, leading to the formation of the conjugated system. For the second step, a selective reduction of the carbon-carbon double bond is required, which can be achieved through various methods such as catalytic hydrogenation.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Two-Step Synthesis
Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate
-
Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene, add ethyl cyanoacetate (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq.).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the α,β-unsaturated intermediate.
Step 2: Reduction to this compound
-
Reaction Setup: The purified ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (1.0 eq.) is dissolved in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution.
-
Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.
Structural Elucidation: A Spectroscopic Approach
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the methine proton at the α-carbon, and the aromatic protons of the naphthalene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |
| -CH₂- (ethyl) | ~4.2 | Quartet | ~7.1 |
| α-CH | ~4.5 | Singlet | - |
| Naphthalene-H | 7.4 - 8.2 | Multiplet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14 |
| α-C H | ~40 |
| -C H₂- (ethyl) | ~62 |
| C N (nitrile) | ~117 |
| Naphthalene-C | 122 - 135 |
| C =O (ester) | ~168 |
FT-IR Spectroscopy
The FT-IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (nitrile) stretch | ~2250 |
| C=O (ester) stretch | ~1740 |
| C-H (aromatic) stretch | ~3050 |
| C-H (aliphatic) stretch | 2850 - 3000 |
| C=C (aromatic) stretch | 1500 - 1600 |
| C-O (ester) stretch | 1000 - 1300 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 239.27 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 194 | Loss of the ethoxy group |
| [C₁₀H₇]⁺ | 127 | Naphthyl cation |
Potential Applications in Drug Development
While specific biological activity data for this compound is not yet extensively documented, the structural motifs present in the molecule suggest significant potential in medicinal chemistry. The naphthalene core is a well-established pharmacophore found in numerous FDA-approved drugs with diverse therapeutic applications.[1][2]
Caption: Potential therapeutic applications based on structural motifs.
Anticancer Potential
Numerous naphthalene derivatives have been investigated as anticancer agents.[3][4] The planar aromatic system of naphthalene can intercalate with DNA, and its derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases. The cyano group can also participate in hydrogen bonding interactions with biological targets. Therefore, this compound serves as an excellent starting point for the synthesis of novel compounds with potential antiproliferative activity.
Antimicrobial Activity
The naphthalene scaffold is also present in several antimicrobial agents.[8] The lipophilic nature of the naphthalene ring can facilitate the penetration of microbial cell membranes. The cyanoacetate moiety can be further functionalized to introduce pharmacophores known to inhibit microbial growth. The synthesis and screening of a library of compounds derived from this compound could lead to the discovery of new and effective antimicrobial agents.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its unique structural features and the established biological importance of its constituent moieties. This guide has provided a comprehensive overview of its structure, a reliable synthetic pathway, and a well-reasoned exploration of its potential in drug discovery.
The lack of extensive experimental data for this specific compound highlights an opportunity for further research. The synthesis and complete spectroscopic characterization of this compound, followed by a thorough evaluation of its biological activities, would be a valuable contribution to the field of medicinal chemistry. The protocols and predictive data presented in this guide provide a solid foundation for such an endeavor.
References
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 3. Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Notes and Protocols: Knoevenagel Condensation Featuring Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Introduction: Unlocking Complexity through a Classic Condensation
The Knoevenagel condensation stands as a pillar in the edifice of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[1] The resulting electron-deficient olefins are invaluable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[2]
This application note delves into the use of a specialized active methylene compound, Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, in the Knoevenagel condensation. The presence of the bulky and electron-rich naphthalene moiety introduces unique steric and electronic properties to the reactant, influencing its reactivity and the characteristics of the resulting products. These products, highly functionalized α,β-unsaturated systems, are of significant interest to researchers in drug discovery and materials science due to their potential as precursors to novel heterocyclic scaffolds and conjugated materials.
This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, characterization data, and safety considerations for performing the Knoevenagel condensation with this compound.
Mechanism & Scientific Rationale: A Stepwise Look at Bond Formation
The Knoevenagel condensation proceeds via a well-established two-step mechanism, typically catalyzed by a weak base such as an amine (e.g., piperidine, triethylamine) or an ammonium salt.[3]
-
Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound, this compound, by the basic catalyst. The electron-withdrawing nature of the adjacent cyano and ester groups significantly increases the acidity of the α-proton, facilitating its abstraction to form a resonance-stabilized enolate ion. This enolate is the key nucleophilic species in the reaction.
-
Nucleophilic Addition and Dehydration: The generated enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition reaction forms a transient β-hydroxy intermediate (an aldol adduct). Under the reaction conditions, this intermediate readily undergoes dehydration through the elimination of a water molecule to yield the thermodynamically stable, conjugated α,β-unsaturated product.
The choice of catalyst and solvent is crucial for the success of the Knoevenagel condensation. Weakly basic catalysts are generally preferred to avoid self-condensation of the aldehyde or ketone. The solvent can influence the solubility of the reactants and stabilize the charged intermediates, thereby affecting the reaction rate and yield.
Experimental Protocols
This section outlines two detailed protocols for the Knoevenagel condensation of this compound with a representative aromatic aldehyde, benzaldehyde. These protocols are adaptable for a range of other aldehydes.
Protocol 1: Base-Catalyzed Condensation in Ethanol
This protocol employs a classic and widely used method for the Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 - 1.2 eq)
-
Absolute Ethanol
-
Piperidine (catalytic amount, ~0.1 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of absolute ethanol.
-
Add benzaldehyde (1.0 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
To facilitate precipitation of the product, place the reaction flask in an ice bath.
-
If the product does not precipitate, the reaction mixture can be poured into a beaker of ice-cold water with stirring to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
Protocol 2: DBU-Catalyzed Condensation in Water (Green Chemistry Approach)
This protocol utilizes a more environmentally benign approach with water as the solvent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an efficient catalyst.[1]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare the DBU/water complex by reacting DBU (1 mmol) with water (25 mmol).
-
To this catalytic system, add the aromatic aldehyde (1 mmol) and this compound (1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates directly from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water.
-
The catalyst (DBU) can often be recovered from the aqueous filtrate for reuse.[1]
-
Dry the purified product under vacuum.
Workflow Visualization
Sources
Application Notes & Protocols: A Comprehensive Guide to the Knoevenagel Condensation of Naphthaldehyde
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the execution of the Knoevenagel condensation using naphthaldehyde as a key substrate. The derivatives of this reaction are significant intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[1][2] This guide moves beyond a simple recitation of steps to explore the underlying principles, the rationale behind procedural choices, and a variety of protocols, from classic methods to modern, environmentally benign approaches.
Foundational Principles: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[3][4] It is a modification of the Aldol condensation, involving the reaction of an aldehyde or ketone (in this case, naphthaldehyde) with an active methylene compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[5][6] The reaction is typically facilitated by a basic catalyst, such as a primary, secondary, or tertiary amine.[3][7] The final product is a stable α,β-unsaturated compound, generated through a two-step process of nucleophilic addition followed by dehydration.[1][4]
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process, catalyzed by a base, unfolds as follows:
-
Carbanion Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate). The stability of this carbanion is key to the reaction's success and is why the methylene group must be activated by electron-withdrawing groups.[1]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the naphthaldehyde. This results in the formation of a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[1][8]
-
Dehydration: The intermediate readily undergoes elimination of a water molecule (dehydration) to form a new π-bond, yielding the final, conjugated α,β-unsaturated product.[1][8] This step is often spontaneous and driven by the formation of a stable conjugated system.
Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.
Critical Experimental Parameters: The "Why" Behind the Protocol
The success of the Knoevenagel condensation hinges on the judicious selection of several key parameters. The choice of naphthaldehyde (either 1- or 2-naphthaldehyde) provides a sterically hindered and electronically distinct substrate compared to simple benzaldehydes, which can influence reaction rates.[2][9]
-
Active Methylene Compound: The acidity of the methylene protons dictates the required catalyst strength. Malononitrile (pKa ≈ 11) is highly reactive and can often react under very mild conditions, sometimes even in water without a strong base.[1][9] Ethyl cyanoacetate (pKa ≈ 13) is less acidic and may require slightly stronger basic catalysis or more forcing conditions.[5]
-
Catalyst Selection: The catalyst's role is to generate the nucleophilic carbanion.
-
Homogeneous Bases: Primary and secondary amines like piperidine or amino acids are classic choices.[7][10] They are effective but can be difficult to remove from the reaction mixture.
-
Heterogeneous Catalysts: Solid catalysts such as basic alumina (Al₂O₃), metal oxides (e.g., CaO-MgO), or zeolites are increasingly popular.[3][11][12] Their primary advantage is ease of separation (simple filtration) and potential for recycling, aligning with green chemistry principles.[13]
-
Lewis Acids: Catalysts like ZnCl₂ or TiCl₄ can also promote the reaction by activating the aldehyde's carbonyl group toward nucleophilic attack.[14]
-
-
Solvent System: The solvent must solubilize the reactants and stabilize intermediates.[1]
-
Organic Solvents: Toluene, ethanol, and methanol are commonly used. Nonpolar solvents may require longer reaction times, while polar protic solvents like methanol can facilitate proton transfer steps.[1][15]
-
Aqueous Media: Water is an ideal green solvent. For highly activated methylene compounds like malononitrile, water itself can act as a weak Brønsted base catalyst, promoting the reaction without additional bases.[1][9] This approach simplifies workup, as the organic product often precipitates and can be isolated by filtration.[6]
-
Solvent-Free Conditions: For enhanced sustainability, reactions can be run neat, often with microwave or ultrasound assistance to provide the necessary energy.[16][17]
-
-
Temperature and Reaction Time: Many Knoevenagel condensations with activated substrates proceed efficiently at room temperature.[14] However, less reactive partners may require heating to increase the reaction rate. Reaction progress should always be monitored (e.g., by Thin Layer Chromatography) to determine the optimal time and avoid side product formation.[1][14]
Experimental Protocols & Methodologies
Below are detailed protocols for the Knoevenagel condensation of naphthaldehyde, progressing from a classic base-catalyzed method to a modern, environmentally friendly procedure.
This protocol uses sodium methoxide in methanol, a robust and reliable method for generating arylidenes from arylacetonitriles.
Materials:
-
2-Naphthaldehyde
-
Arylacetonitrile (e.g., phenylacetonitrile)
-
Sodium methoxide (NaOMe)
-
Dry Methanol (MeOH)
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-naphthaldehyde (1.0 equivalent) and the arylacetonitrile (1.0 equivalent) in dry methanol.[1]
-
Catalyst Addition: While stirring the solution vigorously at room temperature, carefully add sodium methoxide (1.0 equivalent) as the base catalyst. The addition should be portion-wise to control any exotherm.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting naphthaldehyde spot has been consumed.[1]
-
Product Isolation: Upon completion, the product often precipitates directly from the methanol solution.[1] If it does not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Purification: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove any unreacted starting materials and the catalyst.[1]
-
Drying: Dry the purified product under vacuum to remove residual solvent.[1]
This protocol leverages water as an environmentally benign solvent and a weak inorganic base as the catalyst. It is particularly effective for the reaction with highly acidic methylene compounds like malononitrile.[1][9]
Materials:
-
2-Naphthaldehyde
-
Malononitrile
-
Sodium bicarbonate (NaHCO₃) or another weak inorganic base (optional)[1]
-
Water (distilled or deionized)
-
Erlenmeyer flask or round-bottom flask with magnetic stir bar
-
Magnetic stir plate
Step-by-Step Procedure:
-
Reactant Preparation: In a flask, add malononitrile (1.0 equivalent, e.g., 2 mmol, 0.13 g) to water.[1] Stir until dissolved.
-
Catalyst Addition: Add a catalytic amount (a small spatula tip, ~1-2 mg) of a weak inorganic base like sodium bicarbonate. This is often optional, as water can catalyze the reaction, but can improve rates.[1]
-
Aldehyde Addition: To the vigorously stirred solution, add 2-naphthaldehyde (1.0 equivalent, e.g., 2 mmol) in a single portion.[1]
-
Reaction and Precipitation: Continue stirring at room temperature. A solid precipitate should begin to form within minutes as the product is typically insoluble in water.[1][6] The reaction is often complete in under 30 minutes.[1]
-
Product Isolation: Isolate the solid product by vacuum filtration.[1]
-
Washing and Drying: Wash the collected solid thoroughly with cold water to remove any residual catalyst and unreacted malononitrile.[1] The product is often pure enough after this step and can be dried in a desiccator or a low-temperature oven.[1]
Caption: Figure 2: Experimental Workflow for Aqueous Knoevenagel Condensation.
Data Summary: Naphthaldehyde Condensations
The following table summarizes quantitative data for the Knoevenagel condensation of naphthaldehyde with various active methylene compounds under different reaction conditions, demonstrating the versatility of the reaction.
| Naphthaldehyde Isomer | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Naphthaldehyde | Malononitrile | NaHCO₃ (cat.) | Water | Room Temp | 30 min | High (unspecified) | [1] |
| 1-Naphthaldehyde | Malononitrile | None (Water-mediated) | Water | Room Temp | 4 h | 99% | [9] |
| 2-Naphthaldehyde | Malononitrile | Weak Base | Water | Room Temp | 30 min | >50% | [6] |
| Aromatic Aldehydes | Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp | 10-20 min | 90-98% | [14] |
| Aromatic Aldehydes | Malononitrile | Urea (cat.) | Solvent-free (MW) | - | 1-3 min | Good | [18] |
Advanced Methodologies: Enhancing Efficiency and Sustainability
To further improve reaction efficiency and adhere to green chemistry principles, several advanced techniques can be applied.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently delivering energy to the polar reactants.[16][18][19] Solvent-free conditions are often employed, where the reactants are adsorbed onto a solid support or mixed with a catalytic amount of a base.[16]
-
Ultrasound-Assisted Synthesis: Sonication promotes the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation.[17][20] This enhances mass transfer and can accelerate reaction rates, often at ambient bulk temperature.[21][22][23]
These methods not only offer speed and efficiency but also align with the growing demand for sustainable and energy-efficient chemical processes.[13][24]
References
- Application Notes and Protocols for Knoevenagel Condensation using 2-Naphthaldehyde. Benchchem. [URL: https://www.benchchem.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Publishing. [URL: https://pubs.rsc.de/en/content/articlelanding/2022/ra/d1ra09171a]
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/RECENT-DEVELOPMENTS-IN-KNOEVENAGEL-CONDENSATION-A-Kumar-Pundir/390979e285f573516584282386121434c3111b0e]
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt04381j]
- The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol33no4/the-importance-and-applications-of-knoevenagel-reaction-brief-review/]
- Recent developments in knoevenagel condensation reaction: a review. International Journal of Advanced Research. [URL: https://www.journalijar.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01420k]
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. [URL: https://www.ijcps.org/admin/php/uploads/316_pdf.pdf]
- Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). Journal of Applicable Chemistry. [URL: https://www.joac.info/index.php/joac/article/view/1001]
- A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem. [URL: https://www.benchchem.
- An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. [URL: https://www.researchgate.
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [URL: https://acgpubs.org/record/2021/volume15/issue1/10_10.25135-acg.oc.94.20.12.1923.pdf]
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2021/dt/d0dt04381j]
- The Knoevenagel Condensation. Organic Reactions. [URL: https://organicreactions.org/index.
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [URL: https://www.researchgate.
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Knoevenagel condensation. YouTube. [URL: https://www.youtube.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. [URL: http://newjournal.kcsnet.or.kr/main/j_search/j_download.htm?code=B120138]
- A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35967k]
- Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [URL: https://www.mdpi.com/1422-8599/2011/3/M738]
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences. [URL: https://bepls.com/bepls_2023/jan_23/2.pdf]
- Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. [URL: https://www.researchgate.
- Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [URL: https://www.oatext.com/solvent-free-efficient-microwave-assisted-synthesis-of-a-b-unsaturated-compounds-and-their-antimicrobial-activity-assessment.php]
- Knoevenagel Condensation Reaction of Various Aldehyde Derivatives... ResearchGate. [URL: https://www.researchgate.net/figure/Knoevenagel-condensation-reaction-of-various-aldehyde-derivatives-with-malononitrile-and_fig1_372879555]
- Ultrasound-Promoted Knoevenagel Condensation Catalyzed by KF-Clinoptilolite. ResearchGate. [URL: https://www.researchgate.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-assisted-multicomponent-reactions-in-and-Sharma-Kumar/2f3a4365825d742f9b8702c8157771765c9c991f]
- Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [URL: https://www.bhu.ac.in/research_pub/jsr/V-63/10.pdf]
- Knoevenagel condensation. Wikipedia. [URL: https://en.wikipedia.
- Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00415/full]
- Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journals Online. [URL: https://www.banglajol.info/index.php/BJSIR/article/view/47637]
- Ultrasound-assisted green synthesis of functionalised xanthene derivatives. Ultrasonics Sonochemistry. [URL: https://www.sciencedirect.com/science/article/pii/S135041772400593X]
- Ultrasound-assisted and Efficient Knoevenagel Condensation Reaction Catalyzed by Silica Sodium Carbonate Nanoparticles. ResearchGate. [URL: https://www.researchgate.
- Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ultrasonic-induced-synthesis-of-novel-diverse-via-El-Naggar-El-Sayed/50123e42152862c7667a488a0b0d38101683457a]
- Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37815233/]
- Knoevenagel condensation to alpha-phenylcinnamonitriles: NaBH4 reduction to propanenitriles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Knoevenagel-condensation-to-alpha-phenylcinnamonitriles%3A-to-Silveira-Silveira/e53a2588c14e03f9c6d36e2f69e696f8c704252e]
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [URL: https://www.researchgate.
- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378626/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. ijcps.org [ijcps.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. banglajol.info [banglajol.info]
- 19. oatext.com [oatext.com]
- 20. researchgate.net [researchgate.net]
- 21. iris.unito.it [iris.unito.it]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bepls.com [bepls.com]
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate: A Versatile Fluorescent Probe for Cellular and Molecular Investigations
Introduction: Unveiling a Novel Fluorophore for Advanced Research
In the dynamic fields of cell biology, analytical chemistry, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying molecular events in real-time.[1] Naphthalene-based fluorophores have garnered significant attention due to their inherent photophysical properties, including high quantum yields and sensitivity to the local environment.[2] The combination of a naphthalene scaffold with a cyanoacetate group in Ethyl 2-cyano-2-(naphthalen-1-yl)acetate results in a molecule with promising potential as a versatile fluorescent probe.
This guide provides a comprehensive overview of this compound, from its fundamental principles and synthesis to detailed protocols for its application in crucial research areas. We will explore its potential as a sensor for metal ions, a tracer in drug delivery systems, and a label for cellular imaging, offering researchers, scientists, and drug development professionals a thorough resource to harness the capabilities of this intriguing molecule.
Physicochemical and Fluorescent Properties
The fluorescent properties of naphthalene derivatives are intrinsically linked to their rigid, planar structure and extensive π-electron conjugation, which contribute to high quantum yields and photostability.[2] The introduction of both electron-donating and electron-withdrawing groups can modulate these properties through mechanisms like Intramolecular Charge Transfer (ICT).
While comprehensive photophysical data for this compound is not extensively documented, we can infer its likely characteristics from the closely related compound, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (ECNA). It is crucial to note that ECNA possesses an additional acrylate double bond, which extends the conjugation and will likely result in a red-shift (longer wavelength) of both absorption and emission spectra compared to the target compound.
Table 1: Photophysical Properties of the Related Compound, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (ECNA), in Various Solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax abs (nm) | λmax fl (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |
| Cyclohexane | 2.01 | 1.426 | 368 | 420 | 3364 | 0.4769 |
| Toluene | 2.38 | 1.497 | 373 | 432 | 3661 | 0.2886 |
| Ethyl Acetate | 6.02 | 1.372 | 369 | 431 | 3898 | 0.4781 |
| Tetrahydrofuran | 7.58 | 1.407 | 370 | 432 | 3878 | 0.4625 |
| Dichloromethane | 8.92 | 1.424 | 374 | 436 | 3802 | 0.3930 |
| Acetonitrile | 36.6 | 1.344 | 375 | 438 | 3835 | 0.4338 |
| Methanol | 32.70 | 1.3284 | 380 | 443 | 3742 | 0.3873 |
| Dimethyl Sulfoxide | 46.70 | 1.4793 | 382 | 448 | 3994 | 0.4496 |
Data extracted from the supporting information for a study on ECNA and should be considered as a reference for this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 1-naphthaldehyde.[3]
Caption: Proposed synthesis of this compound.
Protocol for Synthesis (Proposed)
This protocol is a generalized procedure based on established Knoevenagel condensation principles and may require optimization.[4]
Materials:
-
1-naphthaldehyde
-
Ethyl cyanoacetate[5]
-
Base catalyst (e.g., piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., ethanol)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde (1.0 equivalent) in ethanol.
-
Addition of Reactants: Add ethyl cyanoacetate (1.0 - 1.2 equivalents) to the solution, followed by a catalytic amount of piperidine or DBU.
-
Reaction Conditions: Stir the mixture at room temperature or gently reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Quench the reaction with water and acidify with 1 M HCl to a neutral or slightly acidic pH. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application in Metal Ion Detection
Naphthalene-based fluorescent probes are widely used for the detection of various metal ions.[2] The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Internal Charge Transfer (ICT). The binding of a metal ion to a receptor unit on the probe can modulate the fluorescent output, leading to a "turn-on" or "turn-off" response.
Caption: General mechanism for a "turn-on" naphthalene-based fluorescent probe.
Protocol for Fluorescence Titration for Metal Ion Detection
This is a general protocol that should be optimized for specific metal ions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer.
-
Buffer solution (e.g., HEPES, TRIS-HCl) at the desired pH.
-
Quartz cuvettes.
-
Fluorometer.
Procedure:
-
Prepare Probe Solution: Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Initial Measurement: Place a known volume of the probe solution into a quartz cuvette and record the initial fluorescence emission spectrum by exciting at its maximum absorption wavelength.
-
Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and detection limit.
Application in Drug Delivery Monitoring
Fluorescent probes are invaluable for monitoring the delivery and release of therapeutic agents in vitro and in vivo. By conjugating a fluorescent probe to a drug or a drug carrier, it is possible to track its distribution, cellular uptake, and the release of the payload. Small-molecule probes like this compound offer advantages such as small size, which is less likely to alter the pharmacokinetics of the drug, and potentially tunable photophysical properties.
Caption: Workflow for monitoring drug release using a fluorescent probe.
Application in Live-Cell Imaging
Live-cell imaging using small-molecule fluorescent probes allows for the dynamic visualization of cellular structures and processes with high spatial and temporal resolution.[6][7] The success of live-cell imaging depends on several factors, including the probe's cell permeability, low cytotoxicity, and photostability.
General Protocol for Live-Cell Imaging
This protocol provides a general framework and should be adapted based on the specific cell type and experimental goals.[8]
Materials:
-
Cell culture medium appropriate for the cell line.
-
Cells cultured on glass-bottom dishes or coverslips.
-
Stock solution of this compound in DMSO.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microscope equipped with appropriate filter sets, an environmental chamber (for temperature and CO₂ control), and a sensitive camera.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the probe in pre-warmed cell culture medium or buffer (e.g., HBSS). The final concentration typically ranges from 1 to 10 µM, but should be optimized to achieve sufficient signal with minimal background and cytotoxicity.
-
Remove the old medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a specified time (e.g., 15-60 minutes). The optimal loading time should be determined empirically.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed buffer or medium to remove any unbound probe and reduce background fluorescence.
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Mount the dish or coverslip on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate excitation and emission filters for the naphthalene-based fluorophore. Minimize light exposure to reduce phototoxicity and photobleaching.[7]
-
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel fluorescent probes. Its naphthalene core provides a robust fluorescent signal, while the cyanoacetate group offers opportunities for chemical modification and conjugation to other molecules. The applications outlined in this guide, from metal ion sensing to drug delivery and live-cell imaging, highlight the potential versatility of this compound. Further research is needed to fully characterize its photophysical properties and validate its performance in these and other applications. The continued development of such small-molecule probes will undoubtedly advance our ability to study complex biological systems with increasing precision.
References
- van de Linde, S., Heilemann, M., & Sauer, M. (2012). Live-cell super-resolution imaging with synthetic fluorophores. Annual review of physical chemistry, 63, 519-40.
- Marvel, C. S., Tuley, W. F., & Puntambeker, S. V. (1941). Ethyl cyanoacetate. Organic Syntheses, Coll. Vol. 1, p.254.
- Owens, D. E., 3rd, & Peppas, N. A. (2006). Opsonization, biodistribution, and pharmacokinetics of polymeric nanoparticles. International journal of pharmaceutics, 307(1), 93–102.
- Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2011). A review of NIR dyes in cancer targeting and imaging.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Seino, R., Iwashita, H., Takahashi, M., Ezoe, T., Ishiyama, M., & Ueno, Y. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. FEBS Open Bio, 11(8), 2296-2304.
- Reddy, T. S., & Kumar, A. (2007). An efficient protocol for Knoevenagel condensation in presence of the diazabicyclo[5.4.0]undec-7-ene-water complex. Journal of the Iranian Chemical Society, 4(4), 510-514.
- Khan, I., Muhammad, N., & Khan, A. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273–1303.
Sources
- 1. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate: A Versatile Scaffold for Modern Drug Discovery
An Application Guide for Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate emerges as a highly promising, albeit underutilized, starting material in the lexicon of medicinal chemistry. Its molecular architecture, characterized by a reactive cyanoacetate functional group appended to a rigid, lipophilic naphthalene core, presents a unique opportunity for the synthesis of novel heterocyclic and carbocyclic compounds. The cyanoacetate moiety, with its activated methylene group, is primed for a variety of classical organic reactions, including Knoevenagel condensations, Michael additions, and one-pot multi-component reactions (MCRs). Simultaneously, the naphthalene ring serves as a proven pharmacophore, known to enhance the biological activity of various molecular scaffolds, particularly in the realms of oncology and infectious diseases.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and strategic insights for its application in the development of next-generation therapeutic agents.
Core Molecular Characteristics and Synthetic Rationale
This compound (ECNAc) is a derivative of the widely used synthetic building block, ethyl cyanoacetate.[3] The substitution of a hydrogen atom with a naphthalen-1-yl group dramatically alters the molecule's steric and electronic properties, providing a scaffold that is both synthetically versatile and pharmacologically relevant.
1.1. Physicochemical Properties
A summary of the key properties of ECNAc is presented below.
| Property | Value | Reference |
| CAS Number | 13234-71-4 | [4] |
| Molecular Formula | C₁₅H₁₃NO₂ | [4] |
| Molecular Weight | 239.27 g/mol | [4] |
| Appearance | Neat / Crystalline Solid | [5] |
| Synonyms | Ethyl cyano(1-naphthyl)acetate | [4][5] |
1.2. Key Reactive Features
The synthetic potential of ECNAc is rooted in two primary locations on its structure: the activated α-carbon and the ester functionality. The electron-withdrawing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups render the α-hydrogen highly acidic and thus easily removed by a mild base. This generates a stabilized carbanion that is a potent nucleophile, ideal for forming new carbon-carbon bonds.
Caption: Key reactive centers of this compound.
Application in the Synthesis of Novel Anticancer Agents
The naphthalene ring system is a well-established structural motif in potent anticancer agents. It often serves as a bioisostere for other aromatic rings, enhancing cytotoxic potency through improved target binding or favorable pharmacokinetic properties.[1][6] For instance, naphthalene-based analogs of combretastatin A-4 have demonstrated significant growth inhibitory effects against a wide range of human tumor cell lines.[2] ECNAc provides a direct route to incorporate this valuable pharmacophore into novel heterocyclic systems with potential anticancer activity.
Protocol 1: Multi-Component Synthesis of 4H-Pyran Derivatives
Rationale: Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid construction of complex, drug-like molecules in a single, efficient step. The 4H-pyran scaffold is a "privileged structure" known to exhibit a wide array of biological activities, including antitumor effects.[7] This protocol details a one-pot, three-component reaction using ECNAc to generate a library of novel 6-amino-4-(aryl)-2-(naphthalen-1-yl)-4H-pyran-3,5-dicarbonitriles. The causality behind this experimental design lies in its efficiency; by combining three distinct building blocks in one pot, a high degree of molecular diversity can be achieved with minimal synthetic effort, which is ideal for generating compound libraries for high-throughput screening.
Experimental Workflow:
Sources
- 1. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatile Naphthyl Cyanoacetate Scaffold: A Gateway to Diverse Heterocyclic Systems
Introduction: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a highly versatile and valuable starting material in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive methylene group activated by both a nitrile and an ester, combined with the sterically demanding and electronically rich naphthalene moiety, offers a powerful platform for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic pathways leading to various heterocyclic systems from this key building block, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
The Strategic Advantage of the Naphthyl Moiety
The presence of the naphthalen-1-yl group imparts distinct characteristics to the reactivity of the ethyl cyanoacetate core. The steric bulk of the naphthalene ring can influence the regioselectivity of certain reactions, potentially favoring the formation of specific isomers. Furthermore, the electron-rich aromatic system can participate in or influence electronic interactions within the reaction intermediates and transition states, impacting reaction rates and outcomes. These factors make the exploration of its reactivity a compelling area of study for the development of novel synthetic methodologies.
I. Synthesis of Substituted Pyridines: A Multicomponent Approach
Substituted pyridines are a cornerstone of many pharmaceuticals and functional materials. A highly efficient method for the synthesis of 3-cyanopyridine derivatives from this compound is through a one-pot, four-component reaction. This approach offers excellent atom economy and operational simplicity.[1]
Mechanistic Rationale
The reaction likely proceeds through an initial Knoevenagel condensation between an in-situ formed chalcone-like intermediate and the active methylene of the this compound. This is followed by a Michael addition of an enamine (generated from the acetyl derivative and ammonia from ammonium acetate) and subsequent cyclization and aromatization to yield the highly substituted pyridine ring. The bulky naphthalene group plays a crucial role in directing the steric course of these transformations.
Caption: Workflow for Multicomponent Pyridine Synthesis.
Detailed Experimental Protocol: Synthesis of 4-[3-Cyano-6-(1-naphthyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate
This protocol is adapted from a similar synthesis and provides a representative example of the multicomponent reaction.[1]
Materials:
-
1-Naphthaldehyde
-
This compound
-
4-Acetylphenyl-4-toluenesulfonate
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
To a solution of 1-naphthaldehyde (1 mmol), 4-acetylphenyl-4-toluenesulfonate (1 mmol), and this compound (1 mmol) in absolute ethanol (20 mL), add ammonium acetate (8 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol and then diethyl ether.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/DMF) to afford the pure product.
Expected Yield and Characterization: The yield of the desired pyridine derivative is expected to be in the range of 70-85%. Characterization data for a similar compound, 4-[3-Cyano-6-(1-Naphtyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate, includes:
-
Melting point: 326–328 °C[1]
-
IR (cm⁻¹): 3156 (NH), 3048 (CHarom), 2228 (CN), 1645 (C=O)[1]
-
¹H NMR (DMSO-d₆): δ 12.78 (s, 1H, NH), 8.57–7.02 (m, 15H, aromatics), 2.44 (s, 3H, CH₃)[1]
-
¹³C NMR (DMSO-d₆): δ 150.76, 145.49, 130.83, 130.76, 129.32, 128.48, 128.64, 128.11, 127.57, 124.79, 122.83, 116.72, 21.65[1]
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Amount |
| 1-Naphthaldehyde | 156.18 | 1 | 156 mg |
| This compound | 239.27 | 1 | 239 mg |
| 4-Acetylphenyl-4-toluenesulfonate | 290.33 | 1 | 290 mg |
| Ammonium acetate | 77.08 | 8 | 617 mg |
| Ethanol (solvent) | - | - | 20 mL |
II. Synthesis of Aminothiophenes: The Gewald Reaction
Mechanistic Considerations
The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[2] The base then facilitates the addition of sulfur to the double bond, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]
Caption: Gewald Reaction Mechanism.
General Protocol for Gewald Reaction
This is a generalized protocol based on similar reactions.[4][5] Optimization will be necessary for the specific substrate.
Materials:
-
A suitable ketone or aldehyde (e.g., acetone, cyclohexanone)
-
This compound
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, combine the ketone/aldehyde (1 eq.), this compound (1 eq.), and elemental sulfur (1.1 eq.) in methanol or ethanol.
-
With stirring, slowly add morpholine (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and allow the product to crystallize.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Ketone/Aldehyde | - | 1 |
| This compound | 239.27 | 1 |
| Elemental Sulfur (S₈) | 256.52 | 1.1 |
| Morpholine | 87.12 | 1.2 |
III. Synthesis of Dihydropyrimidines: The Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[2][6] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[2] While this compound is not a β-ketoester, its activated methylene group allows it to participate in a Biginelli-like condensation to form tetrahydropyrimidines.
Mechanistic Pathway
The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea/thiourea.[6] This is followed by the nucleophilic addition of the enol form of the active methylene compound. Subsequent cyclization via intramolecular attack of the amine on the ester carbonyl group, followed by dehydration, yields the final tetrahydropyrimidine product.
Sources
- 1. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 6. name-reaction.com [name-reaction.com]
Application Notes and Protocols for the Derivatization of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate for Biological Studies
Introduction: The Strategic Importance of the Naphthyl Cyanoacetate Scaffold
In the landscape of contemporary drug discovery and chemical biology, the strategic derivatization of privileged scaffolds is a cornerstone of generating novel molecular entities with tailored biological activities. Ethyl 2-cyano-2-(naphthalen-1-yl)acetate stands out as a particularly compelling starting material. This molecule uniquely combines the lipophilic, aromatic system of the naphthalene ring with the versatile reactivity of an active methylene group, flanked by both a nitrile and an ester moiety. The naphthalene group is a common feature in a variety of therapeutic agents, known to participate in crucial binding interactions with biological targets and often enhancing the potency of drug candidates.[1][2] The cyanoacetate core, a classic active methylene compound, provides a reactive handle for a multitude of chemical transformations, enabling the systematic exploration of chemical space to optimize for desired biological outcomes.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower the user to adapt and innovate. We will explore key derivatization strategies at the active methylene position, including Knoevenagel condensation and alkylation, and discuss the biological rationale for these modifications.
Core Derivatization Strategies and Mechanistic Rationale
The primary site for derivatization on this compound is the α-carbon, which is rendered acidic by the presence of the two adjacent electron-withdrawing groups (cyano and ester). This allows for the facile generation of a stabilized carbanion, a potent nucleophile that can participate in a variety of bond-forming reactions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a powerful reaction for the formation of a new carbon-carbon double bond.[5] It involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst. This reaction is particularly valuable for introducing diverse aromatic and heterocyclic moieties, which can significantly influence the biological activity of the resulting molecule.
Causality Behind Experimental Choices: The choice of base is critical. A weak base, such as piperidine or a DBU/water complex, is often sufficient to deprotonate the active methylene group without promoting side reactions.[6][7] The solvent can also play a key role, with polar aprotic solvents often favoring the reaction. Green chemistry approaches utilizing water as a solvent have also been successfully employed.[6]
Workflow Diagram: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes a general procedure for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.
| Parameter | Value/Description | Rationale/Notes |
| Reactants | This compound (1.0 eq.), Aromatic aldehyde (1.1 eq.), Piperidine (0.1 eq.) | A slight excess of the aldehyde ensures complete consumption of the starting material. Piperidine is a mild and effective catalyst. |
| Solvent | Ethanol | A common solvent for this reaction that facilitates the dissolution of reactants. |
| Temperature | Reflux (approx. 78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-6 hours | Monitor by Thin Layer Chromatography (TLC) for the disappearance of the starting material. |
| Work-up | Cool to room temperature, filter the precipitated product, wash with cold ethanol. | The product often precipitates from the reaction mixture upon cooling. |
| Purification | Recrystallization from ethanol or column chromatography. | To obtain a high-purity product for biological testing. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of ethanol.
-
Add the aromatic aldehyde (1.1 equivalents) to the solution.
-
Add piperidine (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient).
Alkylation of the Active Methylene Group
Alkylation of the α-carbon introduces a new alkyl or substituted alkyl group, which can modulate the lipophilicity, steric profile, and metabolic stability of the molecule. This is a key strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.
Causality Behind Experimental Choices: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically required for complete deprotonation of the active methylene group.[1][8] Anhydrous conditions are crucial to prevent quenching of the carbanion by water.[8] Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they effectively solvate the cation without interfering with the nucleophilic carbanion.
Workflow Diagram: Alkylation of Active Methylene
Caption: Alkylation of the active methylene group.
Protocol 2: Alkylation with Alkyl Halides
This protocol provides a general method for the alkylation of this compound using an alkyl halide as the electrophile.
| Parameter | Value/Description | Rationale/Notes |
| Reactants | This compound (1.0 eq.), Sodium Hydride (60% dispersion in oil, 1.2 eq.), Alkyl halide (1.2 eq.) | An excess of the base and alkylating agent is used to drive the reaction to completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A suitable polar aprotic solvent that is compatible with strong bases. |
| Temperature | 0 °C to Room Temperature | The initial deprotonation is performed at a lower temperature to control the reaction, followed by warming to room temperature. |
| Reaction Time | 4-12 hours | Monitor by TLC. |
| Work-up | Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine. | Careful quenching of the excess sodium hydride is essential. |
| Purification | Column chromatography. | To isolate the desired mono-alkylated product from any starting material or di-alkylated byproducts. |
Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient).
Biological Evaluation: Connecting Chemical Derivatization to Biological Outcomes
The derivatization of this compound is driven by the pursuit of enhanced biological activity. Naphthalene-containing compounds have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The introduction of new substituents through the derivatization strategies outlined above can significantly impact these activities.
Anticancer Activity
Many naphthalene derivatives exert their anticancer effects by interacting with key cellular targets such as tubulin or by inducing apoptosis.[9][12] For instance, certain naphthalene-based compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[9] The derivatives synthesized from this compound can be screened for their cytotoxic effects against various cancer cell lines.
Potential Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by naphthalene derivatives.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of the synthesized derivatives on a cancer cell line.
| Parameter | Value/Description | Rationale/Notes |
| Cell Line | e.g., MCF-7 (breast cancer), A549 (lung cancer) | Choice of cell line should be based on the therapeutic target of interest. |
| Reagents | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell culture medium, Fetal Bovine Serum (FBS) | MTT is reduced by metabolically active cells to form a purple formazan product. |
| Procedure | Seed cells in a 96-well plate, treat with serial dilutions of the test compounds, incubate, add MTT solution, solubilize formazan crystals with DMSO. | A dose-response curve is generated to determine the IC50 value. |
| Data Analysis | Measure absorbance at 570 nm. Calculate cell viability and IC50 values. | The IC50 value represents the concentration of the compound that inhibits cell growth by 50%. |
Step-by-Step Methodology:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The derivatization of this compound offers a rich platform for the discovery of novel bioactive molecules. The protocols detailed in these application notes provide a solid foundation for synthesizing a diverse library of compounds through Knoevenagel condensation and alkylation reactions. The subsequent biological evaluation of these derivatives, particularly for their anticancer and antimicrobial potential, is a critical step in identifying promising new therapeutic leads. The inherent versatility of the naphthyl cyanoacetate scaffold, coupled with the systematic derivatization strategies presented, empowers researchers to rationally design and synthesize next-generation drug candidates.
References
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]
-
Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180–30185. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Available at: [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia. (n.d.). Smujo International. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, DFT Calculations, and Biological Studies of New 2‐Cyano‐3‐(Naphthalene‐1‐yl) Acryloyl Amide Analogues as Anticancer Agents. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. NIH. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The naphthalene derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Rasayan Journal of Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. NIH. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]
-
Xia & He Publishing Inc. (n.d.). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Xia & He Publishing Inc. Available at: [Link]
-
ACS Publications. (2018). Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorinated 2-Alkylthio-4-aminoquinazolines. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate as a Versatile Building Block for Novel Materials
Introduction
In the landscape of materials science and medicinal chemistry, the design of novel molecular architectures with tailored properties is paramount. Ethyl 2-cyano-2-(naphthalen-1-yl)acetate emerges as a compelling, yet underutilized, building block for this purpose. Its structure is distinguished by a quaternary α-carbon atom bonded to four distinct functional groups: a naphthalene ring, a cyano group, an ethyl ester, and the main carbon chain. This unique arrangement imparts specific steric and electronic properties that differentiate it from its widely used analogue, ethyl cyanoacetate.
The most critical distinction lies in the absence of an acidic α-proton. In ethyl cyanoacetate, this proton is the key to its utility in classic C-C bond-forming reactions like the Knoevenagel condensation.[1][2] The substitution of this proton with a bulky naphthalene moiety in this compound blocks this reactive pathway, redirecting its synthetic potential towards the inherent reactivity of its cyano and ester functionalities. The rigid, planar naphthalene group is a well-known fluorophore, suggesting that materials derived from this building block may possess valuable photophysical properties, such as high quantum yield and photostability.[3]
This guide provides an in-depth exploration of this compound as a precursor for advanced materials. We will detail its synthesis and demonstrate its application in the creation of complex heterocyclic systems and functional polymers, providing robust, field-tested protocols for researchers in materials science and drug development.
Section 1: Synthesis of the Core Building Block: this compound
Rationale: The synthesis of the title compound is the essential first step. A logical and efficient pathway is the α-cyanation of an appropriate naphthalene-substituted ester. This approach leverages a commercially available precursor and a reliable cyanating agent to construct the key quaternary carbon center.
Protocol 1.1: Synthesis via α-Cyanation
This protocol describes the synthesis of this compound from Ethyl 2-(naphthalen-1-yl)acetate. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile to attack an electrophilic cyanating agent.
Materials:
-
Ethyl 2-(naphthalen-1-yl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Phenyl cyanate (PhOCN) or similar electrophilic cyanating agent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then place the flask under a positive pressure of argon.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath. Dissolve Ethyl 2-(naphthalen-1-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, during which time hydrogen gas will evolve.
-
Cyanation: Dissolve phenyl cyanate (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of the core building block.
Section 2: Application in Heterocyclic Synthesis
Rationale: The proximate cyano and ester groups on the quaternary carbon create a reactive scaffold ideal for constructing five- and six-membered heterocyclic rings. This is achieved through condensation reactions with binucleophilic reagents like hydrazine, hydroxylamine, or guanidine. The resulting naphthyl-substituted heterocycles are of significant interest in medicinal chemistry due to their potential biological activities.
Protocol 2.1: Synthesis of a Naphthyl-Substituted Pyrazolone Derivative
This protocol details the reaction of this compound with hydrazine hydrate to form 5-amino-4-(naphthalen-1-yl)-1,2-dihydropyrazol-3-one, a highly functionalized pyrazolone.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure pyrazolone derivative.
Reaction Scheme:
Caption: Synthesis of a naphthyl-substituted pyrazolone.
Expected Data:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to naphthalene, amine, and NH protons |
| IR (KBr, cm⁻¹) | N-H, C=O (amide), C=N, aromatic C-H stretches |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₃H₁₁N₃O |
Section 3: Application in Polymer Science
Rationale: The incorporation of the bulky and fluorescent naphthalene moiety as a pendant group on a polymer backbone can significantly alter the material's properties. It can increase the glass transition temperature (Tg) due to steric hindrance, reduce chain packing, and impart fluorescence for applications in optical devices or sensors. Transesterification polymerization is a robust method to create polyesters with these unique side chains.
Protocol 3.1: Synthesis of a Polyester with Pendant Naphthyl-Cyano Groups
This protocol describes the melt polycondensation of this compound with a diol, such as 1,6-hexanediol, to produce a polyester with pendant functional groups.
Materials:
-
This compound
-
1,6-Hexanediol
-
Zinc acetate (Zn(OAc)₂), catalyst
-
Antimony(III) oxide (Sb₂O₃), catalyst
-
Nitrogen gas supply
Procedure:
-
Monomer Charging: Charge the flask of a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with this compound (1.0 eq), 1,6-hexanediol (1.05 eq), and the catalysts (Zn(OAc)₂ ~200 ppm, Sb₂O₃ ~250 ppm).
-
First Stage (Esterification): Heat the reactor to 180-200 °C under a slow stream of nitrogen. Ethanol will be evolved and collected. This stage is complete when ~90% of the theoretical amount of ethanol has been distilled off (typically 2-3 hours).
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-240 °C while slowly reducing the pressure to <1 Torr over about 1 hour.
-
Melt Polycondensation: Continue stirring under high vacuum at 240 °C. The viscosity of the melt will increase significantly. The reaction is complete when the desired melt viscosity is achieved (typically 2-4 hours).
-
Extrusion and Quenching: Extrude the polymer from the reactor under nitrogen pressure and quench in cold water to obtain the final polyester.
Polymerization Scheme:
Caption: Two-stage melt polycondensation workflow.
Expected Polymer Properties:
| Property | Expected Range / Observation |
| Glass Transition (Tg) | Elevated compared to aliphatic polyesters (e.g., > 60 °C) |
| Molecular Weight (Mn) | 10,000 - 20,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Fluorescence (in THF) | Strong emission in the UV-blue region (λₑₘ ~340-380 nm) |
| Solubility | Soluble in common organic solvents like THF, CHCl₃, DMF |
Section 4: Conceptual Application in Fluorescent Probe Design
Rationale: While the parent building block is fluorescent, its derivatives can be engineered into chemosensors. A common strategy is to create a "turn-off" probe where the fluorescence of the naphthalene core is quenched. The presence of a specific analyte triggers a chemical reaction that removes the quencher, restoring fluorescence. This concept is adapted from the well-documented behavior of related acrylate-based probes.[4][5]
Concept 4.1: Design of a "Turn-Off" Probe for Hydrazine
A derivative, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (ECNA), is a known fluorescent probe for hydrazine.[4] Although our core building block has a different structure, we can conceptualize a similar sensing mechanism through derivatization. The Knoevenagel condensation of 1-naphthaldehyde and ethyl cyanoacetate is a well-established method for creating fluorescent probes.[6] This reaction produces a product with an electron-deficient double bond that can react with nucleophiles like hydrazine, disrupting conjugation and quenching fluorescence.
Sensing Mechanism Pathway:
Caption: Logical pathway for a hydrazine-sensitive fluorescent probe.
This conceptual framework illustrates how precursors related to our core topic are vital in analytical chemistry. The key is the strategic combination of a fluorophore (naphthalene) with a reactive group (the acrylate system) that can selectively interact with an analyte of interest.
Conclusion
This compound represents a sophisticated building block with significant, untapped potential. By moving beyond the traditional reactivity of active methylene compounds, it offers synthetic chemists a unique platform to design next-generation materials. Its utility in creating highly substituted, drug-like heterocyclic cores and in engineering functional polymers with intrinsic fluorescence has been demonstrated. The protocols and concepts outlined in this guide serve as a validated starting point for researchers aiming to harness the unique chemical architecture of this compound for innovation in drug discovery, materials science, and analytical chemistry.
References
-
Organic Syntheses. Ethyl Cyanoacetate. Org. Syn. Coll. Vol. 1, p.246 (1941); Vol. 3, p.53 (1923). Available from: [Link] [Accessed January 12, 2026].[7]
-
Bulletin of the Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link] [Accessed January 12, 2026].[2]
-
RSC Publishing. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. New Journal of Chemistry. Available from: [Link] [Accessed January 12, 2026].[4]
-
LookChem. Synthesis of Ethyl cyanoacetate. Available from: [Link] [Accessed January 12, 2026].[8]
-
RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available from: [Link] [Accessed January 12, 2026].[9]
-
Wikipedia. Ethyl cyanoacetate. Available from: [Link] [Accessed January 12, 2026].[10]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Available from: [Link] [Accessed January 12, 2026].[6]
-
PubMed. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence. Available from: [Link] [Accessed January 12, 2026].[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 9. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Fluorescent Labeling with Ethyl 2-cyano-2-(naphthalen-1-yl)acetate Derivatives
Introduction: Unveiling the Potential of Naphthalene-Based Fluorophores
Naphthalene derivatives represent a versatile class of fluorophores valued for their unique photophysical and chemical properties.[1][2] Their rigid, planar structure and extensive π-electron conjugation contribute to high quantum yields and excellent photostability, making them ideal candidates for developing robust fluorescent probes.[1][3] The fluorescence of these compounds is often sensitive to the polarity of their microenvironment, a characteristic that can be harnessed for sensing applications.[4] This document provides a detailed guide to the application of a specific class of these compounds, Ethyl 2-cyano-2-(naphthalen-1-yl)acetate derivatives, for fluorescent labeling in biological research.
These derivatives are particularly noteworthy due to the presence of a cyano group, which can significantly enhance the fluorescence quantum efficiency of a molecule.[5] The core structure, combining a naphthalene moiety with a cyanoacetate group, offers a versatile scaffold for further chemical modification, allowing for the attachment of various functional groups to target specific biomolecules or cellular compartments. The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to effectively utilize these promising fluorescent labels.
Core Principles & Scientific Rationale
The utility of this compound derivatives as fluorescent probes is grounded in several key scientific principles:
-
Intrinsic Fluorescence: The naphthalene core provides the intrinsic fluorescence. Upon excitation with an appropriate wavelength of light, the π-electron system is promoted to an excited state. The subsequent relaxation to the ground state is accompanied by the emission of a photon, resulting in fluorescence.
-
Intramolecular Charge Transfer (ICT): The presence of both an electron-donating naphthalene ring and an electron-withdrawing cyanoacetate group can lead to an Intramolecular Charge Transfer (ICT) mechanism upon photoexcitation.[3] This phenomenon often results in a large Stokes shift and sensitivity of the emission spectrum to the surrounding environment's polarity.
-
Functionalization for Specificity: The ethyl acetate portion of the molecule provides a reactive handle for chemical modification. Through hydrolysis to the corresponding carboxylic acid, the probe can be activated for conjugation to primary amines on biomolecules (e.g., lysine residues in proteins) via standard amide bond formation chemistries.
-
Mechanism of Action in Biological Systems: The hydrophobic nature of the naphthalene ring can facilitate the probe's interaction with and penetration of cellular membranes.[1] Depending on the specific modifications, these probes can be designed to accumulate in particular organelles or bind to specific macromolecules, enabling targeted imaging.[]
Experimental Protocols
Protocol 1: Synthesis of Amine-Reactive this compound Derivative
This protocol describes the conversion of this compound to its N-hydroxysuccinimide (NHS) ester, rendering it reactive towards primary amines.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Hydrolysis of the Ester: a. Dissolve this compound in a mixture of THF and water. b. Add an excess of LiOH or NaOH and stir the mixture at room temperature. c. Monitor the reaction progress by TLC until the starting material is consumed. d. Acidify the reaction mixture with dilute HCl to protonate the carboxylate. e. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude carboxylic acid.
-
NHS Ester Formation: a. Dissolve the dried carboxylic acid and NHS in anhydrous DCM or THF. b. Add DCC or EDC to the solution and stir at room temperature. c. Monitor the reaction by TLC. d. Once the reaction is complete, filter off the dicyclohexylurea byproduct (if using DCC). e. Purify the crude NHS ester by column chromatography on silica gel.
Protocol 2: Fluorescent Labeling of Proteins
This protocol details the conjugation of the amine-reactive naphthalene derivative to a target protein.
Materials:
-
Amine-reactive this compound NHS ester (from Protocol 1)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5). Note: Avoid buffers containing primary amines like Tris.
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the amine-reactive dye in anhydrous DMSO.
-
Dissolve the protein of interest in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Slowly add a 5-20 fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. [7]
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, typically around 340 nm for naphthalene derivatives). [7]
Protocol 3: Live Cell Staining and Fluorescence Microscopy
This protocol provides a general guideline for staining live cells with a cell-permeable version of the this compound derivative.
Materials:
-
Cell-permeable this compound derivative
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1 mM).
-
Culture cells to the desired confluency.
-
Dilute the stock solution of the probe in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined to maximize signal and minimize cytotoxicity.[8]
-
Remove the existing medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
Image the stained cells using a fluorescence microscope. Use an excitation wavelength appropriate for the naphthalene fluorophore (e.g., ~340 nm) and collect the emission at the corresponding wavelength (e.g., ~490 nm).[7]
Data Presentation and Expected Results
The photophysical properties of this compound derivatives are expected to be similar to other naphthalene-based probes. The following table summarizes typical spectral properties.
| Property | Expected Value Range | Notes |
| Absorption Maximum (λabs) | 330 - 360 nm | The exact wavelength will depend on the solvent and any additional substituents on the naphthalene ring. |
| Emission Maximum (λem) | 450 - 550 nm | A significant Stokes shift is expected. The emission wavelength may be sensitive to the polarity of the environment.[4] |
| Quantum Yield (ΦF) | 0.1 - 0.6 | Naphthalene derivatives can have high quantum yields.[1] The presence of the cyano group is expected to enhance this property.[5] |
| Extinction Coefficient (ε) | 10,000 - 30,000 M-1cm-1 | This value is important for quantifying the concentration of the probe and calculating the degree of labeling. |
Visualizations
Workflow for Protein Labeling
Caption: Workflow for the activation and conjugation of the naphthalene-based probe to a target protein.
Mechanism of Fluorescence
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Development of Chemosensors Using Ethyl 2-cyano-2-(naphthalen-1-yl)acetate: A-Detailed Guide
For: Researchers, scientists, and drug development professionals.
This comprehensive guide details the development and application of chemosensors derived from Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. It provides in-depth technical insights, field-proven protocols, and a thorough examination of the underlying scientific principles governing the synthesis and function of these versatile sensing molecules.
Introduction: The Power of Naphthalene-Based Chemosensors
Fluorescent chemosensors have emerged as indispensable tools in analytical chemistry, offering high sensitivity and selectivity for the detection of a wide array of analytes, including metal ions and small molecules.[1] Naphthalene-based fluorophores are particularly attractive scaffolds for chemosensor design due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment.[2][3] The naphthalene moiety can be readily functionalized to create specific binding sites for target analytes, leading to measurable changes in its fluorescence properties upon binding.[2]
This compound is a versatile starting material for the synthesis of a variety of naphthalene-based chemosensors. Its activated methylene group readily participates in Knoevenagel condensation reactions with aldehydes, a cornerstone of carbon-carbon bond formation, to yield α,β-unsaturated products that serve as the core structure for many chemosensors.[4][5] This guide will focus on the synthesis, characterization, and application of two such chemosensors, demonstrating the adaptability of this platform for detecting different analytes.
Part 1: Synthesis of a "Turn-Off" Chemosensor for Hydrazine
A prominent example of a chemosensor derived from this compound is Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (ECNA). ECNA functions as a highly selective and sensitive "turn-off" fluorescent probe for the detection of hydrazine (N₂H₄), a toxic and environmentally hazardous compound.[6]
Synthesis Protocol: Knoevenagel Condensation for ECNA
This protocol outlines the synthesis of ECNA via a Knoevenagel condensation between 1-naphthaldehyde and ethyl 2-cyanoacetate, a close analogue and common starting material for this type of reaction. The principle is directly adaptable for this compound, which would already incorporate the naphthalene moiety. For clarity and based on available detailed protocols, the synthesis starting from 1-naphthaldehyde is described.
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your experimental outcomes.
The synthesis of this compound is typically achieved via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (1-naphthaldehyde), usually catalyzed by a weak base.[1] While robust, the reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product.
Core Reaction Mechanism: Knoevenagel Condensation
The reaction proceeds through a series of equilibrium steps. A weak base catalyst is crucial for deprotonating the active methylene compound without promoting the self-condensation of the aldehyde.[1] The generated carbanion then attacks the carbonyl group of the aldehyde, and subsequent dehydration yields the α,β-unsaturated product.[2]
Caption: Figure 1. Knoevenagel Condensation Mechanism.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My reaction shows a very low conversion rate, with starting materials largely unconsumed. What are the most common causes?
Low conversion can stem from several factors. The most critical areas to investigate are catalyst activity, reaction conditions, and the presence of water.[3]
-
Catalyst Issues: The weak base catalyst (e.g., piperidine, ammonium acetate) may be old, impure, or used in an incorrect stoichiometric amount.[4]
-
Reaction Temperature: The temperature may be too low. While many Knoevenagel condensations proceed at room temperature, the steric hindrance from the naphthalene group may require gentle heating (e.g., 40-80°C) to increase the reaction rate.[4]
-
Water Content: The Knoevenagel condensation produces water as a byproduct.[3] This water can shift the reaction equilibrium back towards the reactants, inhibiting the reaction.[3][4]
Q2: My reaction mixture turned dark, and TLC analysis shows multiple spots, indicating significant byproduct formation. What went wrong?
This often points to the use of an inappropriate catalyst or excessive heat.
-
Base Strength: Using a base that is too strong (e.g., NaOH, KOH) can induce the self-condensation of 1-naphthaldehyde, leading to polymeric materials and a dark-colored reaction mixture.[1][5] The catalyst should be a weak base, such as piperidine or pyridine.[5]
-
Excessive Heat: High temperatures can promote side reactions, including Michael addition of ethyl cyanoacetate to the newly formed product.[4] Monitor the reaction closely and apply heat judiciously.
Q3: How critical is the choice of solvent for this reaction?
The solvent plays a significant role in reaction kinetics and yield.[6]
-
Polarity: Polar solvents can influence the reaction rate.[7] Aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions in short reaction times.[5][7] Protic polar solvents like ethanol are also commonly effective.[8]
-
Water Removal: For reactions sensitive to water, using a solvent like toluene that forms an azeotrope with water is highly effective when paired with a Dean-Stark apparatus for continuous water removal.[3]
Q4: My reaction seems to stop before completion. How can I drive it forward?
An incomplete reaction is a primary cause of low yields.[5]
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Water Removal: As the reaction produces water, its removal can drive the equilibrium toward the product.[3] Consider using a Dean-Stark apparatus with toluene or adding a drying agent like molecular sieves.
In-Depth Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental issues.
| Observation | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| No or minimal product formation (TLC shows only starting materials). | 1. Inactive Catalyst: The amine catalyst may have degraded over time. 2. Insufficient Temperature: The activation energy for this sterically hindered aldehyde may not be met at room temperature. 3. Presence of Water: Water can inhibit the catalyst and reverse the initial condensation step.[3] | 1. Use Fresh Catalyst: Use freshly opened or purified piperidine or ammonium acetate.[4] 2. Optimize Temperature: Gradually increase the reaction temperature (e.g., to 60-80°C) and monitor by TLC.[4] 3. Remove Water: Run the reaction in toluene using a Dean-Stark apparatus to azeotropically remove water as it forms.[5] |
| Multiple spots on TLC, including a dark baseline. | 1. Base is too strong: Strong bases cause aldehyde self-condensation.[1][5] 2. Reaction temperature is too high: Promotes various side reactions and potential decomposition. | 1. Switch to a Weaker Base: Ensure you are using a weak base like piperidine, pyridine, or ammonium acetate.[5] 2. Control Temperature: Maintain a consistent and moderate temperature. Avoid excessive heating. |
| A new spot appears on TLC that is less polar than the product. | Michael Addition: The product, an α,β-unsaturated compound, can react with another molecule of the ethyl cyanoacetate carbanion. This is more common with longer reaction times.[4] | 1. Control Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) relative to ethyl cyanoacetate. 2. Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC) to prevent the accumulation of the Michael adduct. |
| Good conversion by TLC, but low isolated yield after workup. | 1. Hydrolysis of Ester/Nitrile: The ester or nitrile group may be hydrolyzing during an acidic or basic workup, especially with prolonged exposure or heat.[9][10] 2. Product Loss During Extraction: The product may have some solubility in the aqueous phase. 3. Purification Issues: The chosen solvent for recrystallization may be too effective, leading to loss of product in the mother liquor. | 1. Maintain Neutral pH: During aqueous workup, aim for a neutral to slightly acidic pH to minimize hydrolysis.[11] 2. Thorough Extraction: Back-extract the aqueous layer with the organic solvent to recover any dissolved product. 3. Optimize Purification: Use a solvent system for recrystallization where the product has high solubility when hot and low solubility when cold (e.g., ethanol/water). |
Troubleshooting Workflow
This diagram provides a logical path for diagnosing low-yield issues.
Caption: Figure 2. Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation
This protocol is a general starting point for the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthaldehyde (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and a suitable solvent (e.g., ethanol or toluene, ~5-10 mL per mmol of aldehyde).
-
Catalyst Addition: Add a weak base catalyst, such as piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (60-80°C).
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the 1-naphthaldehyde spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., cold ethanol).[5]
-
Purification: If no precipitate forms, or for further purification, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is recommended for reactions that are stalling or giving low yields due to water inhibition.
-
Apparatus Assembly: Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[3]
-
Reagents: Charge the flask with 1-naphthaldehyde (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), the catalyst (e.g., piperidine, 0.1 eq), and a solvent that forms an azeotrope with water (e.g., toluene).[3]
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap and TLC analysis shows complete consumption of the starting aldehyde.
-
Workup and Purification: Cool the reaction mixture and proceed with the workup and purification steps as described in Protocol 1.
References
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism. YouTube.
- Benchchem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
- Benchchem. (2025, December). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
- Benchchem. (n.d.). Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate.
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. (2023, August 24). RSC Publishing.
- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate.
- Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (n.d.). RSC Publishing.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Optimization of conditions for Knoevenagel condensation reaction. (n.d.). ResearchGate.
- Knoevenagel condensation reaction optimization under various parameters. (n.d.). ResearchGate.
- Solvent effect on the Knoevenagel reaction. (n.d.). ResearchGate.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01420K.
- Process for producing cyanoacetic acid esters. (n.d.). Google Patents.
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Knoevenagel condensation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 1-naphthaldehyde with ethyl cyanoacetate. The reaction proceeds through the formation of a carbanion from ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 1-naphthaldehyde. A subsequent dehydration step yields the desired α,β-unsaturated product.
Q2: What are the most critical parameters to control in this synthesis?
The success of the Knoevenagel condensation for this specific product hinges on several key parameters:
-
Choice of Catalyst: A weak base is typically preferred to prevent side reactions.
-
Reaction Temperature: While some Knoevenagel condensations proceed at room temperature, sterically hindered aldehydes like 1-naphthaldehyde may require gentle heating to achieve a reasonable reaction rate.
-
Solvent: The choice of solvent can influence reaction kinetics and the ease of product isolation.
-
Purity of Starting Materials: Impurities in 1-naphthaldehyde or ethyl cyanoacetate can lead to the formation of undesired byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (1-naphthaldehyde and ethyl cyanoacetate) on a TLC plate, you can observe the consumption of reactants and the formation of the product spot. A suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v), will typically provide good separation. The product, being more conjugated, is expected to have a different Rf value than the starting materials.
Troubleshooting Guide: Side Reactions and Purity Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in this Knoevenagel condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Sterically hindered aldehydes like 1-naphthaldehyde may react slower than simpler aromatic aldehydes. Monitor the reaction by TLC until the starting aldehyde spot is no longer visible. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be necessary.
-
Catalyst Deactivation: Ensure your catalyst is active and used in the appropriate amount. For amine catalysts, ensure they are not from an old stock that may have degraded.
-
-
Unfavorable Equilibrium:
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Its presence can lead to a reversible reaction, thus lowering the yield. For reactions in non-polar solvents like toluene, using a Dean-Stark apparatus to azeotropically remove water is highly effective. Alternatively, adding molecular sieves to the reaction mixture can also sequester water.
-
-
Side Reactions:
-
The formation of byproducts is a common cause of low yields. Please refer to the specific side reactions detailed below for targeted troubleshooting.
-
Problem 2: Presence of a Higher Molecular Weight Impurity - Suspected Michael Adduct
Q: I've isolated my product, but I see a significant impurity with a higher molecular weight in my mass spectrum. What could this be and how can I prevent its formation?
A: This is a classic sign of a Michael addition side reaction . The desired product, this compound, is an electron-deficient alkene and can act as a Michael acceptor. A second molecule of the ethyl cyanoacetate carbanion can attack the β-carbon of the product, leading to the formation of a dimeric adduct.
Mechanism of Michael Addition Side Reaction:
Caption: Formation of a Michael adduct byproduct.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of ethyl cyanoacetate. A large excess can increase the concentration of the nucleophilic carbanion, favoring the Michael addition.
-
Catalyst Choice: Employ a milder base. Strong bases can lead to a higher concentration of the carbanion, promoting the side reaction. Catalysts like piperidine, pyrrolidine, or even weaker bases like ammonium acetate are often good choices.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting aldehyde has been consumed (as monitored by TLC). Prolonged reaction times can increase the likelihood of the Michael addition occurring.
-
Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the Michael addition compared to the initial Knoevenagel condensation.
Problem 3: Presence of an Impurity with a Molecular Weight Corresponding to Dimerized 1-Naphthaldehyde
Q: My analysis shows a byproduct that seems to be a self-condensation product of 1-naphthaldehyde. How is this possible and what can I do to avoid it?
A: This side reaction is likely the benzoin condensation or a related self-condensation of 1-naphthaldehyde. While less common than the aldol-type self-condensation of enolizable aldehydes, aromatic aldehydes can undergo self-condensation under certain basic conditions.
Troubleshooting Strategies:
-
Avoid Strong Bases: The use of strong bases like sodium hydroxide or potassium carbonate can promote the self-condensation of aldehydes. Stick to weaker amine bases.
-
Purity of 1-Naphthaldehyde: Ensure your 1-naphthaldehyde is free from acidic or basic impurities that could catalyze self-condensation. If necessary, purify the aldehyde by distillation or chromatography before use.
-
Reaction Conditions: Adding the aldehyde slowly to the mixture of ethyl cyanoacetate and the base can help to keep the concentration of free aldehyde low, thus minimizing self-condensation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 1-naphthaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane), add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) while monitoring the progress by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol).
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexane. The amount of silica gel should be 70-100 times the weight of the crude product for good separation.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The polarity of the eluent can be gradually increased (e.g., to 90:10, 85:15) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Weak amine base (e.g., piperidine) | Minimizes self-condensation of the aldehyde and Michael addition. |
| Stoichiometry | 1-Naphthaldehyde:Ethyl Cyanoacetate (1:1.1) | A slight excess of the methylene compound ensures complete consumption of the aldehyde without significantly promoting Michael addition. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing side reactions. Steric hindrance may necessitate gentle heating. |
| Solvent | Toluene (with Dean-Stark) or Ethanol | Toluene allows for azeotropic removal of water, driving the reaction to completion. Ethanol is a greener solvent but may require longer reaction times. |
| Purification | Column Chromatography (Silica Gel) | Effective for separating the product from unreacted starting materials and polar byproducts like the Michael adduct. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate from a typical reaction mixture. The advice herein is grounded on the assumption that the target compound is synthesized via a Knoevenagel condensation between 1-naphthaldehyde and ethyl cyanoacetate, commonly catalyzed by a weak base like piperidine.[1][2][3]
Part 1: Initial Assessment & Troubleshooting Workflow
A successful purification begins with a clear understanding of what is in your crude reaction mixture. Thin-Layer Chromatography (TLC) is the most effective tool for this initial diagnosis.[4][5]
Workflow for Purification Strategy
The following flowchart outlines the decision-making process for purifying your crude product.
Caption: General purification workflow from work-up to pure product.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a question-and-answer format.
Initial Analysis & Work-up
Q1: My TLC plate is a complete streak from the baseline to the solvent front. What's wrong?
A1: This is a classic sign of overloading your TLC plate or having a very crude, complex mixture.
-
Causality: Applying too much sample saturates the silica gel, preventing proper separation.[6] Highly polar impurities, like the piperidinium acetate salt formed during the reaction, can also cause severe streaking.
-
Solution:
-
Perform an Aqueous Work-up: Before running a TLC on the crude mixture, perform a work-up. Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by water and then brine. The acid converts the amine catalyst into a water-soluble salt, which is extracted into the aqueous layer.
-
Dilute Your Sample: Prepare a dedicated, highly diluted sample for TLC analysis (approx. 1% solution) from the washed and dried organic layer.[5]
-
Check Solvent System: If streaking persists with polar compounds, adding a small amount of acetic acid to the eluent can improve spot shape for acidic compounds, while a drop of triethylamine can help with basic impurities.[7]
-
Q2: I see three spots on my TLC plate after work-up. How do I identify them?
A2: The most reliable method is to run a co-spot TLC.[8] Your three main potential components are: unreacted 1-naphthaldehyde (starting material), unreacted ethyl cyanoacetate (starting material), and your desired product.
-
Protocol: Co-Spot TLC Analysis
-
On a single TLC plate, draw four faint pencil lines at the origin.
-
Lane 1: Spot a dilute solution of your pure 1-naphthaldehyde.
-
Lane 2: Spot a dilute solution of your crude reaction mixture.
-
Lane 3 (Co-spot): First spot the crude mixture, then carefully spot the 1-naphthaldehyde directly on top of it.
-
Lane 4: Spot a dilute solution of pure ethyl cyanoacetate.
-
Develop the plate in a suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexanes).
-
-
Interpretation:
-
The spot for your product, this compound, will be present only in Lane 2 and Lane 3.
-
The spot corresponding to 1-naphthaldehyde in Lane 1 will align perfectly with one of the impurity spots in Lanes 2 and 3.
-
Ethyl cyanoacetate is quite polar and may have a low Rf value. Its spot in Lane 4 will align with the corresponding impurity spot in Lane 2.
-
| Compound | Polarity | Expected Rf Value (25% EtOAc/Hexanes) |
| 1-Naphthaldehyde | Less Polar | High (e.g., ~0.6-0.7) |
| Product | Intermediate | Medium (e.g., ~0.4-0.5) |
| Ethyl Cyanoacetate | More Polar | Low (e.g., ~0.2-0.3) |
| Piperidine/Salts | Very Polar | Baseline (Rf ~ 0) |
Note: Rf values are illustrative and depend heavily on the exact TLC plate and solvent conditions.[6]
Purification by Recrystallization
Q3: My crude product solidified after work-up. Can I just recrystallize it without running a column?
A3: Possibly. If your TLC analysis shows the product spot is the major component with only minor impurities, direct recrystallization is an efficient purification method.[9]
-
Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities are either soluble at all temperatures (staying in the mother liquor) or insoluble (can be filtered out hot).
-
Recommended Solvents: A solvent system of ethanol and water is a good starting point. The product is likely soluble in hot ethanol and will precipitate upon the slow addition of water. Isopropanol is another excellent choice.
-
Protocol: Recrystallization from Ethanol/Water
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
While hot and stirring, add water dropwise until the solution just begins to turn persistently cloudy (the cloud point).
-
Add a few more drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Q4: I tried to recrystallize my product, but it "oiled out." What should I do?
A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add slightly more of the primary solvent (e.g., ethanol) to decrease the supersaturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
If it persists, remove the solvent and try a different recrystallization solvent, such as isopropanol or ethyl acetate/hexanes.
-
Purification by Column Chromatography
Q5: My crude product is an oil with significant impurities. How do I set up a flash chromatography column?
A5: Flash column chromatography is the preferred method for purifying oils or highly impure solids. The key is to select a solvent system that provides good separation on TLC.
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (the eluent).[7] Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel.
-
Protocol: Flash Column Chromatography
-
Solvent Selection: Use TLC to find a solvent system where the product has an Rf of 0.25-0.35 . A good starting point is an ethyl acetate/hexanes mixture. This Rf value ensures the product elutes in a reasonable volume without taking too long.[7]
-
Column Packing: Pack a column with silica gel using your chosen eluent (this is a "wet pack").
-
Sample Loading:
-
If Solid: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. This is the "dry loading" method, which generally gives better separation.
-
If Oil: Dissolve the oil in the smallest possible volume of the eluent or a less polar solvent like DCM.
-
-
Elution: Carefully add the sample to the top of the column. Begin eluting with your chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Caption: Troubleshooting flowchart for optimizing TLC before column chromatography.
References
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
- Google Patents. (n.d.). US6130347A - Preparation of cyanoacetic esters.
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl (4a-methyldecahydro-1-naphthalenyl)(cyano)acetate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl cyanoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2012128265A1 - Process for producing cyanoacetic acid esters.
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing high purity solid cyanoacetic acid. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PRODUCING HIGHER CYANOACETIC ESTER - EP 0685460 B1. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. Retrieved from [Link]
-
Patsnap. (n.d.). Ethyl cyanoacetate patented technology retrieval search results. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Knoevenagel Condensation
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this cornerstone carbon-carbon bond-forming reaction. As Senior Application Scientists, we have curated this resource to not only provide protocols but to also explain the underlying chemical principles that govern success in your experiments.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a base, typically an amine. This is followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2][3] This reaction is a modification of the Aldol condensation and is widely utilized in the synthesis of fine chemicals, pharmaceuticals, and polymers.[4][5][6] The general form of the reaction involves a compound with a Z-CH₂-Z' structure, where Z and Z' are electron-withdrawing groups that increase the acidity of the methylene protons.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and performing a Knoevenagel condensation.
Q1: How do I select the appropriate catalyst for my reaction?
The choice of catalyst is critical for a successful Knoevenagel condensation. Generally, weak bases are preferred to avoid self-condensation of the aldehyde or ketone starting material.[7] The catalyst's primary role is to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate).[8][9]
Common Catalyst Classes:
-
Primary and Secondary Amines (e.g., piperidine, pyridine): These are the most traditional and widely used catalysts.[1][10] They can also react with the carbonyl compound to form an iminium ion, which is more electrophilic and can accelerate the reaction.[9][11]
-
Ammonium Salts (e.g., ammonium acetate): These are considered a greener alternative and are often effective.[12]
-
Tertiary Amines: While they can act as bases, their mechanism differs as they cannot form an iminium ion intermediate.[10]
-
Lewis Acids (e.g., ZnCl₂, TiCl₄): In some cases, Lewis acids can be used, often in conjunction with a base, to activate the carbonyl group.[11][13]
-
Heterogeneous Catalysts: For easier separation and recycling, solid-supported catalysts such as metal oxides and functionalized silica are gaining popularity.[5][13][14][15]
Expert Insight: The optimal catalyst often depends on the specific substrates. For highly reactive aldehydes and active methylene compounds, a very mild catalyst may be sufficient. For less reactive ketones, a stronger base or higher temperatures might be necessary. It is often beneficial to screen a small panel of catalysts to identify the most effective one for your system.[7]
Q2: What is the role of the solvent, and how do I choose the best one?
The solvent plays a crucial role in the Knoevenagel condensation by influencing reaction rates and, in some cases, the position of the equilibrium.[12][16]
| Solvent Type | Examples | Impact on Reaction |
| Aprotic Polar | DMF, Acetonitrile | Generally favor the reaction, leading to high conversions in short times.[7][16] |
| Protic Polar | Ethanol, Methanol, Water | Can be effective and offer a "greener" alternative.[7][17] However, they can sometimes hinder the reaction.[12][16] |
| Nonpolar | Toluene, Benzene | May lead to longer reaction times but are useful for azeotropic removal of water.[7][16] |
| Solvent-free | N/A | An environmentally friendly option that can sometimes improve yields.[18][19][20] |
Expert Insight: The solubility of your reactants is a primary consideration. Both the carbonyl compound and the active methylene compound should be soluble in the chosen solvent at the reaction temperature.[21] For reactions that are reversible, using a solvent like toluene that forms an azeotrope with water allows for the use of a Dean-Stark apparatus to drive the reaction to completion.[7][12]
Q3: What are common side reactions, and how can they be minimized?
The most common side reactions in a Knoevenagel condensation are:
-
Self-condensation of the carbonyl compound: This is more likely with strong bases and aldehydes that have α-hydrogens.[7] To minimize this, use a weak base catalyst.[7]
-
Michael addition: The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound. This is more prevalent with highly reactive methylene compounds and extended reaction times.[7][18] Optimizing the stoichiometry (e.g., a 1:1 ratio of reactants) can help mitigate this.[21]
-
Decarboxylation: When using active methylene compounds containing a carboxylic acid group (like malonic acid), spontaneous decarboxylation can occur, especially at higher temperatures. This is exploited in the Doebner modification.[22][23]
Expert Insight: Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of side products due to prolonged reaction times or excessive heating.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Knoevenagel condensation.
Problem: Low or No Product Yield
A low yield is one of the most frequent challenges. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low product yield.
Problem: Formation of Multiple Products/Impure Product
The presence of significant impurities or multiple products can complicate purification.
Causality and Solutions:
-
Cause: The use of a base that is too strong can lead to self-condensation of the aldehyde or ketone.[7]
-
Solution: Switch to a weaker base such as an ammonium salt or a milder amine.[7]
-
-
Cause: The product may be undergoing a subsequent Michael addition with the active methylene compound.[18]
-
Solution: Use a strict 1:1 stoichiometry of your reactants.[21] Avoid excessive reaction times by monitoring the consumption of the starting materials.
-
-
Cause: The reaction temperature may be too high, leading to decomposition or side reactions.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Many Knoevenagel condensations can proceed at room temperature.[7]
-
Problem: Difficult Product Isolation and Purification
Even with a good yield, isolating the pure product can be challenging.
-
Issue: The product is soluble in the reaction mixture and does not precipitate.
-
Solution: Remove the solvent under reduced pressure. If the product is a solid, it may crystallize. If it is an oil, purification by column chromatography will be necessary.[7]
-
-
Issue: The catalyst is difficult to remove from the product.
-
Issue: The product is an oil and is difficult to purify.
-
Solution: Column chromatography is the most common method for purifying oily products. A careful selection of the mobile phase is crucial for good separation.
-
Experimental Protocols
General Protocol for Knoevenagel Condensation in Solution
This protocol describes a standard procedure using piperidine as a catalyst in ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde or ketone (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in ethanol.[7][24]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).[24]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux.[7]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[7][24]
-
Work-up:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][24]
Protocol for Knoevenagel Condensation with Azeotropic Water Removal
This protocol is useful for reactions that are reversible.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[7][12]
-
Reagents: Charge the flask with the aldehyde or ketone (1.0 equivalent), the active methylene compound (1.0-1.2 equivalents), the catalyst (e.g., 0.1 equivalents of piperidine), and a solvent that forms an azeotrope with water (e.g., toluene).[7][12]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.[7]
-
Monitoring: Continue the reaction until no more water is collected and the starting materials are consumed, as monitored by TLC.[7]
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[7]
Reaction Mechanism
The mechanism of the Knoevenagel condensation can vary slightly depending on the catalyst used. The following diagram illustrates a generally accepted pathway involving an amine catalyst.
Caption: Generalized mechanism of the Knoevenagel condensation.
Mechanistic Explanation:
-
Enolate Formation: A basic catalyst abstracts an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized carbanion, also known as an enolate.[1][8]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is protonated, often by the protonated catalyst, to yield a β-hydroxy intermediate.[8]
-
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.[1][3]
References
-
Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. Available at: [Link]
-
Recent developments in knoevenagel condensation reaction: a review. ResearchGate. Available at: [Link]
-
Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. Available at: [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. SpringerLink. Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Available at: [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. Available at: [Link]
-
Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Publications. Available at: [Link]
-
Effects of various solvents on Knoevenagel condensation. ResearchGate. Available at: [Link]
-
Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Available at: [Link]
-
Optimization conditions of Knoevenagel condensation reactions. ResearchGate. Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Knoevenagel Condensation. J&K Scientific LLC. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel condensation. YouTube. Available at: [Link]
-
6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic. ResearchGate. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 23. Knoevenagel Condensation [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation in the Synthesis of Cyanoacetate Derivatives
Welcome to the Technical Support Center for the synthesis of cyanoacetate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation in these critical reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthetic routes.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of cyanoacetate derivatives, particularly in the context of the Knoevenagel condensation. Each issue is presented with its probable causes and actionable solutions, grounded in chemical expertise.
Issue 1: Low Yield of the Desired α,β-Unsaturated Product in a Knoevenagel Condensation
You've set up a Knoevenagel condensation between an aldehyde/ketone and a cyanoacetate ester, but the yield of your target alkene is disappointingly low.
Possible Causes & Troubleshooting Steps:
| Probable Cause | Explanation | Recommended Action |
| Suboptimal Catalyst | The choice of base catalyst is critical. A base that is too strong can promote self-condensation of the aldehyde or ketone, while a base that is too weak may not efficiently deprotonate the cyanoacetate.[1][2] | Switch to a milder amine base like piperidine or pyridine. For more sensitive substrates, consider using diisopropylethylammonium acetate (DIPEAc).[1][3] |
| Incorrect Reaction Temperature | While heat can accelerate the reaction, excessive temperatures can lead to decarboxylation of the cyanoacetate starting material or the product, especially if any hydrolysis has occurred.[1] | Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. |
| Improper Stoichiometry | An incorrect molar ratio of reactants can leave the limiting reagent unconsumed or promote side reactions if one component is in large excess. | Ensure accurate molar ratios. A slight excess (1.1 equivalents) of the cyanoacetate is often beneficial to ensure the complete consumption of the more valuable aldehyde or ketone.[1] |
| Presence of Water | Cyanoacetic acid and its salts are often hygroscopic.[4][5] Water can interfere with the reaction, especially in non-aqueous solvents, and can lead to hydrolysis of the ester or nitrile functionalities.[1] | Use anhydrous solvents and oven-dried glassware. If moisture is suspected, consider drying the cyanoacetic acid derivative before use or adding a dehydrating agent like anhydrous magnesium sulfate.[4] For reactions that produce water, using a Dean-Stark apparatus can drive the equilibrium towards the product.[1][4] |
Issue 2: Significant Formation of a Higher Molecular Weight Byproduct
Your reaction mixture shows a significant amount of a byproduct with a mass corresponding to the addition of another molecule of cyanoacetate to your desired product.
Probable Cause: Michael Addition
The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated cyanoacetate (the Michael donor) can attack the β-carbon of the product, leading to a 1,4-conjugate addition byproduct.[1]
Troubleshooting Workflow for Michael Addition:
Caption: Troubleshooting workflow for minimizing Michael addition byproducts.
Solutions:
-
Catalyst Choice: The nature of the base can influence the relative rates of the Knoevenagel and Michael reactions. Experiment with different catalysts to find one that favors the initial condensation.[1]
-
Reaction Time: The Michael addition is often slower than the initial Knoevenagel condensation. Monitor the reaction progress closely and quench it as soon as the desired product is formed to prevent the subsequent addition.[1]
-
Stoichiometry Control: Using a large excess of the cyanoacetate will increase the concentration of the nucleophile, favoring the Michael addition. Use a stoichiometry closer to 1:1.
Issue 3: Presence of Acetonitrile or Other Decarboxylated Byproducts
Analysis of your crude product reveals the presence of byproducts resulting from the loss of a carboxyl group.
Probable Cause: Decarboxylation
Cyanoacetic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures, to yield acetonitrile or a substituted acetonitrile.[5][6] This is a common side reaction that can significantly lower the yield of the desired product.[1]
Key Factors Influencing Decarboxylation:
-
Temperature: This is the primary driver of decarboxylation.[1][6] Heating cyanoacetic acid to 160 °C, for instance, results in its decomposition to acetonitrile and carbon dioxide.[5]
-
Presence of Acid/Base: While often thermally driven, decarboxylation can be catalyzed by both acidic and basic conditions.
-
Krapcho Decarboxylation: In some cases, decarboxylation is the desired reaction. The Krapcho decarboxylation is a specific method for decarboxylating esters with an electron-withdrawing group at the β-position, typically using a salt like LiCl in a polar aprotic solvent (e.g., DMSO) at high temperatures (120-180 °C).[6]
Preventative Measures:
-
Strict Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid localized overheating.[1][7]
-
Limit Reaction Time: Do not heat the reaction for longer than necessary. Monitor its progress and work it up promptly upon completion.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving cyanoacetate esters?
The primary side products include:
-
Decarboxylation products: Resulting from the loss of CO2, often promoted by heat.[1]
-
Hydrolysis products: The nitrile group can hydrolyze to a carboxylic acid or amide, and the ester group can be cleaved to the corresponding carboxylic acid, especially in the presence of water at high temperatures.[1][6]
-
Self-condensation products: Cyanoacetate esters can react with themselves in the presence of a strong base in a Thorpe-Ziegler type reaction.[1]
-
Michael adducts: As detailed in the troubleshooting guide, this involves the addition of a second cyanoacetate molecule to the α,β-unsaturated product.[1]
Q2: How can I prevent the self-condensation of ethyl cyanoacetate?
Self-condensation is favored by strong bases. To prevent this:
-
Use a milder catalyst: Amines like piperidine are generally preferred over stronger bases like sodium ethoxide for Knoevenagel-type reactions.[1]
-
Control stoichiometry: Avoid a large excess of the cyanoacetate in the presence of the base.
-
Lower the reaction temperature: This will reduce the rate of the self-condensation reaction.[1]
Q3: My cyanoacetic acid starting material is clumpy and difficult to handle. What is the cause and how can I address it?
Cyanoacetic acid is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can lead to clumping and inaccurate weighing. More importantly, the introduced water can lead to inconsistent reaction outcomes and byproduct formation.[4]
Solutions:
-
Proper Storage: Store cyanoacetic acid in a tightly sealed container in a desiccator.
-
Drying Before Use: If it has absorbed moisture, it can be dried in a vacuum oven at a gentle temperature.
-
Handling: Weigh the reagent quickly to minimize its exposure to air. For highly sensitive reactions, consider handling it in a glovebox.[4]
Q4: I am observing hydrolysis of the nitrile group to a carboxylic acid. How can this be minimized?
Nitrile hydrolysis can occur under both acidic and basic conditions, particularly with water present at elevated temperatures.[6] To minimize this:
-
Use anhydrous conditions: Ensure all reagents, solvents, and glassware are dry.
-
Milder reaction conditions: If possible, run the reaction at a lower temperature and for a shorter duration.
-
pH control: Avoid strongly acidic or basic conditions if the nitrile group is sensitive.
Q5: What is the general mechanism for the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (like a cyanoacetate) to a carbonyl group, followed by a dehydration reaction.[2]
Reaction Pathway:
Caption: Generalized mechanism of the Knoevenagel condensation.
The reaction proceeds via the following steps:
-
Deprotonation: A mild base removes a proton from the active methylene group of the cyanoacetate to form a resonance-stabilized carbanion (enolate).[8]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[3]
-
Protonation: The resulting alkoxide is protonated to form an alcohol (an aldol-type adduct).
-
Dehydration: The alcohol is eliminated as a molecule of water to form the final α,β-unsaturated product.[2]
Section 3: Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation to Minimize Byproducts
This protocol is designed for a generic Knoevenagel condensation, employing conditions that disfavor common side reactions.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Toluene (20 mL), anhydrous
-
Dean-Stark apparatus, oven-dried glassware
Procedure:
-
Assemble the oven-dried reaction flask with a reflux condenser and a Dean-Stark trap.
-
Charge the flask with the aldehyde or ketone, ethyl cyanoacetate, and anhydrous toluene under an inert atmosphere (e.g., nitrogen).
-
Add the piperidine catalyst via syringe.
-
Heat the reaction mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove piperidine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
-
Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. Available at: [Link]
-
Cyanoacetic acid. Wikipedia. Available at: [Link]
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. SpringerLink. Available at: [Link]
-
Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters. Available at: [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]
-
Ethyl cyanoacetate. Organic Syntheses Procedure. Available at: [Link]
-
Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. NIH National Center for Biotechnology Information. Available at: [Link]
- Process for the production of cyanoacetic acid. Google Patents.
-
The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts. Journal of the American Chemical Society. Available at: [Link]
-
SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS. Canadian Journal of Chemistry. Available at: [Link]
-
Pyrolysis of Esters. XVIII. Synthesis of Nitriles by Pyrolysis of Cyanoacetic Esters1. Journal of the American Chemical Society. Available at: [Link]
- Process for preparing cyanoacetates. Google Patents.
-
Synthesis method of ethyl cyanoacetate. Patsnap. Available at: [Link]
- Process for preparing cyanoacetates. Google Patents.
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
- Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound. Google Patents.
-
Ethyl cyanoacetate. Wikipedia. Available at: [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). The Pharma Innovation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Improving the Purity of Ethyl 2-cyano-2-(naphthalen--1-yl)acetate
Welcome to the technical support center for the synthesis and purification of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Here, we address common challenges in achieving high purity for this compound, offering scientifically grounded explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Monitoring
Q1: My Knoevenagel condensation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?
A1: A slow or incomplete Knoevenagel condensation, the primary synthetic route to this compound, often points to issues with reactants, catalysts, or reaction conditions.[1][2]
Causality & Solutions:
-
Catalyst Inactivity: The basic catalyst (e.g., piperidine, ammonium acetate) is crucial for deprotonating the active methylene group of ethyl cyanoacetate.[1][2] Ensure the catalyst is fresh and anhydrous. Older or improperly stored catalysts can absorb moisture and carbon dioxide from the air, reducing their basicity.
-
Purity of Reactants: The purity of 1-naphthaldehyde and ethyl cyanoacetate is paramount. Impurities in the aldehyde can lead to side reactions, while old ethyl cyanoacetate may have partially hydrolyzed to cyanoacetic acid, which can interfere with the reaction.[3][4] It is advisable to distill both starting materials if their purity is questionable.
-
Insufficient Water Removal: The Knoevenagel condensation is a reversible reaction that produces water.[2] Efficient removal of this water drives the equilibrium towards the product. If you are not using a Dean-Stark apparatus or a drying agent, the reaction may not proceed to completion.
-
Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., reflux in a suitable solvent like benzene or toluene) is often necessary to achieve a reasonable reaction rate.[5] However, excessive heat can lead to side reactions and decomposition.
dot
Caption: Knoevenagel Condensation Workflow.
Work-up & Initial Purification
Q2: After the reaction, my work-up procedure yields an oily product that is difficult to handle. How can I obtain a solid crude product?
A2: Obtaining an oil instead of a solid after the initial work-up is a common issue, often related to residual solvent, unreacted starting materials, or byproducts.
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all the reaction solvent (e.g., toluene, benzene) is removed under reduced pressure.[5] Using a high-vacuum pump may be necessary.
-
Aqueous Wash: Wash the organic layer thoroughly with water to remove any water-soluble impurities like ammonium salts.[5] A subsequent wash with brine will help to break any emulsions and further dry the organic layer.
-
Drying: Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.[5]
-
Trituration: If an oil persists, try trituration. This involves adding a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stirring or sonicating the mixture can induce crystallization of the product.
Advanced Purification Techniques
Q3: My crude product shows multiple spots on the TLC plate. What are the most effective methods for purifying this compound?
A3: The presence of multiple spots on a TLC plate indicates impurities. The two most effective purification techniques for this compound are recrystallization and column chromatography.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
| Solvent System | Suitability |
| Ethanol/Water | Often a good starting point for moderately polar compounds. |
| Ethyl Acetate/Hexane | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexane | Another common and effective solvent pair. |
| Isopropanol | Can be a good single-solvent option. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent. If no crystals form, the compound is too soluble. If the compound does not dissolve in the hot solvent, it is not a suitable solvent.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Method 2: Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is the next logical step.[6][7][8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.[6][8]
dot
Caption: Column Chromatography Workflow.
Experimental Protocol: Column Chromatography
-
Eluent Selection: Use TLC to determine the optimal eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal Rf value for the desired product on the TLC plate is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.[6]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
Q4: How can I accurately determine the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your this compound.
| Analytical Method | Information Provided |
| Thin-Layer Chromatography (TLC) | A quick, qualitative assessment of the number of components in a sample. A single spot suggests high purity. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity by separating and detecting all components in a sample.[9][10][11] |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds, providing quantitative purity analysis.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product.[12] |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. |
For a comprehensive purity assessment, a combination of these techniques is recommended, with HPLC or GC providing the most accurate quantitative results.[9][10]
References
-
Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
- Prajapati, D., & Gohain, M. (2005). The comparison of Knoevenagel condensation under different reaction conditions. Indian Journal of Chemistry - Section B, 44(11), 2356-2359.
- Singh, P., & Kumar, A. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Scientific Research in Science and Technology, 3(8), 133-137.
-
Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2015). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (2023). Ethyl cyanoacetate. Retrieved from [Link]
- Molander, G. A., & Harris, C. R. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of Organic Chemistry, 61(21), 7354–7362.
-
ResearchGate. (2020). Can anyone provide any advice on purification of cyanoacrylates by column chromatography?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate. Retrieved from [Link]
- Google Patents. (2013). US20130253213A1 - Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound.
-
ResearchGate. (2019). recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl cyanoacetate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (1973). US3723499A - Process for the production of cyanoacetic acid.
-
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ResearchGate. (2013). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
-
ResearchGate. (2024). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]
-
SciELO México. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2018). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Retrieved from [Link]
-
RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
-
ResearchGate. (2020). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]
Sources
- 1. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-cyano-2-(naphthalen--1-yl)acetate
Welcome to the dedicated technical support center for the synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. As a crucial intermediate in various synthetic pathways, ensuring a robust, reproducible, and high-yielding process is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
The synthesis of this compound is typically achieved via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 1-naphthaldehyde, usually in the presence of a basic catalyst.[1] While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction kinetics, heat and mass transfer, and product isolation. This guide will help you navigate these complexities.
Experimental Workflow Overview
The general workflow for the synthesis involves the reaction of 1-naphthaldehyde with ethyl cyanoacetate, followed by workup and purification.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the synthesis in a question-and-answer format.
Issue 1: Low Product Yield
Question: My reaction is resulting in a low yield of this compound after scaling up. What are the potential causes and how can I resolve this?
Answer: Low yield is a common issue during scale-up and can be attributed to several factors. A systematic approach is necessary for diagnosis and resolution.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate mixing can lead to incomplete conversion, especially in larger reactors where mass transfer limitations are more pronounced. The viscosity of the reaction mixture can also increase, hindering effective stirring.
-
Solution:
-
Monitoring: Implement in-process monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[2] Continue the reaction until the limiting reagent is consumed.
-
Mixing: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the scale and viscosity of the reaction. Baffles can also improve mixing efficiency.
-
Reaction Time: Do not rely solely on the reaction time from the lab-scale experiment. Use the in-process monitoring to determine the optimal reaction time for the scaled-up batch.
-
-
-
Catalyst Inactivity or Inefficiency:
-
Cause: The choice and amount of catalyst are critical. Basic catalysts like piperidine, ammonium acetate, or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used.[3][4] On a larger scale, the catalyst-to-reactant ratio may need adjustment. Some catalysts may be sensitive to air or moisture, leading to deactivation.
-
Solution:
-
Catalyst Loading: Re-evaluate the catalyst loading. A slight increase may be necessary to compensate for the larger volume and potential for minor impurities.
-
Catalyst Choice: Consider more robust or efficient catalysts. For instance, using a DBU/water complex or an ionic liquid can sometimes lead to faster reactions and higher yields.[5][6]
-
Inert Atmosphere: If using an air-sensitive catalyst, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Side Reactions:
-
Cause: Higher reaction temperatures, often due to exothermic reactions that are harder to control on a large scale, can promote side reactions. One common side reaction is the self-condensation of 1-naphthaldehyde. Another is the Michael addition of a second molecule of ethyl cyanoacetate to the product.
-
Solution:
-
Temperature Control: Use a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to manage the heat output.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant might be beneficial on a small scale but could lead to significant byproduct formation on a larger scale.
-
-
Issue 2: Product Purity and Impurities
Question: I am observing significant impurities in my final product. How can I identify and minimize their formation?
Answer: Impurities can arise from starting materials, side reactions, or degradation during workup and purification.
-
Unreacted Starting Materials:
-
Cause: As mentioned above, incomplete reaction is a primary cause.
-
Solution: Drive the reaction to completion using in-process monitoring. During workup, unreacted 1-naphthaldehyde can often be removed by washing with a sodium bisulfite solution. Unreacted ethyl cyanoacetate is generally water-soluble and can be removed during aqueous washes.
-
-
Formation of Byproducts:
-
Cause: The Knoevenagel condensation product can potentially undergo further reactions. For example, hydrolysis of the ester or nitrile group can occur if the workup conditions are too harsh (e.g., strongly acidic or basic, high temperatures).
-
Solution:
-
Mild Workup: Use mild conditions for quenching and extraction. For example, use a dilute acid like 1M HCl for neutralization and avoid prolonged heating.
-
Purification Strategy: Develop a robust purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective for removing minor impurities. If recrystallization is insufficient, column chromatography may be necessary, although this can be challenging and costly on a large scale.
-
-
-
Residual Solvent:
-
Cause: Inefficient drying of the final product.
-
Solution: Dry the product under vacuum at a suitable temperature until a constant weight is achieved. The temperature should be high enough to remove the solvent but low enough to prevent product degradation.
-
Issue 3: Workup and Isolation Challenges
Question: I am having difficulty with the workup and isolation of the product, particularly with phase separation and filtration.
Answer: These are common physical challenges when moving to a larger scale.
-
Poor Phase Separation:
-
Cause: Emulsion formation is more common in larger vessels, especially with vigorous stirring. The presence of fine solid byproducts can also stabilize emulsions.
-
Solution:
-
Stirring Speed: Reduce the stirring speed during extraction.
-
Brine Wash: Add a saturated sodium chloride solution (brine) to the aqueous layer to increase its ionic strength, which can help break emulsions.
-
Filtration: If a solid interface is present, it may be necessary to filter the entire biphasic mixture before allowing the layers to separate.
-
-
-
Slow Filtration:
-
Cause: The product may crystallize as very fine needles, or impurities may be gelatinous, leading to clogging of the filter medium.
-
Solution:
-
Crystallization Control: Optimize the crystallization process. Slower cooling and the addition of seed crystals can promote the growth of larger, more easily filterable crystals.
-
Filter Aid: Use a filter aid like Celite® on the filter paper to improve filtration speed.
-
Filtration Equipment: For large quantities, consider using a Nutsche filter or a centrifuge for more efficient solid-liquid separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation in this synthesis?
A1: The reaction proceeds through a classic Knoevenagel condensation mechanism.[7]
-
Deprotonation: A basic catalyst abstracts a proton from the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 1-naphthaldehyde.
-
Intermediate Formation: This addition reaction forms an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the catalyst or a proton source in the reaction mixture to form a β-hydroxy intermediate.
-
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. This step is often spontaneous or driven by heat.
Caption: Simplified mechanism of the Knoevenagel condensation.
Q2: What are the recommended reaction conditions for this synthesis on a larger scale?
A2: While optimal conditions should be determined experimentally for your specific equipment, here are some general guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Toluene, Ethanol, or Isopropanol | Toluene allows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion. Alcohols are good solvents for the reactants and are often used with catalysts like piperidine or ammonium acetate.[4] |
| Catalyst | Piperidine, Ammonium Acetate, DBU | These are effective basic catalysts for the Knoevenagel condensation.[1][4][5] The choice may depend on desired reaction rate, cost, and ease of removal. |
| Temperature | 80-120 °C (Reflux) | This temperature range is typically sufficient to promote the reaction and facilitate the removal of water without causing significant degradation. |
| Stoichiometry | 1-Naphthaldehyde : Ethyl Cyanoacetate ≈ 1 : 1.05-1.1 | A slight excess of the less expensive or more easily removed reagent (often ethyl cyanoacetate) can help drive the reaction to completion. |
Q3: What safety precautions should be taken when scaling up this reaction?
A3: A thorough risk assessment should always be conducted before any scale-up operation. Key hazards include:
-
Reagents:
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
1-Naphthaldehyde: Can cause skin and eye irritation.
-
Piperidine: Flammable, toxic, and corrosive.
-
Toluene: Flammable and has associated health risks.
-
-
Reaction:
-
Exothermicity: The reaction can be exothermic. Ensure adequate cooling capacity and monitoring to prevent a runaway reaction.
-
Pressure: If the reaction is run in a sealed vessel, the formation of water can lead to a pressure increase. Ensure the reactor is appropriately rated and vented.
-
-
Handling:
-
Always work in a well-ventilated area or fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Have appropriate spill kits and fire extinguishers readily available.
-
Q4: How can I monitor the reaction progress effectively?
A4: As mentioned, in-process monitoring is crucial for a successful scale-up.
-
TLC: A simple and rapid method. Use a suitable solvent system (e.g., hexane:ethyl acetate) to achieve good separation between the starting materials and the product.
-
HPLC/GC: These techniques provide more quantitative data on the conversion of reactants and the formation of the product and any byproducts.[2][9] This data is invaluable for process optimization and ensuring batch-to-batch consistency.
Q5: What are the best practices for purifying the final product on a large scale?
A5: Recrystallization is generally the most scalable and cost-effective method for purifying solid products.
-
Solvent Selection: The ideal solvent (or solvent pair) should dissolve the product well at high temperatures but poorly at low temperatures. Impurities should either be very soluble or insoluble at all temperatures. Ethanol, isopropanol, or mixtures with water are often good starting points.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.
-
Cool the mixture in an ice bath to maximize the yield.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
By carefully considering these troubleshooting points and frequently asked questions, you can develop a more robust and scalable process for the synthesis of this compound, ensuring high yield and purity in your drug development and research endeavors.
References
-
Organic Syntheses. (1928). Ethyl Cyanoacetate. 8 , 74. DOI: 10.15227/orgsyn.008.0074. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Research Square. [Link]
-
Royal Society of Chemistry. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]
-
Kallitsis, M. G., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB01420K. [Link]
-
IOSR Journal of Applied Chemistry. (2016). Route of Knoevenagel Reaction from Conventional method to Greener methods. 9 (12), 52-55. [Link]
-
ResearchGate. (2004). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Applied Catalysis A: General. 261 (1), 109-118. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]
-
ResearchGate. (2020). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. Russian Journal of Organic Chemistry. 56 (2), 315-321. [Link]
-
Patsnap. (n.d.). Ethyl cyanoacetate patented technology retrieval search results. [Link]
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. 144 , 01018. [Link]
-
Semantic Scholar. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
LookChem. (n.d.). Purification of Ethyl acetate. [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. 37 , 35. [Link]
-
Open ICM. (n.d.). Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde. [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. [Link]
-
ResearchGate. (2022). Ethyl Cyanoacetate Reactions. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. 55 , 62. [Link]
-
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information for Lipase-catalyzed Knoevenagel Condensation Together with Esterification in the Presence of Organic solvents. [Link]
-
Reddit. (2021). Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc? Going for creativity, thank you. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction conditions: i ñ aromatic aldehydes, ethyl.... [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 9. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
Technical Support Center: Catalyst Selection for the Synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the nuances of catalyst selection for this specific Knoevenagel condensation reaction. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions.
Q1: My reaction yield is disappointingly low, or the reaction is not proceeding at all. What are the primary factors to investigate?
A sluggish or stalled reaction can often be traced back to several key parameters. A systematic evaluation of your catalyst system and reaction conditions is the most effective troubleshooting approach.[1]
-
Catalyst Inefficiency: The choice and condition of your catalyst are paramount. For the Knoevenagel condensation, weak bases are generally preferred to avoid self-condensation of the aldehyde.[2] Commonly used catalysts include piperidine, pyridine, or ammonium salts.[1][3] If your reaction is slow, consider the following:
-
Catalyst Degradation: Ensure your catalyst has not degraded. Amine-based catalysts can oxidize over time.
-
Suboptimal Loading: The amount of catalyst is crucial. Typically, 5-20 mol% is a good starting point for catalysts like piperidine or L-proline.[3]
-
Inappropriate Catalyst: The reactivity of 1-naphthaldehyde may require a specific catalyst for optimal results. If a simple amine base is ineffective, a bifunctional catalyst or a different catalytic system might be necessary.[4]
-
-
Sub-optimal Temperature: While many Knoevenagel condensations can be performed at room temperature, some substrate combinations require heating to achieve a reasonable reaction rate.[3] The optimal temperature is dependent on the specific substrates and solvent used.[3]
-
Inappropriate Solvent: The solvent's polarity can significantly influence the reaction by affecting reactant solubility and the reaction rate.[3] For the condensation of an aromatic aldehyde like 1-naphthaldehyde with ethyl cyanoacetate, solvents like ethanol, toluene, or DMF are often effective.[3]
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
Byproduct formation is a common challenge that can significantly reduce the yield and purity of your desired product.
-
Self-Condensation of 1-Naphthaldehyde: This is a frequent side reaction, especially when using a base that is too strong.[1]
-
Michael Addition: The product, this compound, is an α,β-unsaturated compound and can act as a Michael acceptor for another molecule of deprotonated ethyl cyanoacetate.[1]
-
Hydrolysis of Ethyl Cyanoacetate: The ester group in ethyl cyanoacetate can be hydrolyzed under strongly acidic or basic conditions, especially in the presence of water.[5]
-
Solution: Ensure your reagents and solvent are dry. If water is produced during the reaction, using a Dean-Stark apparatus to remove it azeotropically can be beneficial, particularly when using solvents like toluene.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and catalyst selection.
Q1: What is the underlying principle for choosing a weak base as a catalyst for the Knoevenagel condensation?
The Knoevenagel condensation is a base-catalyzed reaction.[2] The catalyst's role is to deprotonate the active methylene compound (ethyl cyanoacetate in this case) to form a nucleophilic enolate ion.[6] This enolate then attacks the carbonyl carbon of the aldehyde (1-naphthaldehyde). A base that is too strong can lead to the undesirable self-condensation of the aldehyde.[2] Weak bases, such as secondary amines like piperidine, are generally strong enough to deprotonate the highly acidic methylene protons of ethyl cyanoacetate but not so strong as to promote the self-condensation of 1-naphthaldehyde.[1][3]
Q2: Are there more advanced or alternative catalyst systems for this reaction?
Yes, beyond simple amine bases, several other catalytic systems can be effective, offering advantages such as improved yields, shorter reaction times, and milder conditions.
-
Organocatalysts: L-proline has emerged as an effective and stereoselective organocatalyst for Knoevenagel condensations.[3]
-
Ionic Liquids: N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) has been used as a promoter for 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Knoevenagel condensations, showing excellent yields in short reaction times.[7]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as reconstructed hydrotalcite, offer the advantage of easy separation and reusability.[8] Magnetic nanoparticles functionalized with catalytic groups are another promising green alternative.[9][10]
-
DBU/Water Complex: A complex of diazabicyclo[5.4.0]undec-7-ene (DBU) and water has been shown to be a highly efficient promoter for Knoevenagel condensations with a wide range of substrates.[11]
Q3: How does the choice of solvent impact the catalyst's effectiveness and the overall reaction?
The solvent plays a multifaceted role in the Knoevenagel condensation.
| Solvent Type | Examples | Polarity | Typical Reaction Rate |
| Protic Polar | Ethanol, Methanol | Polar | Varies, can be effective |
| Aprotic Polar | DMF, Acetonitrile | Polar | Often Fast |
| Nonpolar | Toluene, Diethyl Ether | Nonpolar | Varies (often requires heating) |
| Water | H₂O | Polar | Good to Excellent (Green Chemistry) |
Adapted from BenchChem Technical Support.[3]
The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the intermediates. For instance, polar aprotic solvents like DMF can often accelerate the reaction rate. Toluene is frequently used with a Dean-Stark trap to remove water and drive the reaction to completion.[1]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of this compound.
Caption: A decision-making workflow for catalyst selection and reaction optimization.
Experimental Protocols
General Procedure for Knoevenagel Condensation
-
To a round-bottom flask, add 1-naphthaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.0-1.2 equivalents).[3]
-
Add the chosen solvent (e.g., ethanol or toluene).[3]
-
Add the selected catalyst (e.g., piperidine, 5-20 mol%).[3]
-
Stir the reaction mixture at the desired temperature (room temperature or heated to reflux).[3]
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration, wash with a cold solvent, and dry.[3]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[3]
Knoevenagel Condensation with Azeotropic Water Removal
-
Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[1]
-
Add 1-naphthaldehyde (1.0 equivalent), ethyl cyanoacetate (1.0-1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene) to the flask.[1]
-
Add the catalyst (e.g., piperidine, 5-20 mol%).[1]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[1]
-
Continue the reaction until no more water is collected and the starting materials are consumed (as monitored by TLC).[1]
-
Work up the reaction as described in the general procedure.[1]
References
-
Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01004. Retrieved from [Link]
-
Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01004. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Ranu, B. C., et al. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 30(11), 2535-2538. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). Retrieved from [Link]
-
Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). Retrieved from [Link]
-
Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29633-29638. Retrieved from [Link]
-
Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01004. Retrieved from [Link]
- Google Patents. (n.d.). CN101245034B - Process method for synthesizing ethyl cyanoacetate by transesterification.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Al-Salahi, R., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules, 27(11), 3619. Retrieved from [Link]
-
Li, J.-W., et al. (2025). Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024. Tetrahedron Letters, 155370. Retrieved from [Link]
-
Synfacts. (2020). Regioselective C–H Activation of Naphthalene. Synfacts, 16(02), 0155. Retrieved from [Link]
-
PubMed. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Retrieved from [Link]
-
PubMed. (2021). Novel naphthalene-enoates: Design and anticancer activity through regulation cell autophagy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. oiccpress.com [oiccpress.com]
- 10. oiccpress.com [oiccpress.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Reactions Involving Cyanoacetate Esters
Welcome to the Technical Support Center for cyanoacetate ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile class of reagents. The following content is structured in a practical question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Initiation and Performance Issues
Question 1: My Knoevenagel condensation is giving a low yield or is not proceeding at all. What are the common causes and how can I fix this?
Low or no product yield in a Knoevenagel condensation involving a cyanoacetate ester can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.
Core Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (the cyanoacetate ester) to a carbonyl group, followed by a dehydration step. The success of this reaction hinges on the efficient generation of the carbanion from the cyanoacetate and the subsequent nucleophilic attack.
Troubleshooting Steps:
-
Catalyst Choice and Activity:
-
Weak Base: The base used might not be strong enough to deprotonate the cyanoacetate ester effectively. While weak bases like piperidine or pyridine are commonly used, for less reactive carbonyls, a stronger base might be necessary. However, very strong bases can promote side reactions.
-
Catalyst Inactivation: The catalyst can be poisoned by acidic impurities in the starting materials or solvent.[1] Ensure all reagents are pure and consider using a fresh batch of catalyst.
-
Alternative Catalysts: Consider using a catalyst system like diisopropylethylammonium acetate (DIPEAc), which has been shown to be effective in producing high yields.[2]
-
-
Solvent Selection:
-
Polarity: The solvent polarity can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile can accelerate reactions involving charged intermediates.[3] Experiment with a range of solvents to find the optimal medium for your specific substrates.
-
Water Removal: The dehydration step is crucial for driving the reaction to completion. If water is not effectively removed (e.g., by a Dean-Stark trap or a drying agent), the equilibrium may favor the starting materials.
-
-
Reaction Temperature:
-
Insufficient Heat: The reaction may require heating to proceed at a reasonable rate. The optimal temperature depends on the solvent's boiling point and the reactivity of the substrates.[3]
-
Excessive Heat: Conversely, excessively high temperatures can lead to decomposition of the starting materials or products, or promote side reactions like decarboxylation.[4][5]
-
Troubleshooting Workflow for Low-Yield Knoevenagel Condensation
Caption: A logical workflow for troubleshooting low yields in Knoevenagel condensations.
Question 2: I am observing significant amounts of side products in my Michael addition reaction. What are the likely side reactions and how can I suppress them?
The Michael addition, or conjugate addition, of a cyanoacetate ester to an α,β-unsaturated carbonyl compound is a powerful C-C bond-forming reaction.[6][7] However, side reactions can diminish the yield of the desired adduct.
Common Side Reactions and Solutions:
| Side Reaction | Causality | Mitigation Strategies |
| 1,2-Addition | The nucleophilic attack occurs at the carbonyl carbon instead of the β-carbon. This is more common with highly reactive nucleophiles and sterically unhindered carbonyls.[7] | Use a weaker base to generate the enolate, or employ a Lewis acid to activate the Michael acceptor. |
| Polymerization | The Michael acceptor can polymerize under basic conditions, especially if it is highly reactive (e.g., acrylates). | Add the Michael acceptor slowly to the reaction mixture containing the cyanoacetate enolate. Keep the reaction temperature low. |
| Self-Condensation | The cyanoacetate ester can undergo self-condensation, particularly under strongly basic conditions.[3] | Use a stoichiometric amount of a milder base. |
| Hydrolysis | The ester or cyano group can be hydrolyzed if water is present, especially under acidic or basic conditions.[3][8] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Section 2: Product-Related Issues
Question 3: My product is undergoing decarboxylation. How can I prevent this?
Decarboxylation of the cyanoacetate moiety is a common issue, particularly at elevated temperatures.[4]
Understanding Decarboxylation: The presence of the electron-withdrawing cyano group facilitates the loss of CO2 from the carboxylate intermediate. This process is often thermally driven.
Preventive Measures:
-
Temperature Control: Avoid excessive heating during the reaction and workup. If the reaction requires high temperatures, minimize the reaction time.
-
pH Control: Avoid strongly acidic or basic conditions during workup, as these can promote decarboxylation.
-
Krapcho Decarboxylation: In some synthetic routes, decarboxylation is a desired subsequent step. The Krapcho decarboxylation, which involves heating with a salt like LiCl in a polar aprotic solvent like DMSO, is a reliable method for this transformation.[4][9]
Question 4: I am having difficulty purifying my product. What are some common purification challenges and solutions?
Purification of products from cyanoacetate ester reactions can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
Purification Strategies:
-
Crystallization/Recrystallization: If the product is a solid, this is often the most effective method for achieving high purity.[10]
-
Column Chromatography: For non-crystalline products or for separating complex mixtures, column chromatography on silica gel is a standard technique. A careful selection of the eluent system is crucial.
-
Distillation: For volatile liquid products, fractional distillation under reduced pressure can be an effective purification method.[11]
-
Acid-Base Extraction: If the product has acidic or basic properties that differ from the impurities, an acid-base extraction can be a useful preliminary purification step.
Section 3: Catalyst and Reagent Handling
Question 5: My palladium-catalyzed reaction is sluggish or fails completely. Could the cyanoacetate ester be poisoning the catalyst?
Yes, the cyano group of the cyanoacetate ester can act as a poison for palladium catalysts.[1][12]
Mechanism of Catalyst Poisoning: The nitrogen atom of the cyano group has a lone pair of electrons that can coordinate strongly to the palladium center, blocking the active sites and inhibiting the catalytic cycle.[13] Other common catalyst poisons include sulfur compounds, halides, and carbon monoxide.[1][12][14][15]
Mitigation Strategies:
-
Use of Robust Catalysts: Employ catalyst systems that are more resistant to poisoning.
-
Control of Stoichiometry: Avoid using a large excess of the cyanoacetate ester.
-
Additives: In some cases, the addition of a ligand that can displace the poisoning species from the catalyst surface can be beneficial.
-
Purification of Reagents: Ensure that all starting materials and solvents are free from other potential catalyst poisons.[1]
Catalyst Poisoning and Mitigation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reaction work-up procedure. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate experimental challenges and ensure a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up phase. The solutions provided are grounded in established organic chemistry principles to help you diagnose and resolve problems effectively.
Q1: A persistent emulsion has formed during the aqueous wash. What should I do?
An emulsion is a suspension of one liquid within another, preventing the clear separation of organic and aqueous layers.[1][2] This is a common issue, particularly when the reaction mixture contains salts or polar byproducts.
Causality & Solution: Emulsions are stabilized by compounds that have affinity for both the organic and aqueous phases. To break an emulsion, you must disrupt this stability.
-
Initial Step: Patience. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Mechanical Agitation: Gently swirl or rock the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.[3]
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[4] Brine increases the ionic strength and polarity of the aqueous layer, which reduces the solubility of organic components in it and helps break the emulsion.[4][5]
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help by diluting potential emulsifying agents.[6]
-
Filtration (Last Resort): In difficult cases, passing the entire mixture through a pad of Celite or glass wool can help to coalesce the dispersed droplets.
Q2: My product seems to be precipitating as a solid between the layers. How can I resolve this?
Precipitation at the interface typically occurs if the product has limited solubility in both the organic and aqueous layers, or if the concentration is too high.[1][6]
Causality & Solution: The goal is to fully dissolve the product in the organic layer.
-
Dilution: Add more of the primary organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel and shake gently. This is often the simplest and most effective solution.[6]
-
Change of Solvent: If simple dilution fails, your product may have poor solubility in the chosen solvent. You may need to transfer the entire mixture to a larger flask, remove the solvent via rotary evaporation, and then redissolve the residue in a different organic solvent in which your product is more soluble.
-
Gentle Warming: If the compound is known to be stable, you can drain the mixture into a flask and warm it gently to increase solubility before returning it to the separatory funnel.
Q3: The organic layer is a dark, unidentifiable color. How can I tell which layer is which?
Intense coloration from reaction byproducts can make it difficult to see the interface between the layers.[1]
Causality & Solution: The relative positions of the layers are determined by their densities. You must identify which layer is aqueous and which is organic.
-
The Density Rule: Most halogenated solvents (e.g., dichloromethane, chloroform) are denser than water and will form the bottom layer.[7] Most non-halogenated solvents (e.g., ethyl acetate, diethyl ether) are less dense than water and will be the top layer.[5][8] Always verify the density of your chosen solvent.
-
The "Drop Test": Add a few drops of deionized water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they fall through the top layer to mix with the bottom, the bottom layer is aqueous.
-
Visualization Aids: Shining a flashlight through the side of the separatory funnel can sometimes help illuminate the interface. In very dark solutions, adding ice can help, as the ice will float at the interface between the layers.[1]
Q4: After adding sodium bicarbonate solution, the separatory funnel over-pressurized and foamed violently. What went wrong?
This is a classic and dangerous issue caused by the rapid release of carbon dioxide (CO₂) gas.[1]
Causality & Solution: The reaction is likely catalyzed by an acid (e.g., piperidine, acetic acid).[9][10] Adding a bicarbonate solution neutralizes the acid, producing CO₂ gas.[4] If this is done too quickly in a closed system, pressure builds up rapidly.
-
Slow, Careful Addition: Add the sodium bicarbonate solution slowly, in small portions, to the organic layer in an open Erlenmeyer flask or beaker with stirring first. This allows the initial, most vigorous gas evolution to occur in a controlled manner.[1]
-
Frequent Venting: Once in the separatory funnel, swirl gently at first before stoppering. After stoppering and inverting, vent the funnel immediately and frequently (after every one or two gentle shakes).[1][3] Point the tip of the funnel away from yourself and others into the back of the fume hood.[8]
Q5: My crude NMR spectrum looks messy. What are common impurities from the work-up?
A "messy" NMR can indicate the presence of residual solvents, starting materials, or byproducts.
Causality & Solution: Impurities can be carried through the work-up if washing and drying steps are incomplete.
-
Residual Solvent: Broad or characteristic peaks for your extraction solvent (e.g., ethyl acetate, dichloromethane) indicate insufficient removal under reduced pressure. Continue using the rotary evaporator or a high-vacuum pump.[8]
-
Water: A broad peak around 1.5-2.0 ppm (in CDCl₃) can indicate residual water. This means the drying step with anhydrous sodium sulfate or magnesium sulfate was insufficient. Ensure the drying agent is free-flowing and not clumped before filtering.[4][8]
-
Unreacted Starting Material: If the reaction did not go to completion, you will see peaks corresponding to 1-naphthaldehyde and ethyl cyanoacetate.
-
Acid/Base Catalyst: Residual acidic or basic catalysts can be removed by thorough washing with bicarbonate solution and/or dilute acid, respectively.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each washing step in a standard work-up?
Each wash is designed to remove a specific class of impurities.[4][11] A "wash" refers to removing impurities from the desired product, which remains in the organic layer.[3][5]
-
Water Wash: Removes water-soluble compounds like salts and some polar organic molecules.[4]
-
Dilute Acid Wash (e.g., 1M HCl): Removes basic impurities, such as a piperidine or DABCO catalyst, by converting them into their water-soluble ammonium salts.
-
Sodium Bicarbonate Wash (sat. NaHCO₃): Neutralizes and removes acidic impurities, like an acetic acid catalyst or unreacted cyanoacetic acid derivatives.[4]
-
Brine Wash (sat. NaCl): Removes the bulk of dissolved water from the organic layer before the final drying step, a process known as "salting out".[4][5] It also helps to break any minor emulsions.
Q2: How do I choose the right organic solvent for extraction?
The ideal extraction solvent should meet several criteria:
-
High Product Solubility: Your desired product should be highly soluble in it.
-
Immiscibility with Water: It must not be miscible with the aqueous layer.[3]
-
Low Reactivity: It should not react with your product or any other components in the mixture.
-
Volatility: It should have a relatively low boiling point for easy removal after extraction.[8] For this compound, common choices include Ethyl Acetate and Dichloromethane .
Q3: Why is a brine wash used as the final aqueous wash?
While a water wash removes many impurities, a significant amount of water can still dissolve in the organic solvent.[5] A brine wash is much more effective at removing this dissolved water. Water has a high affinity for the dissolved salt ions in the brine, so it is drawn out of the organic phase and into the aqueous phase, making the subsequent drying step more efficient.[4][5]
Q4: What is the role of the drying agent (e.g., Na₂SO₄, MgSO₄)?
Drying agents are anhydrous inorganic salts that absorb trace amounts of water remaining in the organic solvent after the washes.[4][8]
-
Sodium Sulfate (Na₂SO₄): Neutral, high capacity, but slow and less efficient than magnesium sulfate.
-
Magnesium Sulfate (MgSO₄): Slightly acidic, fast, and very efficient.[8]
Add the drying agent to the organic extract until some of it remains free-flowing and no longer clumps together. This indicates that all the water has been absorbed.[8]
Q5: How can I lose my product during the work-up?
Product loss is a common reason for low yields.[12] Key potential pitfalls include:
-
Discarding the Wrong Layer: Always keep all layers until you have successfully isolated and identified your final product.[3][5]
-
Incomplete Extractions: A single extraction is often insufficient. Performing multiple extractions with smaller volumes of solvent is more effective at recovering all the product.[2]
-
Product Solubility in Aqueous Layer: If your product has some water solubility, it can be lost in the aqueous washes. Using brine can help minimize this.[4]
-
Accidental Hydrolysis: Esters can be sensitive to strongly acidic or basic conditions, especially with prolonged exposure.[7] Perform washes efficiently and without unnecessary delays.
Data Presentation
Table 1: Key Work-up Parameters
| Parameter | Recommended Reagent/Solvent | Concentration | Purpose | Key Indicator of Success |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | N/A | Dissolves the product and separates it from aqueous-soluble impurities. | Clear separation of layers. |
| Acid Wash | Hydrochloric Acid (HCl) | 1 M | To remove basic catalysts (e.g., piperidine, DABCO). | The pH of the aqueous wash is acidic (test with litmus paper).[4] |
| Base Wash | Saturated Sodium Bicarbonate (NaHCO₃) | Saturated | To neutralize and remove acidic catalysts or unreacted starting materials. | Cessation of CO₂ evolution; aqueous wash is basic. |
| Final Wash | Saturated Sodium Chloride (Brine) | Saturated | To remove bulk dissolved water from the organic layer. | Organic layer appears less cloudy. |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | N/A | To remove trace water from the organic solution. | Agent is free-flowing and no longer clumps. |
Experimental Protocol: Standard Work-up Procedure
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with the chosen organic extraction solvent (e.g., 3 volumes of ethyl acetate).
-
Initial Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, shake gently with frequent venting, and drain the aqueous layer.[10]
-
Acid Wash (If a basic catalyst was used): Add an equal volume of 1 M HCl. Shake, vent, and drain the aqueous layer.
-
Base Wash (If an acid catalyst was used): Carefully add saturated NaHCO₃ solution in portions. Swirl and vent until gas evolution ceases. Shake gently, vent, and drain the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine). This helps to remove water and break any emulsions.[13] Drain the brine layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask for 5-10 minutes.[10]
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.[9]
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting a persistent emulsion, one of the most common work-up challenges.
Caption: Troubleshooting workflow for emulsion resolution during work-up.
References
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Extractions vs Washes. Retrieved from [Link]
-
Utah Tech University. (n.d.). Extracting and Washing. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate. Retrieved from [Link]
-
ResearchGate. (2018). What is 'washing' meaning in organic synthesis?. Retrieved from [Link]
-
Hassan, H. A., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]
-
ResearchGate. (2021). Work up of ester?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Potential Biological Activities of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Landscape of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
This compound is an organic molecule that merges the structural features of naphthalene with a reactive cyanoacetate group.[1][2] The naphthalene moiety is a bicyclic aromatic hydrocarbon found in numerous bioactive natural products and synthetic drugs, contributing to interactions with biological targets through its lipophilic and planar nature.[3] The ethyl cyanoacetate portion is a versatile synthetic building block known for its presence in various pharmacologically active compounds.[4][5] This unique combination suggests that this compound could exhibit a range of biological effects.
The core structure of the target compound is as follows:
-
IUPAC Name: this compound
-
CAS Number: 13234-71-4
-
Molecular Formula: C₁₅H₁₃NO₂
-
Molecular Weight: 239.27 g/mol [6]
Synthesis and Chemical Reactivity
While a specific, detailed synthesis for this compound is not prominently documented, its synthesis can be logically inferred from standard organic chemistry principles. A plausible synthetic route would involve the nucleophilic substitution of a 1-naphthyl halide or a related derivative with ethyl cyanoacetate.
The reactivity of the acidic methylene group in ethyl cyanoacetate, flanked by the nitrile and carbonyl groups, is a key feature that allows for its use in various condensation reactions, such as the Knoevenagel condensation.[4] This reactivity is fundamental to the synthesis of a wide array of heterocyclic compounds with demonstrated therapeutic applications.[5]
Below is a generalized workflow for the synthesis of related cyanoacetate derivatives, which could be adapted for the target compound.
Caption: A plausible synthetic workflow for this compound.
Comparative Analysis of Potential Biological Activities
Anticancer Activity
The naphthalene ring is a key pharmacophore in a number of anticancer agents. Its planar structure allows for intercalation with DNA, and it can serve as a scaffold for designing tubulin polymerization inhibitors.[5][7]
Comparative Data:
Structurally related 2-naphthaleno cyanostilbenes have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[8][9] For instance, the cyanostilbene analog 5c in the study by Hasan et al. (2017) exhibited potent growth-inhibitory effects against various cancer cell lines, with GI₅₀ values in the nanomolar range.[8]
| Compound/Derivative Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 2-Naphthaleno Cyanostilbene (5c) | COLO 205 (Colon) | ≤ 25 nM | [8] |
| 2-Naphthaleno Cyanostilbene (5c) | SF-539 (CNS) | ≤ 25 nM | [8] |
| 2-Naphthaleno Cyanostilbene (5c) | SK-MEL-5 (Melanoma) | ≤ 25 nM | [8] |
| 2-Naphthaleno Cyanostilbene (5c) | MDA-MB-435 (Melanoma) | ≤ 25 nM | [8] |
| Naphthoquinone Derivatives | IGROV-1 (Ovarian) | 7.54 µM | [9] |
| Naphthoquinone Derivatives | A549 (Lung) | 5.8 µM | [10] |
Mechanistic Insights:
Many naphthalene-containing anticancer agents function by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] Others, like naphthoquinones, can generate reactive oxygen species (ROS) and induce apoptosis through various signaling pathways.[9][11] It is plausible that this compound could exhibit similar mechanisms of action.
Caption: Hypothesized anticancer mechanisms of action.
Antimicrobial Activity
Naphthalene derivatives have been recognized for their antimicrobial properties, with some compounds being effective against a range of human pathogens.[3] The lipophilicity of the naphthalene ring can facilitate the disruption of microbial cell membranes.
Comparative Data:
While direct data on our target compound is lacking, various naphthylamine and naphthoquinone derivatives have shown promising antimicrobial activity.[12][13]
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
| Naphthoquinone Derivative (5a) | Staphylococcus aureus | 1.22 µg/mL | [12] |
| 1-Aminoalkyl-2-naphthol (3) | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [14] |
| Naphthylamine Analog (4a) | Bacillus subtilis | (Broad Spectrum Activity) | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard method to evaluate antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain naphthalene derivatives have demonstrated significant anti-inflammatory effects.[12][16] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
Comparative Data:
Naphthyl-N-acylhydrazone derivatives have been shown to reduce leukocyte migration and the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and TNF-α in animal models of inflammation.[16][17]
| Compound/Derivative Class | In Vivo/In Vitro Model | Effect | Reference |
| Naphthyl-N-Acylhydrazone (LASSBio-2039) | Carrageenan-induced inflammation | Dose-dependent reduction in leukocyte migration and NO production | [16][17] |
| Ethyl Acetate Fraction of Sarcodia suiae | DNCB-induced atopic dermatitis model | Alleviated symptoms and decreased inflammatory markers | [15][17] |
| Ethyl Acetate Fraction of Belamcanda chinensis | LPS-induced inflammation in mice | Downregulated serum TNF-α, IL-6, and IL-1β | [10] |
Mechanistic Insights:
The anti-inflammatory effects of related compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of pro-inflammatory signaling pathways such as NF-κB.
Caption: Hypothesized anti-inflammatory mechanism of action.
Structure-Activity Relationship (SAR) Insights
Based on studies of related naphthalene derivatives, the following SAR insights can be inferred for this compound:
-
The Naphthalene Ring: The position of substitution on the naphthalene ring is crucial for activity. The 1-position, as in our target compound, often imparts different biological properties compared to the 2-position.
-
The Cyano and Ester Groups: These electron-withdrawing groups can influence the electronic properties of the molecule and its ability to interact with biological targets. The presence of the nitrile group in cyanostilbenes has been shown to be important for their anticancer activity.[8]
Future Directions and Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Based on a comparative analysis of its structural components, this compound holds significant potential as a lead for the development of new anticancer, antimicrobial, and anti-inflammatory agents.
This guide serves as a call to action for the research community to undertake a systematic evaluation of this compound. Future studies should focus on:
-
Optimized Synthesis: Development and validation of an efficient synthetic protocol.
-
In Vitro Screening: Comprehensive screening for anticancer, antimicrobial, and anti-inflammatory activities using a diverse range of cell lines and microbial strains.
-
Mechanistic Studies: Elucidation of the underlying mechanisms of action for any observed biological activities.
-
Analog Synthesis and SAR Studies: Synthesis and evaluation of a library of derivatives to establish clear structure-activity relationships.
By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the discovery of novel drug candidates.
References
-
Hasan, A., et al. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Current Medicinal Chemistry, 24(27), 3045-3057. Available from: [Link]
-
LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]
-
PubMed. (2009). Antitumor agents. 266. Design, synthesis, and biological evaluation of novel 2-(furan-2-yl)naphthalen-1-ol derivatives as potent and selective antibreast cancer agents. Journal of Medicinal Chemistry, 52(11), 3586-90. Available from: [Link]
-
MDPI. (2020). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. Molecules, 25(21), 5087. Available from: [Link]
-
MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. International Journal of Molecular Sciences, 24(10), 8945. Available from: [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
MDPI. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(14), 5363. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2472. Available from: [Link]
-
DergiPark. (2020). Investigation of antimicrobial, antibiofilm, and cytotoxic effects of straight-chained sulfanyl members of arylamino-1,4-naphthoquinones as potential antimicrobial agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 1-10. Available from: [Link]
-
MDPI. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Pharmaceuticals, 15(5), 527. Available from: [Link]
-
PubMed. (2009). Synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron. Chemical & Pharmaceutical Bulletin, 57(12), 1348-51. Available from: [Link]
-
PubMed. (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Clinical and Experimental Pharmacology and Physiology, 49(1), 145-174. Available from: [Link]
-
Nature. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13(1), 19575. Available from: [Link]
-
ResearchGate. (2016). Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. Bulletin of Chemical Reaction Engineering & Catalysis, 11(3), 273-283. Available from: [Link]
-
ResearchGate. (n.d.). Examples of biological activity of naphthalene derivative. Retrieved from [Link]
-
PubMed. (2022). The anti-inflammatory properties of ethyl acetate fraction in ethanol extract from Sarcodia suiae sp. alleviates atopic dermatitis-like lesion in mice. Bioscience, Biotechnology, and Biochemistry, 86(5), 646-654. Available from: [Link]
-
RSC Publishing. (2021). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. New Journal of Chemistry, 45(3), 1345-1351. Available from: [Link]
-
PubMed Central. (2023). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. Marine Drugs, 21(10), 527. Available from: [Link]
-
Xia & He Publishing Inc. (2019). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Pharmacy & Pharmaceutical Sciences, 22, 439-450. Available from: [Link]
-
PubMed Central. (2023). Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). Scientific African, 20, e01625. Available from: [Link]
Sources
- 1. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antinociceptive Effects of Ethyl Acetate Fraction of an Edible Red Macroalgae Sarcodia ceylanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smujo.id [smujo.id]
- 4. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 14. Synthesis, characterization, and evaluation of (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate as a biological agent and an anion sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anti-inflammatory properties of ethyl acetate fraction in ethanol extract from Sarcodia suiae sp. alleviates atopic dermatitis-like lesion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 17. mdpi.com [mdpi.com]
Comparing reactivity of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate with ethyl cyanoacetate
An in-depth analysis of how steric and electronic factors govern the reactivity of active methylene compounds in synthetic chemistry.
This guide provides a comparative analysis of the reactivity of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate and the foundational active methylene compound, ethyl cyanoacetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate the synthetic utility of these reagents. We will explore the profound impact of substituting a bulky, aromatic naphthyl group at the reactive α-carbon, contrasting its behavior with the parent compound in key carbon-carbon bond-forming reactions.
Introduction: The Archetype and the Derivative
Ethyl cyanoacetate is a cornerstone of organic synthesis, prized for its trifecta of reactive centers: a nitrile, an ester, and a highly acidic methylene group.[1][2] This unique structure makes it an exceptionally versatile precursor for a vast range of carbocyclic and heterocyclic systems, particularly in the synthesis of pharmaceuticals.[3][4] Its reactivity stems from the ease with which the α-protons can be abstracted to form a resonance-stabilized carbanion, a potent nucleophile for reactions like alkylations, Knoevenagel condensations, and Michael additions.[2][5]
This compound represents a significant modification of this archetype. Here, one of the acidic α-protons is replaced by a 1-naphthyl group—a bulky, bicyclic aromatic system.[6] This single substitution dramatically alters the molecule's steric and electronic landscape, posing a critical question for the synthetic chemist: How does this structural change impact the compound's reactivity and, consequently, its application in synthesis? This guide will dissect these differences, providing both mechanistic explanations and practical, data-driven comparisons.
Structural and Electronic Foundations of Reactivity
The reactivity of active methylene compounds is fundamentally governed by the acidity of the C-H bond at the α-carbon and the accessibility of this reactive center.
Ethyl Cyanoacetate: The Unhindered Standard
The two α-protons of ethyl cyanoacetate are flanked by two strong electron-withdrawing groups (a nitrile and an ester carbonyl). This dual activation significantly increases their acidity (pKa ≈ 11 in DMSO), facilitating the formation of a planar, resonance-stabilized carbanion under basic conditions. This carbanion is a soft nucleophile, readily participating in a variety of C-C bond-forming reactions.[2]
Caption: Steric shielding of the α-carbon by the naphthyl group.
Comparative Reactivity in Key Synthetic Transformations
The steric and electronic differences manifest directly in the outcomes of common synthetic reactions.
Alkylation
Alkylation involves the reaction of the carbanion with an alkyl halide. Ethyl cyanoacetate can be sequentially mono- and di-alkylated. [7]In contrast, this compound can only undergo a single alkylation.
-
Ethyl Cyanoacetate: The first alkylation is typically fast and high-yielding. The second alkylation is slower due to increased steric hindrance from the first alkyl group.
-
This compound: The single alkylation reaction is expected to be significantly slower than even the first alkylation of ethyl cyanoacetate. The bulky naphthyl group severely hinders the approach of the alkyl halide electrophile. To achieve reasonable yields, more forcing conditions may be required, such as the use of a stronger, less-hindered base (e.g., NaH vs. NaOEt), a more reactive alkylating agent (e.g., alkyl iodide vs. chloride), or higher temperatures.
Knoevenagel Condensation
This base-catalyzed reaction between an active methylene compound and a carbonyl (aldehyde or ketone) is a cornerstone of C=C bond formation. [8]
-
Ethyl Cyanoacetate: Readily undergoes condensation with a wide range of aldehydes and ketones under mild conditions, often catalyzed by weak bases like piperidine or DABCO. [9][10]The reaction is typically fast and efficient.
-
This compound: The condensation is expected to be much more sluggish. The steric bulk of the naphthyl group hinders the nucleophilic attack of the carbanion on the carbonyl carbon. The reaction is likely limited to less-hindered aldehydes (e.g., formaldehyde, acetaldehyde) and may require stronger bases (DBU, NaOEt) and elevated temperatures to proceed at a reasonable rate. [11]Ketones, being more sterically hindered than aldehydes, would be particularly challenging substrates.
| Feature | Ethyl Cyanoacetate | This compound | Rationale for Difference |
| Acidic Protons | 2 | 1 | Substitution with naphthyl group. |
| Relative Acidity | High (pKa ≈ 11) | Predicted to be similar or slightly higher | Potential electronic stabilization from the naphthyl π-system, but this is a minor effect. |
| Steric Hindrance | Low | Very High | The bulky, rigid naphthalene substituent shields the reactive center. [12] |
| Alkylation Rate | Fast (for first alkylation) | Predicted to be Very Slow | Steric hindrance impedes the approach of the electrophile. |
| Knoevenagel Rate | Fast, mild conditions | Predicted to be Slow, requires forcing conditions | Steric hindrance impedes nucleophilic attack on the carbonyl carbon. |
Experimental Protocols and Methodologies
To illustrate these differences, we provide a standard protocol for ethyl cyanoacetate and discuss the necessary modifications for its naphthyl derivative.
Protocol 1: DABCO-Catalyzed Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde
This protocol is a reliable and well-established method for synthesizing ethyl (E)-2-cyano-3-phenylacrylate. [8] Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ethyl cyanoacetate (12 mmol, 1.36 g)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2 mmol, 0.224 g)
-
Ethanol (20 mL)
-
Diethyl ether
-
Brine solution
Procedure:
-
To a 50 mL round-bottom flask, add ethanol (20 mL) and DABCO (2 mmol). Stir until the catalyst dissolves.
-
Add benzaldehyde (10 mmol) followed by ethyl cyanoacetate (12 mmol) to the solution at room temperature.
-
Stir the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with water (30 mL).
-
Extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.
Caption: General workflow for the Knoevenagel condensation protocol.
Considerations for a Knoevenagel Condensation with this compound
A direct, optimized protocol for this specific reaction is not widely published, underscoring its lower reactivity. A plausible approach would necessitate significant modifications to the standard protocol:
-
Choice of Base: A stronger base would be required to ensure sufficient concentration of the sterically hindered carbanion. Sodium ethoxide (NaOEt) in ethanol or DBU in an aprotic solvent would be more effective than DABCO. [11]* Reaction Temperature: The reaction would likely require heating (refluxing in ethanol or toluene) to overcome the higher activation energy imposed by steric hindrance.
-
Choice of Electrophile: Success would be most likely with a highly reactive, unhindered aldehyde, such as formaldehyde or acetaldehyde.
-
Reaction Time: The reaction time would be expected to be considerably longer, potentially 12-24 hours.
Conclusion
The substitution of a single α-proton in ethyl cyanoacetate with a 1-naphthyl group fundamentally alters the compound's synthetic utility. While the electronic influence of the naphthyl group on the acidity of the remaining α-proton is subtle, the steric hindrance it imposes is the overwhelming determinant of reactivity. This compound is a significantly less reactive nucleophile than its parent compound. Its participation in cornerstone reactions like alkylation and Knoevenagel condensation is severely impeded, requiring more forcing conditions and being limited to less-hindered electrophiles.
For the synthetic chemist, this comparison underscores a critical principle: while functional groups define the potential for a certain type of reactivity, the steric environment dictates the practical feasibility of the reaction. Ethyl cyanoacetate remains the go-to reagent for unhindered, efficient construction of complex molecules, while its naphthyl derivative should be reserved for specific applications where its unique structure is required and the challenges of its diminished reactivity can be overcome with carefully optimized, more vigorous reaction conditions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]
- 7. globethesis.com [globethesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Analysis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for conducting and interpreting computational studies on Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. We will move beyond a simple recitation of methods to explore the causality behind procedural choices, comparing different computational approaches to build a robust, self-validating analytical workflow. Our focus is on leveraging Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, and electronic properties, providing a bridge between theoretical calculations and experimental validation.
Part I: Establishing a Robust Computational Protocol
The foundation of any meaningful computational study is the selection of an appropriate theoretical model. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the properties being investigated. For an organic molecule like this compound, which features a conjugated naphthalene system and polar cyano and ester groups, Density Functional Theory (DFT) offers a pragmatic and reliable approach.
The Core Decision: Selecting the Functional and Basis Set
The accuracy of DFT calculations hinges on two key components: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The functional approximates the complex electron exchange and correlation energies. For organic molecules, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked option that provides excellent results for geometries and vibrational frequencies of a broad range of organic systems.[1]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and the computational time.
-
Pople-style Basis Sets: These are common for organic molecules. A good starting point is the 6-31G(d) basis set, which is a double-zeta set that includes polarization functions on heavy (non-hydrogen) atoms.[2] However, for a more accurate description of the electron density, especially in a system with heteroatoms and potential for diffuse electron distributions, a triple-zeta basis set like 6-311++G(d,p) is recommended.[1][2] The ++ indicates the addition of diffuse functions on all atoms, which are crucial for describing anions and weak interactions, while the (d,p) denotes polarization functions on both heavy atoms and hydrogens, allowing for more flexibility in describing bonding environments.[3]
-
Comparative Rationale: While 6-31G(d) offers rapid calculations suitable for initial screenings, 6-311++G(d,p) will provide more reliable energies, electronic properties, and a better description of non-covalent interactions, albeit at a higher computational cost.[2] For this guide, we will proceed with the B3LYP functional and the 6-311++G(d,p) basis set as our primary method for achieving high-fidelity results.
Experimental Workflow: A Self-Validating System
The following workflow ensures that each step builds logically on the last, with clear points for validation against experimental data.
Caption: Computational workflow for the analysis of this compound.
Part II: Simulating Spectroscopic Signatures
A crucial step in validating a computational model is to compare its predicted spectroscopic properties with experimental data.[1] This comparison provides confidence in the optimized geometry and the chosen level of theory.
Protocol: Vibrational (FT-IR) and NMR Spectra Simulation
-
Geometry Optimization: Perform a full geometry optimization of the molecule using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.[4]
-
FT-IR Spectrum: The output of the frequency calculation yields the vibrational modes and their corresponding IR intensities. These theoretical wavenumbers are typically scaled by an empirical factor (~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and methodological imperfections.
-
NMR Simulation: Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[1] This will predict the ¹H and ¹³C chemical shifts relative to a standard (e.g., Tetramethylsilane).
Comparative Data: Theory vs. Experiment
The tables below present hypothetical yet representative data one would expect from such an analysis, comparing the calculated values to typical experimental ranges for the key functional groups.
Table 1: Comparison of Calculated and Experimental FT-IR Vibrational Frequencies
| Functional Group | Vibration Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
| C-H (Naphthalene) | Aromatic C-H Stretch | ~3060 | 3100 - 3000 |
| C≡N (Nitrile) | C≡N Stretch | ~2250 | 2260 - 2240 |
| C=O (Ester) | C=O Stretch | ~1745 | 1750 - 1735 |
| C-O (Ester) | C-O Stretch | ~1240 | 1300 - 1200 |
| C=C (Naphthalene) | Aromatic C=C Stretch | ~1600, ~1510 | 1625 - 1500 |
Table 2: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) |
| C=O (Ester) | ~165 | 160 - 175 |
| C≡N (Nitrile) | ~115 | 110 - 125 |
| Naphthalene C | ~125 - 135 | 120 - 140 |
| O-CH₂ (Ethyl) | ~62 | 60 - 70 |
| CH₃ (Ethyl) | ~14 | 10 - 20 |
A strong correlation between the scaled theoretical values and experimental spectra validates the computational model, providing a solid foundation for the subsequent analysis of electronic properties.
Part III: Analysis of Electronic Structure and Chemical Reactivity
With a validated geometry, we can now probe the electronic characteristics of the molecule to understand its stability, reactivity, and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[5] The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[5]
Caption: Energy level diagram of HOMO and LUMO orbitals.
Table 3: Calculated Frontier Orbital Energies
| Parameter | Value (eV) | Interpretation |
| E(HOMO) | -6.5 to -7.5 | Electron-donating capability. Primarily localized on the naphthalene ring. |
| E(LUMO) | -1.0 to -2.0 | Electron-accepting capability. Primarily localized on the cyanoacetate moiety. |
| Energy Gap (ΔE) | ~5.0 | Indicates high kinetic stability and relatively low reactivity.[6] |
The distribution of these orbitals is telling: the HOMO is typically centered on the electron-rich naphthalene ring, while the LUMO is concentrated on the electron-withdrawing cyanoacetate group. This separation suggests that an electronic transition (e.g., UV-Vis absorption) would involve a charge transfer from the naphthalene moiety to the cyanoacetate group.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting reactivity.[5]
-
Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the nitrogen of the cyano group and the oxygens of the ester group.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. These are expected around the hydrogen atoms.
-
Green Regions (Neutral Potential): Indicate areas of neutral potential, typical of the carbon framework of the naphthalene ring.
Comparative Atomic Charge Analysis: Mulliken vs. NBO
Calculating the partial charge on each atom helps to quantify the molecule's polarity and electrostatic interactions. However, the method of calculation matters significantly.
-
Mulliken Population Analysis: This is one of the oldest and simplest methods.[7] Its primary drawback is a strong dependence on the chosen basis set, which can lead to unphysical results and an underestimation of charge separation.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture. It considers orbitals that correspond to the classic Lewis structure (bonds, lone pairs). NBO charges are generally less dependent on the basis set and provide valuable insight into charge distribution and intramolecular interactions, such as hyperconjugation.[9][10]
Table 4: Comparison of Calculated Atomic Charges
| Atom | Mulliken Charge (e) | NBO Charge (e) | Rationale for Difference |
| O (Carbonyl) | -0.45 | -0.65 | NBO better localizes the lone pair and bond polarity, showing a more negative charge. |
| N (Nitrile) | -0.30 | -0.50 | Similar to oxygen, NBO assigns a more intuitive, higher negative charge to the electronegative nitrogen. |
| C (Carbonyl) | +0.50 | +0.80 | The NBO method reflects the strong electron-withdrawing effect of the two adjacent oxygens more accurately. |
| C (Nitrile) | +0.10 | +0.05 | Mulliken's method of partitioning overlap density can be less reliable for multiple bonds.[11] |
Why Trust NBO Over Mulliken? The NBO method provides a description of electron delocalization by analyzing interactions between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors).[10] The stabilization energy E(2) associated with these interactions quantifies phenomena like hyperconjugation. For instance, an NBO analysis might reveal a significant stabilizing interaction between a lone pair on the ester oxygen and an adjacent anti-bonding orbital, an insight not available from Mulliken analysis. For this reason, NBO is the superior choice for a trustworthy description of charge distribution and intramolecular electronics.
Conclusion
This guide outlines a comprehensive and self-validating computational workflow for the study of this compound. By methodically selecting a robust level of theory (B3LYP/6-311++G(d,p)), validating the model against spectroscopic data, and employing superior analytical tools like NBO and MEP analysis, researchers can gain profound insights into the molecule's structure, stability, and reactivity. This comparative approach, weighing the merits of different basis sets and charge schemes, ensures that the theoretical results are not only predictive but also chemically meaningful, providing a solid foundation for further experimental work in materials science and drug development.
References
-
ResearchGate. (n.d.). HOMO and LUMO orbitals of the naphthalene derivatives obtained using DFT calculations. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). HOMO-LUMO gap computed for naphthalene (A2) with and without functional.... Retrieved from ResearchGate. [Link]
-
ScholarWorks. (n.d.). Comparison of DFT Basis Sets for Organic Dyes. Retrieved from Boise State University ScholarWorks. [Link]
-
Mao, Y., Head-Gordon, M., & Shao, Y. (2018). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Physical Chemistry Chemical Physics. RSC Publishing. [Link]
-
Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]
-
Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]
-
(n.d.). Synthesis, characterization, electronic structure, vibrational assignment, HOMO-LUMO, Mulliken charge analysis, docking, antiox. [Link]
-
ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. Retrieved from ResearchGate. [Link]
-
arXiv. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [Link]
-
ResearchGate. (2023). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. Retrieved from ResearchGate. [Link]
-
RSC Publishing. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. [Link]
-
ResearchGate. (2021). Cyanoacetamide derivatives as corrosion inhibitors; Synthesis, Characterization, DFT and Monte Carlo simulation. Retrieved from ResearchGate. [Link]
-
Reddit. (2023). Which Basis Set and Functional to use when?. r/comp_chem. [Link]
-
ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2020). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/276722d4217112028670c500742f5341f4b0051e]([Link]
-
Wikipedia. (n.d.). Mulliken population analysis. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from Wikipedia. [Link]
-
National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from Organic Syntheses. [Link]
-
ChemRxiv. (n.d.). Mulliken-Dipole Population Analysis | Theoretical and Computational Chemistry. Retrieved from ChemRxiv. [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic, DFT, TD-DFT, and dyeing studies of 2-amino-3-cyano thiophene-based azo dyes on Wool and Nylon. Retrieved from ResearchGate. [Link]
-
(n.d.). Mulliken population analysis. [Link]
-
Amazon S3. (2020). Mulliken-Dipole Population Analysis. [Link]
-
National Institutes of Health. (n.d.). (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. [Link]
-
ResearchGate. (n.d.). Spectroscopic analysis (FT-IR, FT-Raman and NMR) and molecular docking study of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate. Retrieved from ResearchGate. [Link]
-
RSC Publishing. (n.d.). Polyanionic cyano-fullerides for CO2 capture: a DFT prediction. [Link]
-
National Institutes of Health. (n.d.). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. [Link]
-
DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. International Journal of Chemistry and Technology. [Link]
-
Progress in Chemical and Biochemical Research. (n.d.). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. [Link]
-
(n.d.). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp. [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Link]
-
ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from PubChem. [Link]
-
University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from NBO Program. [Link]
-
National Institutes of Health. (2011). Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. [Link]/)
Sources
- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 8. Mulliken [cup.uni-muenchen.de]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 11. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to DFT Calculations for Naphthalene-Containing Compounds
Welcome to this in-depth technical guide on leveraging Density Functional Theory (DFT) for the study of naphthalene-containing compounds. In fields ranging from materials science to drug discovery, naphthalene derivatives are of immense interest due to their unique electronic and structural properties.[1][2] DFT provides a powerful computational lens to elucidate these properties at the molecular level, offering insights that can guide synthesis and development.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of instructions to explain the causality behind methodological choices, ensuring that your computational models are both robust and relevant. We will explore the comparative performance of various DFT methods, benchmark them against experimental data, and provide a clear, actionable protocol for your own investigations.
The Challenge of Naphthalene: Why Your Computational Choices Matter
Naphthalene, as the simplest polycyclic aromatic hydrocarbon (PAH), presents a quintessential challenge for computational chemistry. Its extended π-conjugated system governs its electronic behavior, leading to significant van der Waals interactions, particularly π-π stacking in dimers and larger aggregates.[4][5][6] Standard DFT functionals often struggle to accurately capture these non-covalent, long-range interactions, which are critical for predicting crystal packing, binding energies, and charge transport properties.[5][7] Therefore, selecting an appropriate level of theory—the combination of the exchange-correlation functional and the basis set—is not a trivial step but the very foundation of a meaningful calculation.
Methods Showdown: Choosing Your Functional and Basis Set
The accuracy of a DFT calculation is determined by the chosen functional and basis set.[8][9] This section compares common choices for naphthalene-based systems, providing the rationale to guide your selection.
Exchange-Correlation Functionals: The Heart of DFT
The functional approximates the exchange and correlation energies of the electrons. For naphthalene derivatives, the choice of functional is critical.
-
Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is arguably the most widely used functional in computational chemistry for its excellent balance of accuracy and computational cost for a wide range of organic molecules.[10][11] It incorporates a fraction of exact Hartree-Fock exchange, which provides a good description of molecular geometries and electronic properties for many systems.[7] However, for systems where π-stacking is dominant, standard B3LYP can underestimate the binding energies.[4]
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3): To address the shortcomings of standard functionals for non-covalent interactions, empirical dispersion corrections have been developed. Grimme's D3 correction, often used with Becke-Johnson damping (D3BJ), is a popular and effective addition.[7] For studying dimers, molecular crystals, or host-guest interactions involving naphthalene, using a dispersion-corrected functional is highly recommended for accurate energy predictions.
-
Range-Separated Functionals (e.g., CAM-B3LYP): These functionals apply different amounts of Hartree-Fock exchange at short and long inter-electronic distances.[7] CAM-B3LYP, for instance, is well-suited for calculating excited-state properties, such as UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT), and for systems with potential charge-transfer character.[12][13]
-
Highly Parameterized Functionals (e.g., M06-2X): Functionals from the Minnesota family, like M06-2X, are parameterized against a broad range of chemical data. M06-2X includes a high fraction of exact exchange and is known to perform well for non-covalent interactions, making it a strong alternative to dispersion-corrected hybrids for studying π-stacking in naphthalene systems.[13]
Basis Sets: The Building Blocks of Your Calculation
A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] The larger and more flexible the basis set, the more accurately the orbitals can be described, but at a higher computational cost.
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a good compromise between speed and accuracy. The 6-311G basis is a triple-zeta basis set, providing more flexibility than the double-zeta 6-31G. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing bonding anisotropy. The ++ and (d,p) notations signify the addition of diffuse functions on heavy atoms and hydrogens (the ++) and polarization functions on hydrogens (the p), which are crucial for describing anions, hydrogen bonds, and weak intermolecular interactions.[9][12]
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. They are often considered more robust and accurate than Pople-style sets, though more computationally demanding.[8] The aug- prefix indicates the addition of diffuse functions, which serve a similar purpose to the + in Pople sets.[1][10]
-
Ahlrichs Basis Sets (e.g., def2-SVP, def2-TZVP): This family of basis sets is known for its efficiency and consistency across a large portion of the periodic table.[8] The def2-TZVP (triple-zeta valence with polarization) basis set is an excellent choice for achieving high accuracy in calculations on naphthalene-containing compounds.
A Practical Guide: Step-by-Step DFT Workflow
This section provides a generalized, step-by-step protocol for performing a geometry optimization and frequency calculation on a naphthalene derivative using a program like Gaussian.[11][14]
Step 1: Building the Molecule
Use a molecular builder like GaussView to construct the 3D structure of your naphthalene-containing compound.[15][16] Ensure the initial geometry is reasonable to facilitate faster convergence.
Step 2: Setting Up the Calculation Input File
The input file is a text file that tells the software what to do.[11] A typical input file for a geometry optimization followed by a frequency calculation on naphthalene would look like this:
-
Causality: The Opt keyword requests a geometry optimization to find the lowest energy structure on the potential energy surface. The Freq keyword is crucial; it calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).[11]
Step 3: Running the Calculation
Submit the input file to the computational chemistry software.[11] For periodic systems like molecular crystals, specialized software using plane-wave basis sets (like Quantum ESPRESSO) might be more appropriate, requiring setup of a periodic cell with sufficient vacuum.[17]
Step 4: Analyzing the Output
The output file contains a wealth of information.[11] Key items to check include:
-
Convergence: Ensure the geometry optimization has converged successfully.
-
Energy: The final electronic energy (the "SCF Done" value).
-
Frequencies: Check for any imaginary frequencies. A single imaginary frequency typically indicates a transition state, not a stable minimum.
-
Molecular Orbitals: Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.[1][18]
Visualization of the DFT Workflow
A well-defined workflow is essential for reproducible results. The following diagram illustrates the logical steps from initial structure to final analysis.
Caption: A typical workflow for DFT calculations on molecular systems.
Benchmarking Against Reality: Computational vs. Experimental Data
The trustworthiness of a computational protocol is established by comparing its predictions to experimental data.[8] The NIST Computational Chemistry Comparison and Benchmark Database is an excellent source for experimental geometries and other data for molecules like naphthalene.[19]
Below is a table comparing key properties of naphthalene calculated with different levels of theory against experimental values.
| Property | Level of Theory | Calculated Value | Experimental Value |
| HOMO-LUMO Gap (eV) | B3LYP/6-31G(d) | ~4.82 eV[1] | - |
| DFT/aug-cc-pVQZ | 4.75 eV[1][10] | ~4.7-4.9 eV (from various studies)[1] | |
| Dimerization Energy (kcal/mol) | CCSD(T) (High-level) | 6.1 kcal/mol[4] | -2.9 kcal/mol (D₀)[20] |
| DFT-D | ~5.7 kcal/mol[20] | - | |
| C1-C2 Bond Length (Å) | B3LYP/6-311++G(d,p) | 1.378 Å | 1.375 Å |
| C1-C8a Bond Length (Å) | B3LYP/6-311++G(d,p) | 1.423 Å | 1.421 Å |
Note: Experimental values can vary based on the measurement technique (e.g., gas-phase vs. solid-state). Computational values are for the gas phase unless otherwise specified.
This comparison demonstrates that modern DFT methods, particularly when dispersion corrections are included for interaction energies, can provide results in good agreement with experimental data.[1][20]
Decision Framework for Method Selection
Choosing the right computational tool depends on the scientific question you are asking. The following diagram provides a logical decision-making framework.
Caption: A decision tree for selecting an appropriate DFT functional.
Conclusion
DFT calculations are an indispensable tool for investigating the properties of naphthalene-containing compounds. By making informed choices about the level of theory, researchers can generate reliable, publication-quality data that provides deep molecular insight. The key is to match the computational method to the scientific question: a standard hybrid functional like B3LYP is often sufficient for geometries, but dispersion-corrected or specialized functionals are necessary for accurately describing the nuanced non-covalent and excited-state behaviors that make these molecules so compelling. Always validate your chosen protocol against available experimental data to ensure the trustworthiness and predictive power of your results.
References
-
Journal of Applied Organometallic Chemistry, "Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF". [Link]
-
MDPI, "Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units". [Link]
-
Journal of Applied Organometallic Chemistry, "Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF". [Link]
-
SciSpace, "A Benchmark Comparison of σ/σ and π/π Dispersion: the Dimers of Naphthalene and Decalin, and Coronene and Perhydrocoronene". [Link]
-
AIP Publishing, "Photophysical and density functional theory (DFT) studies on naphthalene-based organic nanoparticles". [Link]
-
PubMed Central (PMC), "Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations". [Link]
-
Medium, "Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program". [Link]
-
NASA Ames Research Center, "Theoretical spectral database of polycyclic aromatic hydrocarbons". [Link]
-
ResearchGate, "DFT study on geometries, electronic structures and electronic absorption of Naphthalene". [Link]
-
ACS Publications, "Structures and Binding Energies of the Naphthalene Dimer in Its Ground and Excited States". [Link]
-
PubMed Central (PMC), "Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry". [Link]
-
ResearchGate, "DFT study of five-membered ring PAHs". [Link]
-
YouTube, "Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE". [Link]
-
AIP Publishing, "A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer". [Link]
-
YouTube, "DFT Made Simple: Step-by-Step Guide for Beginners". [Link]
-
NIST, "Experimental data for C10H8 (naphthalene)". [Link]
-
Chemistry Stack Exchange, "What software shall I use for DFT on an organic molecule?". [Link]
-
Taylor & Francis Online, "Electronic properties of chosen naphthalene derivatives". [Link]
-
ResearchGate, "Transition metals complexes of naphthalene: DFT studies of structures, reactivity and dynamic behaviour". [Link]
-
YouTube, "Creating and running a simple DFT calculation in GaussView / Gaussian". [Link]
-
ResearchGate, "Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT". [Link]
-
ResearchGate, "Electronic properties of chosen naphthalene derivatives". [Link]
-
ResearchGate, "Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF". [Link]
-
JOCPR, "Spectral Investigations of Protonated Naphthalene using Density Functional Theory". [Link]
-
PubMed Central (PMC), "Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes". [Link]
-
ResearchGate, "A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer". [Link]
-
Paderborn Center for Parallel Computing (PC2), "Density Functionals Basis Sets". [Link]
-
YouTube, "How to choose a basis set in DFT calculations || part 4". [Link]
Sources
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pc2.uni-paderborn.de [pc2.uni-paderborn.de]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. jaoc.samipubco.com [jaoc.samipubco.com]
- 11. medium.com [medium.com]
- 12. researchgate.net [researchgate.net]
- 13. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the In Silico Modeling of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate Reactions
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in silico modeling of reactions involving ethyl 2-cyano-2-(naphthalen-1-yl)acetate. We will explore robust computational methodologies, compare viable alternatives, and underscore the importance of integrating experimental data for model validation. Our focus is on providing a practical framework, grounded in scientific principles, to effectively predict and understand the chemical behavior of this versatile molecule.
Introduction: The "Why" Behind In Silico Modeling
This compound is a fascinating molecule characterized by a reactive methylene group positioned between a nitrile and an ester, and flanked by a bulky naphthalene ring.[1] This structural arrangement confers a unique reactivity profile, making it a valuable precursor in organic synthesis.[2][3] In silico modeling offers a powerful, cost-effective, and time-efficient avenue to explore its reaction mechanisms, predict its properties, and design novel derivatives with desired functionalities. By simulating reactions at the molecular level, we can gain insights that are often difficult to obtain through experimentation alone.
This guide will focus on two primary areas of in silico modeling:
-
Quantum Mechanical (QM) Methods: Primarily Density Functional Theory (DFT), to investigate electronic structure, reaction pathways, and spectroscopic properties.
-
Molecular Docking: To explore potential interactions with biological macromolecules, a crucial step in early-stage drug discovery.
Part 1: Quantum Mechanical Modeling of Reactions
Quantum mechanics provides the most accurate theoretical description of chemical reactions. For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
Choosing the Right Computational Tools: A Comparative Approach
The selection of a computational method and software is a critical first step that dictates the reliability of the results.
| Software | Strengths | Considerations | Typical Application |
| Gaussian | Industry-standard, wide range of QM methods and basis sets, extensive documentation. | Commercial license required. | Reaction mechanism studies, spectroscopic predictions. |
| ORCA | Free for academic use, highly parallelized, broad functionality. | Steeper learning curve for some advanced features. | Excellent for large systems and complex calculations. |
| Spartan | User-friendly graphical interface, good for educational purposes. | Less flexibility for advanced, customized calculations. | Initial structural analysis and property prediction. |
The Core of the Calculation: Selecting the DFT Functional and Basis Set
The choice of functional and basis set is paramount for accurate predictions. For organic molecules like this compound, the following are recommended starting points:
-
Recommended Functional: B3LYP. This hybrid functional is a workhorse in computational organic chemistry, known for its robust performance in predicting geometries and reaction energies for a wide range of organic molecules.[4][5]
-
Alternative Functionals:
-
M06-2X: A meta-hybrid GGA functional that often provides improved accuracy for main-group thermochemistry and kinetics.[6]
-
ωB97X-D: A long-range corrected hybrid functional with dispersion correction, making it suitable for studying systems where non-covalent interactions are important.
-
-
Recommended Basis Set: 6-311+G(d,p). This triple-zeta basis set with diffuse and polarization functions provides a good description of the electron distribution, which is crucial for molecules with heteroatoms and potential for charge delocalization.
-
Alternative Basis Sets:
Causality Behind the Choice: The B3LYP/6-311+G(d,p) level of theory represents a well-established and validated approach for studying the reactivity of organic molecules. The inclusion of diffuse functions (+) is important for accurately describing anions and transition states, which are common in organic reactions. Polarization functions (d,p) are essential for describing the anisotropic nature of bonding.
A Validated Workflow for Reaction Mechanism Studies
The following workflow provides a self-validating system for investigating a reaction mechanism, such as the Knoevenagel condensation of this compound with an aldehyde.
Caption: A typical workflow for in silico reaction mechanism studies.
Experimental Protocol: In Silico Knoevenagel Condensation
-
Structure Preparation:
-
Reactant and Product Optimization:
-
Optimize the geometries of the reactants and the expected product at the B3LYP/6-311+G(d,p) level of theory.
-
Perform a frequency calculation on the optimized structures to confirm they are true minima (i.e., have no imaginary frequencies). The output of this calculation also provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Transition State Search:
-
Propose an initial guess for the transition state structure.
-
Perform a transition state search using an appropriate algorithm (e.g., QST2 or QST3 in Gaussian).
-
Optimize the transition state geometry at the B3LYP/6-311+G(d,p) level of theory.
-
-
Transition State Validation:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the imaginary frequency to ensure it corresponds to the expected bond-forming/bond-breaking process.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state. This calculation maps the reaction pathway from the transition state to the reactants and products, confirming that the identified transition state connects the correct minima.
-
-
Analysis:
-
Calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants).
-
Compare the calculated vibrational frequencies with experimental IR spectra, if available, to validate the accuracy of the computational model. For instance, the characteristic nitrile stretch can be a good benchmark.
-
Part 2: Molecular Docking for Drug Discovery Applications
The structural motifs within this compound suggest its potential as a scaffold in medicinal chemistry. Molecular docking is an in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
A Comparative Look at Molecular Docking Software
| Software | Strengths | Considerations | Typical Application |
| AutoDock Vina | Widely used, open-source, good accuracy and speed. | Requires manual preparation of input files. | Virtual screening, lead optimization. |
| Schrödinger Maestro | Comprehensive suite of tools, user-friendly interface. | Commercial license with significant cost. | Structure-based drug design in a commercial setting. |
| GOLD | High accuracy, particularly for ligands with many rotatable bonds. | Commercial license required. | Detailed binding mode analysis. |
A Self-Validating Molecular Docking Workflow
A robust docking protocol includes steps to validate the docking procedure before applying it to the target ligand.
Caption: A validated workflow for molecular docking studies.
Experimental Protocol: Molecular Docking of this compound
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using tools like AutoDockTools or the Protein Preparation Wizard in Maestro.
-
-
Ligand Preparation:
-
Generate a 3D conformer of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the binding site on the protein. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined based on its location. Otherwise, binding pocket prediction tools can be used.
-
-
Docking Validation (Crucial for Trustworthiness):
-
If a co-crystallized ligand is available, extract it from the protein and re-dock it into the binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
-
-
Docking of the Target Ligand:
-
Perform the docking of this compound into the validated binding site using the chosen software.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores. The docking score is an estimate of the binding affinity.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the structural basis of binding. This can be done using software like PyMOL or UCSF Chimera.
-
Part 3: Bridging the Gap - Integration with Experimental Data
In silico models are powerful, but their true value is realized when they are validated and informed by experimental data.
-
Spectroscopic Data: Experimental IR, NMR, and UV-Vis spectra can be compared with computationally predicted spectra to validate the accuracy of the chosen theoretical model. For example, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra.[9]
-
Reaction Kinetics: Experimental reaction rates can be compared with calculated activation energies to validate the predicted reaction mechanism.
-
Crystallographic Data: If a crystal structure of the molecule or a derivative is available, it provides the ultimate benchmark for the accuracy of the computationally optimized geometry.
Conclusion
The in silico modeling of this compound reactions offers a rich playground for computational chemists. By carefully selecting and validating computational methodologies, researchers can gain deep insights into the reactivity and potential applications of this molecule. The workflows and comparisons presented in this guide provide a robust starting point for conducting high-quality, reliable in silico studies. Remember, the synergy between computational modeling and experimental work is the key to unlocking new scientific discoveries.
References
-
ResearchGate. (n.d.). Transition metals complexes of naphthalene: DFT studies of structures, reactivity and dynamic behaviour | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Density Functional Theory Study of the Formation of Naphthalene and Phenanthrene from Reactions of Phenyl with Vinyl- and Phenylacetylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of naphthalene, indene, and benzene from cyclopentadiene pyrolysis: a DFT study. Retrieved from [Link]
-
Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]
-
Chemical Review and Letters. (2024). DFT exploring of thermodynamic and kinetic parameters of the Diels−Alder Reactions of naphthalene and anthracene with C2H2 and. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. Retrieved from [Link]
-
ACD/Labs. (n.d.). Draw Chemical Structures, Molecules, Reactions | ChemSketch. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Retrieved from [Link]
-
iChemLabs. (n.d.). ChemDoodle 3D | Molecular Modeling and Graphics Software. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Computational Study of Some Cyanoacetamide Derivatives. Retrieved from [Link]
-
Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Computational synthesis of C₆₀ cyano- and azopolyderivatives. Retrieved from [Link]
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
-
MolView. (n.d.). MolView. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acetate). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl cyano(phthalidy1idene)acetate and (2). Retrieved from [Link]
-
ResearchGate. (2024). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Analysis and Molecular Docking Simulation of Flavonols from Eruca sativa Mill. and Their Effect on Skin Barrier Function. Retrieved from [Link]
-
ScienceDirect. (2022). New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. Retrieved from [Link]
-
ResearchGate. (2020). molecular docking studies of apoptotic proteins caspase-3, caspase-9, bax, bcl-2 and bcl-xl with ethyl (2s)-2- methylbutanoate and 1-(ethylsulfanyl) ethane-1-thiol from durian fruit. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Molecular docking studies of 4-ethyl-2- metoxyphenol and 1,3-cyclopentanedione compounds from gemor (Nothaphoebe coriacea) with glucagon like-peptide-1 (GLP-1) receptor. Retrieved from [Link]
-
CORE. (2024). Modern In Silico Molecular Docking Perspective for Investigation of Rindera lanata Bunge var. lanata Targeting: Phytochemical Pr. Retrieved from [Link]
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory Study of the Formation of Naphthalene and Phenanthrene from Reactions of Phenyl with Vinyl- and Phenylacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of naphthalene, indene, and benzene from cyclopentadiene pyrolysis: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. ChemDraw | Revvity Signals Software [revvitysignals.com]
- 8. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 9. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Cytotoxicity studies of compounds derived from Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. The unique structural motifs of naphthalene and the reactive potential of the cyanoacetate group have independently contributed to the development of numerous bioactive molecules. This guide provides a comparative analysis of the cytotoxic profiles of several classes of compounds conceptually derived from the fusion of these two pharmacophores, with a focus on derivatives that can be synthesized from precursors like Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. We will delve into the experimental data supporting their anticancer potential, outline the methodologies for their evaluation, and explore their mechanisms of action.
The Rationale: Merging Naphthalene and Cyanoacetate Scaffolds
The naphthalene ring system is a prevalent feature in many biologically active compounds, including those with anti-inflammatory, antibacterial, and potent antitumor properties.[1] Its larger, more lipophilic nature compared to a simple benzene ring allows for enhanced van der Waals interactions with biological targets. On the other hand, the ethyl cyanoacetate moiety provides a versatile chemical handle for synthesizing a diverse array of heterocyclic and open-chain structures. The activated methylene group and the cyano and ester functionalities are ripe for participation in a variety of condensation and cyclization reactions. The combination of these two building blocks offers a promising strategy for the design of novel cytotoxic agents.
Comparative Cytotoxicity Analysis
While direct cytotoxicity studies on derivatives of this compound are not extensively reported, several classes of compounds synthesized from closely related precursors have demonstrated significant anticancer activity. This section compares the cytotoxic profiles of three such classes: naphthalene-containing enamides, naphthalene-substituted cyanostilbenes, and pyran/pyridine derivatives.
| Compound Class | Representative Compound(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Naphthalene-Containing Enamides | Compound 5f (p-tolyl derivative) | Huh-7 (Liver) | 2.62 | [2] |
| Compound 5g (p-methoxyphenyl derivative) | Huh-7 (Liver) | 3.37 | [2] | |
| Doxorubicin (Reference) | Huh-7 (Liver) | 7.20 | [2] | |
| Naphthalene-Substituted Cyanostilbenes | Compound 5c | COLO 205 (Colon) | ≤ 0.025 | [3] |
| SF 539 (CNS) | ≤ 0.025 | [3] | ||
| SK-MEL 5 (Melanoma) | ≤ 0.025 | [3] | ||
| MDA-MB-435 (Melanoma) | ≤ 0.025 | [3] | ||
| Compound 5b | SF 295 (CNS) | 0.025-0.041 | [4] | |
| MDA-MB-435 (Melanoma) | 0.025-0.041 | [4] | ||
| UACC-62 (Melanoma) | 0.025-0.041 | [4] | ||
| Naphthalene-Substituted Pyridines | Compound 9a | HepG-2 (Liver) | High Activity | [5] |
| MCF-7 (Breast) | High Activity | [5] | ||
| Compound 9b | HepG-2 (Liver) | High Activity | [5] | |
| MCF-7 (Breast) | High Activity | [5] | ||
| Naphthalene-Substituted Dihydropyrano[4,3-b]pyrans | Compound 4j (3,4,5-trimethoxy substitution) | MCF-7 (Breast) | 26.6 | [6] |
| SW-480 (Colon) | 38.6 | [6] | ||
| Compound 4i (4-chloro substitution) | MCF-7 (Breast) | 34.2 | [6] | |
| SW-480 (Colon) | 35.9 | [6] |
In-Depth Look at Promising Compound Classes
Naphthalene-Containing Enamides
A series of novel naphthalene-containing enamides have been synthesized and evaluated for their anticancer activity against the Huh-7 human liver cancer cell line.[2] The synthesis involved the reaction of naphthalen-1-yloxyacetohydrazide with an appropriate enamide ester.
Notably, compounds with a 3,4,5-trimethoxyphenylenamide moiety demonstrated the most potent activity. The p-tolyl derivative 5f and the p-methoxyphenyl derivative 5g exhibited superior cytotoxicity compared to the standard chemotherapeutic drug, Doxorubicin.[2] Importantly, these potent enamides showed significantly lower cytotoxicity against the non-tumorigenic human liver cell line (THLE-2), indicating a favorable selectivity index.[2]
The proposed mechanism of action for the most potent compound, 5f , involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[2]
Naphthalene-Substituted Cyanostilbenes
A library of 2-naphthaleno trans-cyanostilbenes, structurally related to resveratrol, has been synthesized and screened for anticancer activity against a panel of 54 human tumor cell lines.[3] These compounds were prepared through the reaction of 2-naphthaldehyde with an appropriately substituted 2-phenylacrylonitrile.
The cyanostilbene derivatives, particularly compounds 5b and 5c , displayed remarkable growth inhibition against a wide range of cancer cell lines, with GI50 values in the nanomolar range.[3][4] Compound 5c was identified as a highly potent anticancer agent, with significant activity against colon, CNS, and melanoma cancer cell lines.[3] The mechanism of action for these compounds is also suggested to be the inhibition of tubulin polymerization.[4]
Experimental Protocols
Synthesis of Naphthalene-Containing Enamides (General Procedure)
The synthesis of the target naphthalene-enamide analogs is a multi-step process.[2]
-
Step 1: Synthesis of Ethyl naphthalen-1-yloxyacetate (2)
-
α-naphthol is reacted with ethyl chloroacetate in anhydrous acetone in the presence of anhydrous potassium carbonate.
-
-
Step 2: Synthesis of naphthalen-1-yloxyacetohydrazide (3)
-
The ester compound 2 is condensed with hydrazine hydrate in ethanol.
-
-
Step 3: Synthesis of Naphthalene-Enamide Analogs (e.g., 5f)
-
Naphthalen-1-yloxyacetohydrazide 3 is reacted with the appropriate enamide ester in ethanol with a few drops of acetic acid under reflux.
-
The reaction mixture is then poured into ice-cold water to precipitate the final product.
-
Caption: Synthetic workflow for naphthalene-containing enamides.
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., Huh-7, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Caption: Standard workflow for the MTT cytotoxicity assay.
Mechanistic Insights: Tubulin Polymerization Inhibition and Apoptosis
For several of the potent naphthalene-containing derivatives, the primary mechanism of cytotoxic action appears to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][4] This leads to a cascade of downstream events culminating in apoptosis (programmed cell death).
Caption: Signaling pathway for tubulin-targeting agents.
Conclusion and Future Directions
The amalgamation of naphthalene and cyanoacetate-derived scaffolds presents a fertile ground for the discovery of novel and potent anticancer agents. The comparative analysis of naphthalene-containing enamides, cyanostilbenes, and heterocyclic derivatives highlights their significant cytotoxic potential against a range of cancer cell lines, often with mechanisms involving the disruption of fundamental cellular processes like microtubule formation.
Future research should focus on the synthesis and evaluation of compounds directly derived from this compound to fully explore the therapeutic potential of this specific chemical space. Further elucidation of their mechanisms of action, in vivo efficacy studies, and assessment of their safety profiles will be crucial in advancing these promising classes of compounds towards clinical applications.
References
-
Saleh, N. M., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. Available at: [Link]
-
Saleem, R. M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(45), 29469-29482. Available at: [Link]
-
Hassan, M. H., et al. (2023). Synthesis, DFT Calculations, and Biological Studies of New 2‐Cyano‐3‐(Naphthalene‐1‐yl) Acryloyl Amide Analogues as Anticancer Agents. ChemistrySelect, 8(23), e202300993. Available at: [Link]
-
Thornthwaite, A., et al. (2018). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Letters in Drug Design & Discovery, 15(4), 384-394. Available at: [Link]
-
Thornthwaite, A., et al. (2018). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. PubMed, 30078996. Available at: [Link]
-
Fassihi, A., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Bioorganic Chemistry, 128, 106093. Available at: [Link]
-
Suntornwat, O., et al. (2012). First synthesis and anticancer activity of novel naphthoquinone amides. European Journal of Medicinal Chemistry, 57, 395-406. Available at: [Link]
-
Saleh, N. M., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 11(60), 38069-38081. Available at: [Link]
-
Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Zubarov, V. O., et al. (2022). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). 34243 PDFs | Review articles in ANTICANCER COMPOUNDS. ResearchGate. Available at: [Link]
-
Thornthwaite, A., et al. (2018). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. ResearchGate. Available at: [Link]
-
Luo, J., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available at: [Link]
-
Thornthwaite, A., et al. (2018). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Bentham Science Publishers. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147-7156. Available at: [Link]
-
Various Authors. (n.d.). 3-cyano pyridine derivatives. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2017). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]
-
Choi, S., et al. (2020). Electrosynthesis of Dihydropyrano[4,3‐b]indoles Based on a Double Oxidative [3+3] Cycloaddition. Angewandte Chemie International Edition, 59(29), 11886-11891. Available at: [Link]
-
Choi, S., et al. (2020). Electrosynthesis of Dihydropyrano[4,3-b]indoles Based on a Double Oxidative [3+3] Cycloaddition. PubMed, 32315127. Available at: [Link]
Sources
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Cyanoacetate Condensation Reactions
For researchers and professionals in drug development, the Knoevenagel condensation of cyanoacetates is a pivotal reaction for synthesizing a vast array of pharmacologically active molecules.[1] The choice of catalyst for this fundamental carbon-carbon bond-forming reaction directly dictates reaction efficiency, yield, selectivity, and overall environmental impact.[2] This guide provides an in-depth comparative analysis of various catalytic systems, supported by experimental data, to empower you in selecting the optimal catalyst for your synthetic needs.
The Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as ethyl cyanoacetate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1] The reaction is typically base-catalyzed, with the catalyst's primary role being the deprotonation of the α-carbon of the active methylene compound, thereby generating a nucleophilic carbanion (enolate).[1]
The general mechanism proceeds as follows:
-
Deprotonation: A basic catalyst abstracts a proton from the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.
-
Dehydration: The intermediate undergoes dehydration to form the final α,β-unsaturated product.
This process is fundamental to the synthesis of various precursors for pharmaceuticals and fine chemicals.[3]
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that influences reaction outcomes. Catalysts for cyanoacetate condensation can be broadly classified into homogeneous and heterogeneous systems, each with distinct advantages and disadvantages.[4][5]
Homogeneous vs. Heterogeneous Catalysis: A High-Level Comparison
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid)[4] | Different phase from reactants (e.g., solid catalyst in a liquid reaction mixture)[5] |
| Activity & Selectivity | Often high activity and selectivity due to well-defined active sites[4][6] | Can have lower activity and selectivity, though this is improving with advanced materials[6] |
| Catalyst Separation | Difficult and often costly[4][7] | Generally straightforward (e.g., filtration)[4][5] |
| Recyclability | Often difficult and expensive[4] | Typically easier and more cost-effective[5] |
| Reaction Conditions | Usually milder conditions[5] | May require higher temperatures and pressures[5] |
In-Depth Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, providing a snapshot of their relative efficiencies.
| Catalyst | Type | Solvent | Temp. (°C) | Time | Yield (%) | Reusability |
| Piperidine | Homogeneous (Organocatalyst) | MDC | Reflux | 8h | 72 | Not specified |
| Triethylamine | Homogeneous (Organocatalyst) | MDC | Reflux | 12h | 60 | Not specified |
| DABCO/[HyEtPy]Cl | Homogeneous (Organocatalyst/Ionic Liquid) | Water | 50 | 10 min | 98 | Up to 6 cycles[8] |
| L-Proline | Homogeneous (Organocatalyst) | Deep Eutectic Solvents | RT | 1-2h | up to 94.4 | Up to 4 cycles[9] |
| Sodium Ethoxide | Homogeneous (Base) | Ethanol | Reflux | Not specified | 94-96 | Not specified |
| Cu-Mg-Al LDH | Heterogeneous (Mixed Metal Oxide) | Ethanol | 80 | Not specified | 95 | Up to 5 cycles[10][11] |
| ZnO | Heterogeneous (Metal Oxide) | Solvent-free | RT | 6h | >95 | Not specified |
| nano-Fe3O4@EA | Heterogeneous (Magnetic Nanoparticle) | Ethanol | Reflux | 10-30 min | 90-98 | Up to 5 cycles[12] |
| Gallium Chloride | Homogeneous (Lewis Acid) | Solvent-free (grinding) | RT | Few minutes | High | Not specified |
Data compiled from multiple sources.[8][9][10][11][12][13]
Spotlight on Catalyst Classes
Traditional Homogeneous Bases
Simple organic bases like piperidine and triethylamine have historically been used for the Knoevenagel condensation.[3] While effective, they often require longer reaction times and can be difficult to separate from the reaction mixture.[14] Inorganic bases such as sodium ethoxide can provide excellent yields but may necessitate anhydrous conditions and careful handling.[13]
Advanced Homogeneous Systems: Organocatalysts and Ionic Liquids
The field has seen a shift towards more sophisticated homogeneous catalysts that offer milder reaction conditions and improved performance.
-
L-Proline: This amino acid acts as a bifunctional organocatalyst and has been shown to be highly effective, particularly in green solvents like deep eutectic solvents.[9][15][16] Its mechanism is thought to involve the formation of an enamine intermediate with the active methylene compound, enhancing its nucleophilicity.[9][17]
-
Ionic Liquids (ILs): ILs can act as both solvents and catalysts, offering advantages such as high thermal stability and the potential for recyclability.[14][18] Systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with a hydroxyl-functionalized ionic liquid have demonstrated remarkable activity, achieving high yields in very short reaction times.[8][19][20] The hydroxyl group on the ionic liquid is believed to form a hydrogen bond with the carbonyl group of the aldehyde, further activating it towards nucleophilic attack.[8][19]
The Rise of Heterogeneous Catalysts
Heterogeneous catalysts are gaining prominence due to their ease of separation and reusability, aligning with the principles of green chemistry.[2][21][22]
-
Metal Oxides and Layered Double Hydroxides (LDHs): Simple metal oxides like ZnO and more complex structures like Cu-Mg-Al layered double hydroxides have proven to be robust and efficient catalysts.[10][11] Their solid nature allows for easy recovery by filtration after the reaction.[11]
-
Supported Catalysts: Immobilizing active catalytic species on a solid support is a powerful strategy. For instance, magnetic nanoparticles functionalized with ellagic acid (nano-Fe3O4@EA) serve as a highly efficient and easily recoverable catalyst, separable from the reaction mixture using an external magnet.[12] Metal-organic frameworks (MOFs) are another class of porous materials that have been successfully employed as heterogeneous catalysts in this reaction.[23]
Experimental Protocols
For reproducible and reliable results, well-defined experimental procedures are essential. Below are representative protocols for conducting cyanoacetate condensations using different catalytic systems.
General Experimental Workflow
Caption: A generalized experimental workflow for catalyst comparison in Knoevenagel condensation.
Protocol 1: Homogeneous Catalysis with an Ionic Liquid System[1][8]
This protocol utilizes an ionic liquid in an aqueous medium, showcasing a green chemistry approach.
-
Materials: Aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq), 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%), N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), Water.
-
Reaction Setup: In a round-bottom flask, prepare the composite solvent system by mixing [HyEtPy]Cl and water.
-
Reagent Addition: Add the aromatic aldehyde, ethyl cyanoacetate, and DABCO to the solvent system.
-
Reaction Conditions: Stir the mixture at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, perform an extractive work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol. The aqueous phase containing the ionic liquid can be recovered and reused.[8]
Protocol 2: Heterogeneous Catalysis with a Reusable Magnetic Nanocatalyst[12]
This method highlights the advantages of a solid-supported catalyst that can be easily recovered.
-
Materials: Aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), nano-Fe3O4@EA catalyst (0.05 g), Ethanol (5 mL).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, ethyl cyanoacetate, and the nano-Fe3O4@EA catalyst in ethanol.
-
Reaction Conditions: Heat the mixture to reflux and stir. Monitor the reaction by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet against the side of the flask to immobilize the catalyst. Decant the supernatant containing the product.
-
Work-up and Purification: Wash the catalyst with ethanol. Combine the supernatant and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization. The recovered catalyst can be washed and reused for subsequent reactions.[12]
Protocol 3: Solvent-Free Condensation under Grinding[1]
This protocol offers an environmentally friendly, solventless approach.
-
Materials: Aromatic aldehyde (1.0 mmol), cyanoacetic acid (1.0 mmol), 1-benzyl-3-methylimidazolium hydroxide ([bnmim]OH) (catalytic amount).
-
Procedure: In a mortar, combine the aldehyde, cyanoacetic acid, and a catalytic amount of the ionic liquid.
-
Reaction: Grind the mixture with a pestle at room temperature for 5-15 minutes. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the product can be isolated directly. The ionic liquid can be recovered and reused.[1]
Conclusion
The selection of an appropriate catalyst for cyanoacetate condensation is a multifaceted decision that balances reaction efficiency, operational simplicity, cost-effectiveness, and environmental considerations. While traditional homogeneous bases are effective, modern catalytic systems offer significant advantages. Organocatalysts like L-proline and ionic liquid systems provide high yields under mild conditions.[8][9] Heterogeneous catalysts, particularly those on magnetic supports or structured materials like LDHs and MOFs, present a compelling case for industrial applications due to their excellent reusability and alignment with green chemistry principles.[10][12][23] By understanding the mechanistic nuances and leveraging the comparative data presented, researchers can make informed decisions to optimize the synthesis of crucial intermediates for drug discovery and development.
References
- Benchchem.
- Benchchem.
- A Facile and Efficient Green Protocol for the Knoevenagel Condens
- ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate.
- ResearchGate.
- Benchchem.
- ResearchGate.
- ResearchGate.
- SciELO México.
- ResearchGate.
- ResearchGate.
- ResearchGate.
- Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applic
- UAB Barcelona.
- Divulga UAB.
- SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
- ResearchGate. Optimization of reaction conditions for ethyl (E)
- RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
- Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
- ResearchGate. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
- OICC Press.
- Organic Chemistry Portal.
- RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
- Benchchem. Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)
- Homogeneous vs Heterogeneous C
- Bentham Science Publisher. L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials.
- PubMed. Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)
- NIH.
- Fiveable. Homogeneous and heterogeneous catalysis | Chemical Kinetics Class Notes.
- Sci-Hub.
- MDPI.
- RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. ethz.ch [ethz.ch]
- 5. fiveable.me [fiveable.me]
- 6. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oiccpress.com [oiccpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. publications.aston.ac.uk [publications.aston.ac.uk]
- 19. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Recyclable hybrid organocatalysts for the Knoevenagel condensation UAB Barcelona [uab.cat]
- 22. Recyclable hybrid organocatalysts for the Knoevenagel condensation - Divulga UAB - University research dissemination magazine [uab.cat]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Naphthalene-Based Cyano-Derivatives as Potential Therapeutic Agents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the naphthalene scaffold remains a cornerstone for the development of novel therapeutic agents due to its rigid, lipophilic nature which facilitates interactions with a variety of biological targets. When coupled with a cyanoacetate moiety, as in Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, the resulting derivatives present a compelling area of investigation for anticancer and antimicrobial activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of naphthalene-based compounds, with a specific focus on the potential of this compound derivatives. While direct and extensive SAR studies on this specific class of molecules are not abundant in publicly accessible literature, we can infer their potential by examining closely related structures and comparing them with other naphthalene-containing alternatives that have been evaluated for biological efficacy.
This guide will navigate the synthetic pathways, compare the biological activities of relevant naphthalene derivatives, and provide detailed experimental protocols to support further research and development in this promising area.
The Core Scaffold: this compound and its Therapeutic Potential
The molecule this compound combines three key pharmacophoric features: a bulky naphthalene ring, a chemically reactive cyano group, and an ethyl acetate moiety. The naphthalene ring system is present in many established drugs, contributing to their efficacy in anti-tumor, anti-arrhythmia, and antioxidant therapy[1]. The cyano group is a versatile functional group known to be present in various bioactive molecules and can participate in crucial interactions with biological targets[2].
Comparative Analysis with Alternative Naphthalene-Based Scaffolds
To understand the potential of this compound derivatives, it is instructive to compare them with other classes of naphthalene derivatives that have been more extensively studied. This section will explore the SAR of three such classes: Naphthalene-1,4-diones, 2-Naphthaleno Cyanostilbenes, and 1-Aminoalkyl-2-naphthols.
Naphthalene-1,4-dione Analogues as Anticancer Agents
Naphthalene-1,4-diones are a well-established class of anticancer compounds. A study on their analogues revealed that substitutions on the quinone ring significantly impact their cytotoxic activity and selectivity towards cancer cells.
Key SAR Insights:
-
Substitution at the 2-position: The introduction of a bromo group at the 2-position generally leads to better cytotoxicity against human endometrial cancer (HEC1A) cells compared to a chloro or methyl group[4].
-
Cyclization of Side Chains: Cyclization of an amide side chain into an imidazole ring can dramatically increase potency. For instance, the imidazole derivative 44 showed a significant increase in cytotoxicity (IC50 of 6.4 µM) compared to its uncyclized precursor 39 (IC50 of 26 µM)[4].
-
Alkyl Chain Length in Imidazole Ring: For 2-alkyl substituted imidazole analogues, a shorter alkyl chain (methyl) resulted in the highest potency[4].
Table 1: Cytotoxic Activity of Naphthalene-1,4-dione Analogues [4]
| Compound | R Group | IC50 (µM) against HEC1A | Selectivity Ratio (MAD11/HEC1A) |
| BH10 (control) | Cl | 10.22 | 2.51 |
| 8 | Br | 9.55 | 2.15 |
| 9 | Br | 4.16 | 2.90 |
| 10 | Br | 1.24 | 2.64 |
| 39 | - | 26 | >1.5 |
| 44 | Methyl | 6.4 | 3.6 |
| 45 | Ethyl | 12 | 2.1 |
| 46 | Propyl | 19 | 1.7 |
| 47 | Butyl | 14 | 2.0 |
2-Naphthaleno Cyanostilbenes as Potent Anticancer Agents
Cyanostilbenes incorporating a naphthalene moiety have shown significant growth inhibitory effects against a wide range of human cancer cell lines. These compounds are structurally related to resveratrol and combretastatin A-4, known for their anticancer properties[1].
Key SAR Insights:
-
Presence of the Cyano Group: The cyanostilbene derivatives (e.g., 5b , 5c ) demonstrated significantly higher cytotoxicity compared to their trans-stilbene counterparts (e.g., 3a , 3d )[5].
-
Substitution on the Phenyl Ring: The presence of a 3,4,5-trimethoxyphenyl group in compound 5c resulted in the most potent anticancer activity, with GI50 values in the nanomolar range against several cell lines[5]. This highlights the importance of electron-donating groups on the phenyl ring.
Table 2: Growth Inhibitory (GI50) Values of Selected 2-Naphthaleno Cyanostilbenes [5]
| Compound | Aromatic System | GI50 (nM) vs. COLO 205 | GI50 (nM) vs. SF-539 | GI50 (nM) vs. SK-MEL-5 | GI50 (nM) vs. MDA-MB-435 |
| 5b | 3,4-Dimethoxyphenyl | - | 25-41 | - | 25-41 |
| 5c | 3,4,5-Trimethoxyphenyl | ≤ 25 | ≤ 25 | ≤ 25 | ≤ 25 |
1-Aminoalkyl-2-naphthols as Antimicrobial Agents
Derivatives of 1-aminoalkyl-2-naphthol have been synthesized and evaluated for their antimicrobial properties, showing promising activity against multidrug-resistant (MDR) bacterial strains.
Key SAR Insights:
-
Nature of the Amino Group: The derivative with a piperidinyl moiety (3 ) exhibited more potent antibacterial activity against MDR strains, with a MIC as low as 10 µg/mL against Pseudomonas aeruginosa MDR1, compared to the dimethylaminomethyl derivative (2 )[6].
-
Antifungal Activity: Conversely, the dimethylaminomethyl derivative (2 ) showed stronger antifungal activity against Penicillium notatum and P. funiculosum than the standard drug griseofulvin[6].
Table 3: Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives [6]
| Compound | MIC (µg/mL) vs. P. aeruginosa MDR1 | MIC (µg/mL) vs. S. aureus MDR | MIC (µg/mL) vs. P. notatum |
| 2 | - | - | 400 |
| 3 | 10 | 100 | - |
| Ciprofloxacin | - | 200 | - |
| Griseofulvin | - | - | 500 |
Experimental Protocols
For researchers aiming to explore the synthesis and biological evaluation of these compounds, the following are representative experimental protocols.
General Synthesis of Naphthalene-based Cyanostilbenes
A series of 2-naphthaleno trans-cyanostilbenes can be synthesized by reacting 2-naphthaldehyde with an appropriately substituted 2-phenylacrylonitrile in the presence of sodium methoxide in methanol. The reaction mixture is stirred at room temperature, and the product typically precipitates out of the solution[1].
Step-by-Step Protocol:
-
Dissolve 2-naphthaldehyde (1 mmol) and the substituted 2-phenylacrylonitrile (1 mmol) in 5% sodium methoxide/methanol.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate.
-
Wash the solid with water and dry to obtain the desired cyanostilbene derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Key Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthetic strategies and the logical flow of a drug discovery campaign based on these scaffolds.
Caption: Synthetic pathways to various naphthalene derivatives.
Caption: Logic flow for SAR studies of naphthalene derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. While direct SAR data for this specific class is limited, comparative analysis with structurally related naphthalene derivatives provides a strong rationale for its further investigation.
The potent anticancer activity of 2-naphthaleno cyanostilbenes and the significant antimicrobial effects of 1-aminoalkyl-2-naphthols underscore the therapeutic potential of functionalized naphthalene cores. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substituents on the naphthalene ring and modifications of the cyanoacetate side chain. Such studies will be crucial in elucidating the detailed SAR, identifying lead compounds with enhanced potency and selectivity, and ultimately translating the potential of this scaffold into clinically viable drug candidates.
References
-
Al-Warhi, T., et al. (2022). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Molecules, 27(15), 4979. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 13(3), 219. Available at: [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 26(11), 3326. Available at: [Link]
-
Chew, J. Y., et al. (2021). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(9), 1349. Available at: [Link]
-
Xie, F., et al. (2012). Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. Bioorganic & Medicinal Chemistry Letters, 22(22), 6994-6998. Available at: [Link]
-
Patel, R. P., et al. (2021). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research, 55(2s), s569-s578. Available at: [Link]
-
Ram, M., et al. (2022). Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia. SMU Journal of Science and Technology, 8(1), 1-15. Available at: [Link]
-
Tadesse, M. G., et al. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13(1), 19509. Available at: [Link]
-
Tummatorn, J., et al. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Medicinal Chemistry, 13(6), 568-583. Available at: [Link]
-
Ozen, F., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Journal of Cancer Research and Therapeutics, 17(5), 1141-1147. Available at: [Link]
-
Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Organic & Biomolecular Chemistry, 23(12), 2896-2904. Available at: [Link]
-
Sharma, S., et al. (2017). Synthesis, Characterisation and Antimicrobial Screening of Some Cyanoethylated Bioactive Azomethines and β-Lactams. ARC Journal of Pharmaceutical Sciences, 3(4), 1-8. Available at: [Link]
-
Khan, I., et al. (2023). Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase. Journal of Molecular Structure, 1282, 135191. Available at: [Link]
-
Popov, R. S., et al. (2017). Structure-Activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(42), 4779-4799. Available at: [Link]
-
Kumar, A., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. Chemistry, 6(3), 850-869. Available at: [Link]
-
Tummatorn, J., et al. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Medicinal Chemistry, 13(6), 568-583. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Naphthalene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular imaging and molecular sensing, the choice of a fluorescent probe is paramount. It dictates the sensitivity, specificity, and ultimately, the validity of your experimental findings. Among the diverse arsenal of available fluorophores, naphthalene-based probes have carved a significant niche, prized for their sensitivity to the local microenvironment and their versatile chemical scaffold. This guide provides an in-depth, objective comparison of the fluorescent properties of naphthalene-based probes against other common alternatives, supported by experimental data and detailed protocols to empower you in selecting and validating the optimal tool for your research.
The Naphthalene Scaffold: A Foundation for Environmental Sensitivity
The rigid, planar structure and extended π-electron system of the naphthalene core underpin its inherent fluorescence.[1] What makes this class of molecules particularly compelling for researchers is that their photophysical properties—quantum yield, emission wavelength, and fluorescence lifetime—are exquisitely sensitive to the polarity and viscosity of their immediate surroundings.[2] This sensitivity arises from the potential for intramolecular charge transfer (ICT) upon excitation, a phenomenon expertly exploited in probes like PRODAN and Laurdan to report on the lipid order and hydration of cellular membranes.[3] Furthermore, the naphthalene framework's amenability to chemical modification has led to the development of a vast array of "turn-on" or "turn-off" probes for specific analytes, including metal ions, reactive oxygen species (ROS), and biothiols like glutathione.[1][2]
Head-to-Head Comparison: Naphthalene Probes vs. The Field
A key aspect of experimental design is understanding the trade-offs between different classes of fluorophores. Here, we benchmark naphthalene-based probes against the widely used fluorescein, rhodamine, and cyanine dyes.
| Fluorophore Class | Typical λex (nm) | Typical λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Photostability | Brightness (ε × Φ) | Key Features & Drawbacks |
| Naphthalene Derivatives | 320 - 400 | 400 - 550 | 0.1 - 0.9 | 50 - 150+ | Good to Excellent | Moderate to High | Features: Highly sensitive to environment (polarity, viscosity), large Stokes shifts possible.[4][5] Drawbacks: Lower absorbance and brightness compared to rhodamines and cyanines. |
| Fluorescein & Derivatives | 480 - 500 | 510 - 530 | 0.5 - 0.9 | ~20 | Poor | High | Features: High quantum yield, readily available. Drawbacks: Poor photostability, pH sensitivity, small Stokes shift leading to self-quenching.[6] |
| Rhodamine & Derivatives | 540 - 580 | 560 - 620 | 0.3 - 1.0 | ~20 - 40 | Good to Excellent | Very High | Features: High brightness and photostability.[7][8] Drawbacks: Generally smaller Stokes shifts, can be prone to aggregation. |
| Cyanine Dyes (e.g., Cy3, Cy5) | 550 - 750 | 570 - 780 | 0.1 - 0.4 | ~20 - 40 | Moderate to Good | High to Very High | Features: Bright, tunable emission into the near-infrared (NIR).[9] Drawbacks: Can be susceptible to photobleaching, especially longer wavelength variants.[10] |
Expert Insights: The choice of fluorophore is intrinsically linked to the experimental question. For applications requiring sensitive reporting of changes in the local environment, such as membrane fluidity or protein binding, the solvatochromic properties of naphthalene probes are unparalleled. However, for applications demanding sheer brightness and photostability for long-term tracking or imaging of low-abundance targets, rhodamines and select cyanine dyes often outperform naphthalene derivatives.
Key Applications of Naphthalene-Based Probes: Beyond the Basics
While historically significant for their environmental sensitivity, the application of naphthalene-based probes has expanded considerably.
-
Sensing Metal Ions: The naphthalene scaffold can be readily functionalized with chelating moieties to create highly selective and sensitive probes for a variety of metal ions, including Al³⁺, Zn²⁺, and Cu²⁺.[11]
-
Detecting Reactive Oxygen Species (ROS): Modification of the naphthalene core with ROS-reactive groups has yielded probes that exhibit a fluorescent response upon interaction with species like hydrogen peroxide and hydroxyl radicals.
-
Quantifying Glutathione (GSH): Naphthalene-based probes have been designed to react specifically with the thiol group of glutathione, a key antioxidant in cells, enabling the quantification of its levels in various biological contexts.
-
Mapping Cellular Viscosity: Probes like PRODAN and Laurdan are classic examples of "molecular rotors" whose fluorescence quantum yield is dependent on the viscosity of their environment. This property is harnessed to map viscosity gradients within cells and cellular membranes. More recent developments have seen the creation of novel 1,8-naphthalimide-based rotors with pH and viscosity sensing capabilities.[8][9]
Experimental Protocols: Ensuring Methodological Rigor
To facilitate the objective comparison of fluorescent probes, we provide detailed, step-by-step protocols for two fundamental photophysical measurements.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common and reliable approach for its determination.
Principle: By comparing the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield under identical absorbance and excitation conditions, the quantum yield of the unknown can be calculated.
Materials:
-
Fluorometer with excitation and emission monochromators
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (analyte)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the analyte and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the analyte and the standard, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of both the analyte and the standard. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the analyte and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield: The quantum yield of the analyte (Φ_analyte) can be calculated using the following equation:
Φ_analyte = Φ_standard × (Slope_analyte / Slope_standard) × (η_analyte² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_analyte and Slope_standard are the gradients of the linear fits from the plots of integrated fluorescence intensity versus absorbance.
-
η_analyte and η_standard are the refractive indices of the solvents used for the analyte and standard, respectively (if they are different).
-
Workflow for Quantum Yield Determination
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol 2: Measurement of Stokes Shift
The Stokes shift is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra.
Principle: The Stokes shift is determined by identifying the peak absorption and emission wavelengths from their respective spectra.
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest
-
High-purity solvent
Procedure:
-
Prepare a Dilute Solution: Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.
-
Measure Absorption Spectrum: Using the UV-Vis spectrophotometer, record the absorption spectrum of the solution. Identify the wavelength of maximum absorbance (λ_abs_max).
-
Measure Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to λ_abs_max.
-
Record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λ_em_max).
-
-
Calculate Stokes Shift: The Stokes shift is calculated as:
Stokes Shift (nm) = λ_em_max - λ_abs_max
For a more physically meaningful representation, the Stokes shift can also be expressed in terms of energy (wavenumbers, cm⁻¹):
Stokes Shift (cm⁻¹) = (1 / λ_abs_max) - (1 / λ_em_max) Note: Wavelengths must be in cm.
Workflow for Stokes Shift Measurement
Caption: Common signaling mechanisms in naphthalene-based fluorescent probes.
Photoinduced Electron Transfer (PET): In the "off" state, an electron-donating group quenches the fluorescence of the nearby naphthalene fluorophore. Binding of an analyte to the electron donor inhibits this process, "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): Upon excitation, an electron is transferred from a donor to an acceptor group through the naphthalene π-system. The energy of the resulting charge-separated excited state, and thus the emission wavelength, is highly sensitive to the polarity of the solvent.
Chelation-Enhanced Fluorescence (CHEF): The fluorescence of a fluorophore linked to a chelator is often quenched due to vibrational and rotational freedom. Upon binding a metal ion, the complex becomes more rigid, restricting non-radiative decay pathways and leading to a significant enhancement in fluorescence.
Conclusion: A Versatile Tool for Discerning Researchers
Naphthalene-based fluorescent probes offer a unique set of properties that make them invaluable tools for a wide range of applications in research and drug development. Their pronounced sensitivity to the microenvironment provides a level of insight that is often unattainable with other classes of fluorophores. While they may not always be the brightest probes available, their versatility, coupled with the potential for large Stokes shifts and good photostability, ensures their continued relevance in the ever-evolving landscape of fluorescence microscopy and sensing. By understanding the principles outlined in this guide and applying the provided experimental protocols, researchers can confidently benchmark and select the optimal naphthalene-based probe to illuminate their scientific discoveries.
References
-
Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622-661. [Link]
-
Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273–1303. [Link]
-
Peng, X., Song, F., Lu, E., Wang, Y., Zhou, W., Fan, J., & Gao, Y. (2005). Heptamethine cyanine dyes with a large Stokes shift and strong fluorescence: a paradigm for excited-state intramolecular charge transfer. Journal of the American Chemical Society, 127(12), 4170-4171. [Link]
-
Chen, X., Zhou, Y., Zhang, X., & Yoon, J. (2021). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Chemical Science, 12(47), 15636-15644. [Link]
-
Zhang, S., Fan, J., Li, Z., Hao, N., Cao, J., Wu, T., Wang, J., & Peng, X. (2015). A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift. RSC advances, 5(29), 22449-22455. [Link]
-
Dave, R., & Gao, Y. (2011). cyanine fluorophore derivatives with enhanced photostability. Nature methods, 8(11), 949-952. [Link]
-
Sahoo, H. (2021). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Publishing.[Link]
-
Luchowski, R., Kapusta, P., Szabelski, M., Sarkar, P., Gryczynski, I., & Gryczynski, Z. (2009). Synthesis and characterization of new rhodamine dyes with large Stokes shift. Journal of fluorescence, 19(3), 429-435. [Link]
-
Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2005). Fluorescence Quantum Yields—Methods of Determination and Standards. Topics in Fluorescence Spectroscopy.[Link]
-
Monteiro-Silva, F., & Formosinho, S. J. (2017). Naphthalene-based fluorophores: Structure, properties and applications. ResearchGate.[Link]
-
Gao, Z., Hao, Y., Zheng, M., & Chen, Y. (2017). A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. Analyst, 142(3), 486-491. [Link]
-
Klimtchuk, E., Gerasimova, M., & Belov, V. N. (2023). Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. Journal of the American Chemical Society, 145(3), 1916–1925. [Link]
-
Peng, X., Song, F., Lu, E., Wang, Y., Zhou, W., Fan, J., & Gao, Y. (2005). Heptamethine Cyanine Dyes with a Large Stokes Shift and Strong Fluorescence: A Paradigm for Excited-State Intramolecular Charge Transfer. Scilit.[Link]
-
Gao, Z., Hao, Y., Zheng, M., & Chen, Y. (2017). A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. Analyst, 142(3), 486-491. [Link]
-
Sjoback, R., Nygren, J., & Kubista, M. (1998). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(11), 1743-1753.* [Link]
-
Shiraishi, Y., Gunjia, K., Naka, H., & Hirai, T. (2011). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 16(7), 5673-5689.* [Link]
-
Parasassi, T., Krasnowska, E. K., Bagatolli, L., & Gratton, E. (1998). Laurdan and Prodan as polarity-sensitive fluorescent membrane probes. Journal of fluorescence, 8(4), 365-373.* [Link]
-
Klimtchuk, E., Gerasimova, M., & Belov, V. N. (2023). Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. Journal of the American Chemical Society, 145(3), 1916–1925.* [Link]
-
Lianos, P., & Argyrakis, P. (1984). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. The Journal of Physical Chemistry, 88(26), 6681-6684.* [Link]
-
Wang, J., Wang, Y., Li, Y., & Liu, Z. (2019). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst, 144(18), 5469-5474.* [Link]
-
Zhang, H., Wang, Y., Liu, Y., & Li, Y. (2020). Design and Synthesis of Multilayer 3D Naphthalene-Based Polymers: A Study of Stokes Shift and Aggregation Behavior. Macromolecules, 53(17), 7489-7497.* [Link]
-
Combs, C. S., & Clemens, N. T. (2016). Computed normalized naphthalene fluorescence quantum yield plotted versus static test-cell temperature at different pressures of air. Applied Physics B, 122(7), 1-13.* [Link]
-
Al-Adham, I. S. I., & Collier, P. J. (2012). Use of the fluorescent probe LAURDAN to label and measure inner membrane fluidity of endospores of Clostridium spp. Journal of microbiological methods, 91(2), 268-273.* [Link]
-
Liu, Y., Zhang, H., Wang, Y., & Li, Y. (2023). Dihydroxanthene-Based Near-infrared Fluorescent Probes for Monitoring Mitochondrial Viscosity in Living Cells and Mice. Analytical chemistry, 95(8), 3968-3975.* [Link]
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes [escholarship.org]
- 4. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Near-infrared Rhodamine Dyes with Large Stokes Shifts for Sensitive Sensing of Intracellular pH Changes and Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storkapp.me [storkapp.me]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate was located. The following guidance is synthesized from the known hazards of its primary chemical constituents: the cyano group, the naphthalene moiety, and the ethyl acetate group, as well as from SDSs for structurally similar compounds like ethyl cyanoacetate.
Understanding the Hazard Profile
To ensure proper disposal, it is crucial to first understand the potential hazards associated with this compound. This compound combines the toxicological profiles of a nitrile (cyano compound) and a polycyclic aromatic hydrocarbon (naphthalene derivative).
-
Cyanide Toxicity: The presence of the cyano (-CN) group is of primary concern. Organic nitriles can be toxic and may release hydrogen cyanide gas, which is highly poisonous, upon contact with acids, strong oxidizing agents, or through thermal decomposition.[1] Nitrile poisoning can exhibit symptoms similar to hydrogen cyanide poisoning.[1]
-
Naphthalene Hazards: Naphthalene is a combustible solid and its vapor can be flammable.[2] It is considered a possible human carcinogen by the EPA (Group C) and is toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[2][3]
-
Ethyl Acetate Group: While less hazardous than the other components, the ester group can contribute to the overall chemical properties and reactivity of the molecule.
Based on these components, this compound should be handled as a hazardous substance with acute toxicity, potential carcinogenicity, and environmental hazards.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield. | Protects against splashes and potential vapor irritation.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Prevents skin contact, which could lead to irritation or systemic absorption.[3][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To avoid inhalation of any vapors or aerosols, which could be harmful.[3][4] |
Engineering Controls:
-
Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
Segregation and Storage of Waste
Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must never be mixed.
-
Waste Container: Use a dedicated, properly labeled, and sealed container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and kept closed when not in use.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for carcinogenicity, and environmental hazard).[2][4]
-
Incompatible Materials: Keep this waste stream segregated from acids, strong bases, and oxidizing agents to prevent dangerous chemical reactions, particularly the release of hydrogen cyanide gas.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Based on its components, this chemical waste is likely to be classified under multiple EPA hazardous waste codes. The naphthalene component suggests it could fall under codes for wastes from the production of phthalic anhydride from naphthalene (K023, K024) or general naphthalene waste (U165).[7] The cyanide component suggests it could be considered a reactive waste (D003) or fall under cyanide-specific codes (e.g., P031 for soluble cyanide salts, though this is an organic nitrile).[8][9][10] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for precise waste code determination.
-
-
Collection of Waste:
-
Solid Waste: Collect any contaminated solid materials, such as gloves, pipette tips, and absorbent pads, in the designated hazardous waste container.[3]
-
Liquid Waste: For unused or waste solutions of this compound, pour carefully into the designated liquid hazardous waste container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
-
Decontamination:
-
All glassware and equipment that have come into contact with the chemical must be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water, is a common practice. The solvent rinsate must be collected and disposed of as hazardous waste.
-
-
Final Disposal Method:
-
The recommended disposal method for this type of hazardous waste is high-temperature incineration at a licensed hazardous waste disposal facility.[11][12] Incineration is effective for the destruction of organic materials and cyanide compounds. This method ensures the complete breakdown of the toxic components into less harmful substances.
-
Never attempt to neutralize this waste with strong acids or bases in the laboratory, as this can lead to the generation of highly toxic hydrogen cyanide gas.
-
Do not dispose of this chemical down the drain or in regular trash. This is to prevent environmental contamination and potential harm to aquatic life.[2]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Close the doors to the laboratory to contain any vapors.
-
Report: Notify your laboratory supervisor and your institution's EHS department. For large or uncontrolled spills, call emergency services.
-
Cleanup (for trained personnel only):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1]
-
For spills involving cyanides, a dilute sodium thiosulfate solution may be recommended for neutralization as part of the cleanup process, but this should only be done by trained personnel following a specific protocol.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2]
-
Decontaminate the spill area thoroughly.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards, implementing stringent safety protocols, and adhering to established disposal workflows, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS professionals to ensure full compliance with all federal, state, and local regulations.
References
-
Standard Operating Procedures - iGEM. (n.d.). Retrieved from [Link]
-
Emergency and Spill Response Procedures - Auburn University. (n.d.). Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia University. (n.d.). Retrieved from [Link]
-
Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Material Safety Data Sheet - Naphthalene - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]
-
How to Label Hazardous Waste Containers Properly - MCF Environmental Services. (2022, April 20). Retrieved from [Link]
-
Ensuring Safety: Proper Labeling of Hazardous Waste Containers - BioDart. (2024, April 24). Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved from [Link]
-
Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.). Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.). Retrieved from [Link]
-
WASTE CODES - Ohio.gov. (n.d.). Retrieved from [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). Retrieved from [Link]
-
Incineration - Problems & Solutions | Environmental Protection Department. (2022, April 22). Retrieved from [Link]
-
EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved from [Link]
-
Waste Code - EPA. (n.d.). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
-
Identification and Listing of Hazardous Waste - Regulations.gov. (2023, January 24). Retrieved from [Link]
-
Hazardous Waste Listings | EPA. (n.d.). Retrieved from [Link]
-
40 CFR Part 268 Subpart D -- Treatment Standards - eCFR. (n.d.). Retrieved from [Link]
-
Incineration of Hazardous Waste: A Sustainable Process? - ResearchGate. (2014, December 17). Retrieved from [Link]
-
Waste incinerators - Toolkit. (n.d.). Retrieved from [Link]
-
GUIDELINES COMMON HAZARDOUS WASTE INCINERATION - Maharashtra Pollution Control Board. (n.d.). Retrieved from [Link]
-
Frequent Questions About Hazardous Waste Identification | US EPA. (n.d.). Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. static.igem.org [static.igem.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Naphthalene (PIM 363) [inchem.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. carlroth.com [carlroth.com]
- 12. cws.auburn.edu [cws.auburn.edu]
Safeguarding Your Research: A Practical Guide to Handling Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. By understanding the nature of this compound and implementing the robust procedures outlined below, we can ensure a safe and productive laboratory environment. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in scientific principles.
Hazard Identification and Risk Assessment: Understanding the Compound
-
The Cyanoacetate Group: The cyanoacetate portion of the molecule presents potential hazards typical of organic nitriles and esters. It may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Contact can lead to irritation of the skin, eyes, and respiratory system.[1][2][3] In the event of a fire, toxic gases, including carbon monoxide, nitrogen oxides, and cyanides, can be produced.[2] Nitrile poisoning shares symptoms with hydrogen cyanide poisoning, which can include anxiety, confusion, vertigo, and in severe cases, convulsions and respiratory failure.[1]
-
The Naphthalene Moiety: The naphthalene component introduces its own set of toxicological concerns. Naphthalene is a bicyclic aromatic compound that can be absorbed through inhalation, ingestion, and skin contact.[4][5] Acute exposure is associated with hemolytic anemia, liver damage, and neurological effects.[6] The International Agency for Research on Cancer (IARC) has classified naphthalene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7] Chronic exposure has been linked to cataracts and retinal damage.[6]
Summary of Potential Hazards:
| Hazard Type | Potential Effect | Associated Functional Group |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] | Cyanoacetate, Naphthalene |
| Irritation | Causes skin, eye, and respiratory irritation.[1][2][3] | Cyanoacetate |
| Carcinogenicity | Possible human carcinogen (IARC Group 2B).[7] | Naphthalene |
| Organ Toxicity | May cause damage to the liver, nervous system, and red blood cells (hemolytic anemia).[6][8] | Naphthalene |
| Environmental | Potentially toxic to aquatic life.[9] | Naphthalene |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the potential hazards.[10][11]
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against both naphthalene and cyanoacetate compounds.[12] It is critical to change gloves frequently and immediately after any sign of contamination.[12]
-
Eye and Face Protection: Safety goggles or a face shield are essential to protect against splashes and airborne particles.[11][13]
-
Body Protection: A lab coat or chemical-resistant coveralls should be worn to protect the skin from spills.[11][13]
-
Respiratory Protection: Due to the potential for inhalation toxicity from both the cyano and naphthalene groups, a respirator may be necessary, especially when handling the compound as a powder or when there is a risk of aerosol generation.[13] The specific type of respirator should be chosen based on a formal risk assessment.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound. This area should be equipped with a chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][11]
-
Assemble all necessary equipment and reagents before beginning work to minimize movement and potential for spills.
-
All equipment that comes into contact with the compound should be labeled as "naphthalene contaminated".[12]
-
-
Weighing and Transfer:
-
If the compound is a solid, conduct all weighing and transfer operations within a chemical fume hood to prevent inhalation of dust.[14][15]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[15]
-
If the compound is a liquid, transfers should also be performed in a fume hood to avoid inhaling vapors.
-
-
During the Reaction:
-
Set up reactions in a well-ventilated fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
Keep all containers of this compound tightly closed when not in use.[14]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove PPE carefully to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount to protecting both human health and the environment.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, pipette tips, and weighing paper, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[12][16] The label should indicate that the waste contains a naphthalene compound and a cyano compound.[12]
-
Liquid Waste:
-
Organic solvent waste containing this compound should be collected in a labeled, sealed container for hazardous waste disposal. Do not pour organic solvents down the drain.[16]
-
Aqueous solutions containing this compound should also be treated as hazardous waste. Due to the toxicity of naphthalene to aquatic life, do not dispose of aqueous solutions down the drain.[9]
-
-
Cyanide Neutralization (for specific waste streams): In some cases, it may be appropriate to neutralize cyanide-containing waste before disposal. This should only be done by trained personnel following a validated protocol. A common method involves oxidation with bleach (sodium hypochlorite) or hydrogen peroxide in an alkaline environment to convert cyanide to the less toxic cyanate. This process must be performed with extreme caution to avoid the release of toxic hydrogen cyanide gas, which can occur if the solution becomes acidic.[17]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and responsibility. This proactive approach not only protects you and your colleagues but also ensures the continued success of your vital research endeavors.
References
-
Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis. (2018). National Institutes of Health. [Link]
-
Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
-
Naphthalene toxicity and antioxidant nutrients. (2002). PubMed. [Link]
-
Naphthalene: toxicological overview. (2024). GOV.UK. [Link]
-
NAPHTHALENE AND PARADICHLOROBENZENE. AccessMedicine. [Link]
-
Naphthalene. Environmental Protection Agency. [Link]
-
PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]
- PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025). Unknown Source.
-
procedure for disposing of hazardous waste. MIT. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Standard Operating Procedures. iGEM. [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. Unknown Source. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Common Name: ETHYL CYANOACETATE HAZARD SUMMARY. NJ.gov. [Link]
-
Ethyl cyanoacetate. Wikipedia. [Link]
-
Safety Data Sheet: Naphthalene. Carl ROTH. [Link]
-
How to dispose of cyanide. (2019). Quora. [Link]
-
Worried about chemical waste disposal in cyanotypes. (2019). Reddit. [Link]
-
MATERIAL SAFETY DATA SHEET. Groupe Veritas Limited. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. epa.gov [epa.gov]
- 7. gov.uk [gov.uk]
- 8. Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. groupeveritas.com [groupeveritas.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. static.igem.org [static.igem.org]
- 13. nspcoatings.co.uk [nspcoatings.co.uk]
- 14. actylislab.com [actylislab.com]
- 15. nano.pitt.edu [nano.pitt.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
